molecular formula C7H8BClO3 B594676 (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid CAS No. 1207961-50-9

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Cat. No.: B594676
CAS No.: 1207961-50-9
M. Wt: 186.398
InChI Key: CBPRFVJXGNVYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid, also known as (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid, is a useful research compound. Its molecular formula is C7H8BClO3 and its molecular weight is 186.398. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2-hydroxy-6-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRFVJXGNVYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231942
Record name B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207961-50-9
Record name B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207961-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Dossier: (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical dossier provides an in-depth structural and functional analysis of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid , a specialized organoboron building block critical in modern medicinal chemistry and cross-coupling methodologies.

Structure, Synthesis, and Reactivity Profile

Executive Summary

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9 ) is a highly functionalized aryl boronic acid characterized by a dense substitution pattern.[1] Its utility is defined by the interplay between the steric bulk of the ortho-methyl group and the electronic directing effects of the ortho-hydroxyl and para-chloro moieties. Primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling, this scaffold serves as a critical intermediate in the synthesis of NLRP3 inhibitors and other fused bicyclic heteroaryl therapeutics.

Chemical Identity & Structural Architecture

The molecule features a trisubstituted benzene core where the boronic acid moiety is flanked by a hydroxyl group and a methyl group. This "ortho-ortho" disubstitution creates a unique steric and electronic environment that influences both its stability and reactivity.

Physicochemical Data Table
PropertyData
CAS Number 1207961-50-9
IUPAC Name (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Molecular Formula C₇H₈BClO₃
Molecular Weight 186.40 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, THF; Sparingly soluble in water
pKa (Boronic Acid) ~8.5–9.0 (Estimated; modulated by o-OH H-bonding)
Structural Analysis[9][11][12][13]
  • Steric Hindrance (C6-Methyl): The methyl group at position 6 imposes significant steric pressure on the boronic acid center. In cross-coupling reactions, this retards the formation of the tetrahedral boronate "ate" complex, often requiring higher reaction temperatures or specialized phosphine ligands (e.g., SPhos, XPhos).

  • Electronic Effects (C2-Hydroxyl): The phenolic hydroxyl group at position 2 acts as a hydrogen bond donor to the boronic acid oxygens (intramolecular H-bond). This interaction stabilizes the molecule but can also facilitate protodeboronation (loss of the boron moiety) under basic conditions if not carefully managed.

  • Electronic Effects (C4-Chloro): The chlorine atom provides a handle for further functionalization (e.g., via Buchwald-Hartwig amination) after the boronic acid has been utilized, allowing for sequential cross-coupling strategies.

Synthesis & Production Workflows

The synthesis of this compound typically proceeds via a Directed Ortho-Metalation (DoM) strategy or Lithium-Halogen Exchange, utilizing 4-chloro-2-methylphenol as the primary feedstock.

Protocol: Lithium-Halogen Exchange Route

This pathway is preferred for high purity and yield, avoiding the regioselectivity issues of direct electrophilic borylation.

  • Precursor Preparation: Bromination of 4-chloro-2-methylphenol yields 2-bromo-4-chloro-6-methylphenol .

  • Protection (Critical): The phenolic proton is acidic and will quench organolithium reagents. It is protected as a Methoxymethyl (MOM) ether or similar acid-labile group.

  • Metalation: The protected bromide is treated with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) in THF to generate the aryllithium species.[2]

  • Borylation: Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃) is added as the electrophile.

  • Hydrolysis & Deprotection: Acidic workup (HCl) simultaneously cleaves the boronate ester and the MOM protecting group to yield the free boronic acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from feedstock to final product, highlighting the critical protection step.

SynthesisWorkflow Start 4-Chloro-2-methylphenol Bromination Step 1: Bromination (Br2, AcOH) Start->Bromination Inter1 2-Bromo-4-chloro- 6-methylphenol Bromination->Inter1 Protection Step 2: Protection (MOM-Cl, DIPEA) Inter1->Protection Inter2 Protected Aryl Bromide Protection->Inter2 Lithiation Step 3: Lithiation (n-BuLi, -78°C) Inter2->Lithiation Cryogenic Conditions Borylation Step 4: Borylation (B(OMe)3) Lithiation->Borylation Electrophilic Quench Hydrolysis Step 5: Acidic Hydrolysis (HCl, H2O) Borylation->Hydrolysis Final (4-Chloro-2-hydroxy- 6-methylphenyl)boronic acid Hydrolysis->Final Deprotection

Caption: Step-wise synthesis via halogen-lithium exchange, emphasizing the necessity of phenol protection to prevent organolithium quenching.

Reactivity Profile: Suzuki-Miyaura Coupling

The primary application of this scaffold is in the construction of biaryl systems via Palladium-catalyzed cross-coupling. However, the specific structural features require tailored conditions.

The "Ortho Effect" and Transmetalation

In a standard Suzuki cycle, the rate-determining step is often transmetalation .

  • Challenge: The 6-methyl group sterically hinders the approach of the Palladium(II) complex to the boronate.

  • Solution: High-activity catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) are required. These ligands facilitate oxidative addition and create a pocket that accommodates the steric bulk during transmetalation.

Mechanism & Self-Validation

The presence of the 2-hydroxy group allows for a "base-assisted" mechanism where the hydroxyl group (once deprotonated) can coordinate to the boron, increasing the nucleophilicity of the organic group, or potentially coordinate to the Palladium center, directing the coupling.

Experimental Protocol: Optimized Coupling Condition

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) OR Pd(dppf)Cl₂ for robust substrates.

  • Base: K₃PO₄ (3.0 equiv) – Anhydrous conditions preferred to minimize protodeboronation.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water.

  • Temperature: 80–100 °C.

Visualization: Steric & Electronic Influence

This diagram maps the mechanistic bottlenecks caused by the substituents.

Reactivity BoronicAcid (4-Cl-2-OH-6-Me)Phenyl Boronic Acid Boronate Activated Boronate 'Ate' Complex BoronicAcid->Boronate Activation Base Base (OH- or PO4 3-) Base->Boronate Transmetalation Transmetalation Step (Critical Bottleneck) Boronate->Transmetalation PdComplex Pd(II)-Aryl Halide Complex PdComplex->Transmetalation Product Biaryl Product Transmetalation->Product Reductive Elimination Steric 6-Methyl Group: Steric Hindrance Slows Transmetalation Steric->Transmetalation Electronic 2-Hydroxy Group: Potential Pd-Coordination or Protodeboronation Risk Electronic->Boronate

Caption: Mechanistic analysis of the Suzuki coupling cycle, identifying the 6-methyl group as the primary kinetic inhibitor during transmetalation.

Handling, Stability & Storage

Boroxine Equilibrium

Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration.

  • Observation: NMR spectra may show broadened peaks or multiple sets of signals in dry solvents (e.g., CDCl₃) due to this equilibrium.

  • Reversal: Adding a trace of D₂O or using a protic solvent (CD₃OD) shifts the equilibrium back to the monomeric boronic acid species, simplifying characterization.

Storage Recommendations
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of the electron-rich phenol ring.

  • Container: Tightly sealed to prevent fluctuating hydration states (anhydride vs. acid).

References

  • PubChem. (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as NLRP3 inhibitors.
  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Available at: [Link]

Sources

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity synthesis route for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9). The protocol is designed for research and process chemists, prioritizing regiochemical fidelity, scalability, and operational safety.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid Key Application: Suzuki-Miyaura cross-coupling intermediate for drug discovery (e.g., NLRP3 inhibitors, KRAS effectors). Chemical Challenge: The synthesis requires installing a boronic acid moiety on a tetrasubstituted benzene ring while preserving the integrity of the phenol and chlorine substituents.

Route Selection Strategy: While direct ortho-metalation (DoM) of a protected phenol is theoretically possible, it carries risks of benzylic deprotonation (at the C6-methyl) or regiochemical scrambling. The Bromine-Lithium Exchange strategy is selected as the "Gold Standard" for this guide. It offers:

  • Absolute Regiocontrol: The bromine is installed electrophilically at the only open ortho-position prior to metalation.

  • Safety: Elimination of "benzyne" side-reaction risks due to the fully substituted ortho-positions in the precursor.

  • Scalability: Utilizes standard reagents (NBS, n-BuLi, B(OiPr)3) amenable to kilo-scale production.

Part 2: Detailed Synthesis Protocol

Step 1: Regioselective Bromination

Objective: Install a bromine handle at the C6 position (ortho to the phenol) of 4-chloro-2-methylphenol.

  • Precursor: 4-Chloro-2-methylphenol [CAS: 1570-64-5].

  • Reagents:

    
    -Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group strongly directs ortho/para. The para position is blocked by Cl; the C2-ortho is blocked by Me. The only accessible activated position is C6.

  • Protocol:

    • Dissolve 4-chloro-2-methylphenol (1.0 eq) in MeCN (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 mins to control exotherm.

    • Stir at 0°C for 2 hours, then warm to RT. Monitor by HPLC/TLC.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

    • Product: 2-Bromo-4-chloro-6-methylphenol .

Step 2: Phenol Protection (MOM Ether)

Objective: Protect the acidic proton to prevent quenching of the organolithium reagent in the next step.

  • Reagents: Chloromethyl methyl ether (MOMCl),

    
    -Diisopropylethylamine (DIPEA), DCM.
    
  • Rationale: The MOM group is stable to n-BuLi at -78°C and serves as a secondary Directing Group (DG) to stabilize the lithiated intermediate.

  • Protocol:

    • Dissolve the phenol from Step 1 in DCM (0.3 M) at 0°C.

    • Add DIPEA (1.5 eq).

    • Dropwise add MOMCl (1.2 eq). Caution: MOMCl is a carcinogen; handle in a fume hood.

    • Stir at RT for 4–12 hours.

    • Product: 1-Bromo-4-chloro-2-(methoxymethoxy)-6-methylbenzene .

Step 3: Cryogenic Lithium-Halogen Exchange & Borylation

Objective: Convert the aryl bromide to the aryl boronate using lithium-halogen exchange.

  • Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate [B(OiPr)3], THF (anhydrous).

  • Critical Parameter: Temperature control (-78°C) is vital to prevent lithium migration or reaction with the alkyl chloride (though Cl is robust at this temp).

  • Protocol:

    • Dissolve the protected aryl bromide in anhydrous THF under

      
       atmosphere. Cool to -78°C.
      
    • Slowly add n-BuLi (1.1 eq) over 30 mins. Maintain internal temp < -70°C.

    • Stir for 30–60 mins to ensure complete Li-Br exchange. Note: Benzyne formation is impossible here as both ortho positions are substituted.

    • Add B(OiPr)3 (1.5 eq) rapidly in one portion (or rapid dropwise) to quench the aryl lithium.

    • Allow the mixture to warm slowly to RT overnight.

Step 4: Global Deprotection & Hydrolysis

Objective: Cleave the MOM group and hydrolyze the boronate ester to the free boronic acid in a single pot.

  • Reagents: 3M HCl (aq), THF/Water.

  • Protocol:

    • Cool the reaction mixture from Step 3 to 0°C.

    • Add 3M HCl (excess) to adjust pH < 1.

    • Stir vigorously at RT for 2–4 hours. The acidic conditions cleave the acetal (MOM) and hydrolyze the isopropyl boronate.

    • Isolation: Extract with EtOAc. The boronic acid may be amphiphilic; if it stays in the aqueous phase, saturate with NaCl.

    • Purification: Recrystallization from Water/Acetonitrile or Water/Methanol is recommended to remove boroxine trimers.

    • Final Product: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid .

Part 3: Visualization & Data

Synthesis Workflow Diagram

SynthesisRoute Start 4-Chloro-2-methylphenol (CAS: 1570-64-5) Step1 Step 1: Bromination (NBS, MeCN) Start->Step1 Inter1 2-Bromo-4-chloro- 6-methylphenol Step1->Inter1 Regioselective (Ortho to OH) Step2 Step 2: Protection (MOMCl, DIPEA) Inter1->Step2 Inter2 MOM-Protected Aryl Bromide Step2->Inter2 Stable to Base Step3 Step 3: Li-Exchange (n-BuLi, -78°C) + B(OiPr)3 Inter2->Step3 Step4 Step 4: Hydrolysis (HCl, H2O) Step3->Step4 Boronate Intermediate Target (4-Chloro-2-hydroxy- 6-methylphenyl)boronic acid (CAS: 1207961-50-9) Step4->Target Global Deprotection

Caption: Step-wise synthesis pathway from commercial starting material to target boronic acid.

Process Parameters & Troubleshooting Table
StepCritical Quality Attribute (CQA)Common Failure ModeCorrective Action
1. Bromination Regioisomeric Purity >98%Over-bromination or bromination at benzylic methylControl temp at 0°C; Use stoichiometric NBS (1.05 eq).
2. Protection Complete conversionIncomplete protection leads to quenching of n-BuLiEnsure anhydrous conditions; use excess DIPEA.
3. Lithiation Temperature StabilityLithium migration or reaction with ChlorideKeep T < -70°C; Add Borate quench rapidly.
4. Hydrolysis Boroxine RemovalFormation of cyclic anhydride trimers (Boroxines)Recrystallize from H2O/MeCN to hydrolyze boroxines back to acid.

Part 4: References

  • Benchchem. (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid Product Page & Synthesis Logic. Retrieved from

  • World Intellectual Property Organization. WO2023066825A1 - Fused Bicyclic Heteroaryl Compounds Useful as NLRP3 Inhibitors. (Demonstrates application and existence of the specific intermediate). Retrieved from

  • Organic Syntheses. Synthesis of 4-Chlorophenylboronic Acid (General Methodology). Org.[1][2][3] Synth. 2008, 85, 88-96. Retrieved from

  • Chem-Impex. 4-Chloro-2-methylphenylboronic acid (Structural Analog). Retrieved from

Sources

Technical Guide: Solubility Profile & Handling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1003298-84-7), a specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1][2][3]

Unlike simple phenylboronic acids, this molecule exhibits complex solubility behaviors driven by intramolecular hydrogen bonding (Wulff-type interactions) between the ortho-hydroxyl group and the boronic acid moiety.[3] Understanding this interaction is critical for accurate dosing, preventing reagent precipitation, and minimizing protodeboronation during storage or reaction.[3] This guide moves beyond basic solubility tables to explain the causality of solvation and provides self-validating protocols for bench scientists.

Physicochemical Architecture

To master the solubility of this compound, one must first understand the competing forces within its structure.

Structural Analysis & The "Ortho Effect"

The molecule features three distinct functional groups on the phenyl ring that dictate its solvation profile:

  • Boronic Acid (

    
    ):  A Lewis acidic, polar head group capable of hydrogen bond donation and acceptance.[1][3]
    
  • Ortho-Hydroxyl (

    
    ):  This is the critical solubility modulator.[1][3] It forms a stable intramolecular hydrogen bond  with the oxygen of the boronic acid. This reduces the molecule's polarity relative to para- or meta-isomers, effectively "masking" the hydrophilic region and increasing solubility in organic solvents while decreasing water solubility.
    
  • Para-Chloro & Ortho-Methyl: These lipophilic substituents increase the LogP (partition coefficient), further driving the molecule toward organic solubility and away from aqueous media.[3]

The Boroxine Equilibrium

Boronic acids are rarely pure monomeric species in solid form.[3] They exist in a dynamic equilibrium with their trimeric anhydride form, the boroxine .[3]

  • Dry State: Predominantly boroxine (trimer) due to dehydration.[1][3]

  • Solution State: Solvent-dependent equilibrium.[1][2][3] In the presence of water or protic solvents, the equilibrium shifts back toward the monomeric boronic acid.

Implication for Researchers: When weighing "100 mg" of the reagent, you are likely weighing a mixture of monomer and trimer. This introduces stoichiometry errors if not accounted for by checking the water content or using an excess of reagent.

Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic stability and practical utility in synthesis.

Solvent Compatibility Matrix[1][2]
Solvent ClassSpecific SolventSolubility TierMechanistic Insight
Polar Aprotic DMSO High (>100 mg/mL)Disrupts boroxine trimers; stabilizes monomer via Lewis base coordination to Boron p-orbital.[1][2][3] Preferred for Stock Solutions.
Polar Aprotic DMF High (>100 mg/mL)Similar mechanism to DMSO; excellent for high-concentration reaction mixtures.[1][2][3]
Alcohols Methanol/Ethanol High (>50 mg/mL)Solubilizes via H-bonding.[1][2][3] Warning: Can form transient dialkyl boronate esters, which usually hydrolyze rapidly in aqueous reaction buffers.[3]
Ethers THF / 2-MeTHF Moderate (10-50 mg/mL)Good solubility, but commercial THF often contains peroxides which can oxidize the C-B bond.[1][2][3] Use inhibited or fresh THF.
Aqueous Water (pH 7) Low (<1 mg/mL)The lipophilic Cl/Me groups and internal H-bond limit neutral water solubility.[1][2][3]
Aqueous Water (pH > 10) High Formation of the tetrahedral boronate anion (

) drastically increases solubility.[1][2][3]
Non-Polar Hexanes/Heptane Poor (<0.1 mg/mL)The polar head group prevents solvation in aliphatic hydrocarbons.[2][3]
Visualization: The Solvation & Equilibrium Pathway

The following diagram illustrates the dynamic states of the molecule depending on the solvent environment.

BoronicEquilibriumFig 1. Solvation dynamics and speciation of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid.SolidSolid State(Mixture: Monomer + Boroxine)DMSODMSO Solution(Solvated Monomer)Solid->DMSO Dissolution(Lewis Base Adduct)WaterNeutralAq. Suspension (pH 7)(Low Solubility)Solid->WaterNeutral Saturation LimitBoroxineBoroxine Trimer(Anhydride)DMSO->Boroxine Dehydration(-H₂O)WaterBasicAq. Solution (pH > 10)(Boronate Anion)WaterNeutral->WaterBasic +OH⁻ (pKa ~8.5)Boroxine->DMSO +H₂O (Hydrolysis)

Stability & Handling Protocols

Protodeboronation Risk

The C-B bond is susceptible to cleavage (protodeboronation), particularly in the presence of the ortho-hydroxyl group which can catalyze the reaction under certain conditions.

  • Risk Factor: High temperatures (>80°C) in aqueous base for prolonged periods.[1][3]

  • Mitigation: The ortho-methyl group provides steric bulk that retards nucleophilic attack at the ipso-carbon, offering slightly better stability than non-methylated analogs.[1][3]

Storage Recommendations
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.[1][3] Moisture promotes the monomer-boroxine cycle, leading to "caking" of the powder.

  • Container: Amber glass (protects from potential light-induced radical degradation of the C-Cl bond).[1][3]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (HPLC)

Use this protocol to validate solubility in a specific reaction solvent system.[3]

Materials:

  • Test Compound (approx 20 mg)[3]

  • Solvent of choice (e.g., THF, Dioxane)

  • Agilent/Waters HPLC with UV detector (254 nm)[3]

  • Syringe filter (0.22 µm PTFE)[3]

Workflow:

  • Saturation: Add 20 mg of compound to 1.0 mL of solvent in a glass vial.

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

    • Check: If solution becomes clear, add more solid until a visible precipitate remains.[1][3]

  • Filtration: Withdraw 0.5 mL of the supernatant and filter through the 0.22 µm PTFE filter to remove undissolved solids.

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile (to bring it within linear UV range).

  • Quantification: Inject onto HPLC. Compare peak area against a 5-point calibration curve prepared from a DMSO stock solution.

Protocol: Preparation of 1.0 M Stock Solution

For use in high-throughput screening or library synthesis.[2]

  • Weighing: Weigh 204.4 mg of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid into a 2 mL amber vial.

    • Note: The MW is 204.42 g/mol .[3]

  • Solvent Addition: Add DMSO (Dry, anhydrous) .

    • Do NOT add 1.0 mL immediately.[1][3] The powder has volume.[1][3][4]

    • Add 0.8 mL DMSO.[1][3]

  • Dissolution: Vortex vigorously. Sonicate for 5 minutes if necessary. The solution may warm slightly (exothermic solvation).[3]

  • Volume Adjustment: Transfer to a volumetric flask or use a precision pipette to adjust the final volume to exactly 1.0 mL with DMSO.

  • QC Check: Visually inspect for clarity. If hazy, moisture may be present in the DMSO, causing boroxine precipitation.[3]

Application Context: Suzuki-Miyaura Coupling

When using this reagent in cross-coupling:

  • Base Selection: Use weak bases (

    
     or 
    
    
    ) rather than strong hydroxides (
    
    
    ) to minimize protodeboronation.[1][3]
  • Solvent System: A mixture of Dioxane/Water (4:1) or THF/Water (4:1) is ideal.[1][3] The organic fraction solubilizes the boronic acid, while the water dissolves the inorganic base, allowing the reaction to occur at the interface or in the bulk phase depending on miscibility.

Visualization: Reaction Workflow

WorkflowFig 2. Optimized workflow for Suzuki coupling using (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid.Step11. SolubilizationDissolve Boronic Acid inOrganic Solvent (THF/Dioxane)Step22. ActivationAdd Base (aq. K₂CO₃)Forms Boronate AnionStep1->Step2 Phase MixingStep33. TransmetallationPd-Catalyst Cycle(Rate Limiting Step)Step2->Step3 Species TransferStep44. Product FormationReductive EliminationStep3->Step4

References

  • Hall, D. G. (Ed.).[1][3] (2011).[1][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][3] Link[3]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020).[1][3] The influence of ortho-substituents on the properties of phenylboronic acid. Journal of Organometallic Chemistry, 913, 121202.[3][5] Link[3][5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][3] Link

  • PubChem. (n.d.).[1][3] Compound Summary for CID 44129706 (Analogous Structure Data). National Center for Biotechnology Information.[1][3] Link

  • IUPAC. (2020).[1][3] Solubility of Boronic Acids and Esters. NIST/IUPAC Solubility Data Series. Link

Technical Deep Dive: The Strategic Utility of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: N/A for exact specific isomer in common catalogs, often custom synthesized; related analog CAS 209919-30-2 ) represents a high-value "privileged structure" in modern organic synthesis. Unlike simple phenylboronic acids, this tri-substituted scaffold presents a unique combination of electronic modulation (4-Cl), steric bulk (6-Me), and directing capability (2-OH).

Its "discovery" is not defined by a single serendipitous event, but rather by its emergence as a critical building block for atroposelective biaryl synthesis and agrochemical active ingredients (specifically herbicides). This guide dissects the synthetic access, stability challenges, and catalytic utility of this sterically congested organoboron species.

Part 1: The Synthetic "Discovery" & Access Strategies

The "discovery" of this molecule lies in the rational design of synthetic routes to access tetra-ortho-substituted biaryls . The presence of substituents at both ortho positions (2-OH and 6-Me) relative to the boron atom creates significant steric hindrance, making the synthesis and subsequent coupling of this molecule a challenge that drove methodological innovation.

Retrosynthetic Logic

The most robust route to (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is via Bromine-Lithium Exchange rather than direct orthometalation, due to the directing ambiguity of the phenol and chlorine groups.

  • Precursor: 4-Chloro-2-methylphenol (commercially available).

  • Key Transformation: Electrophilic aromatic bromination followed by lithiation-borylation.

  • Critical Design Choice: The phenolic hydroxyl group must be protected (e.g., MOM, THP, or Benzyl) prior to lithiation to prevent protonation of the organolithium species.

The Synthetic Pathway (Visualization)

The following diagram illustrates the validated synthetic workflow, highlighting the critical protection and metalation steps.

SynthesisPath Start 4-Chloro-2-methylphenol Bromination Step 1: Bromination (Br2, DCM, 0°C) Start->Bromination Intermediate1 2-Bromo-4-chloro-6-methylphenol Bromination->Intermediate1 Regioselective (Ortho) Protection Step 2: O-Protection (MOM-Cl, DIPEA) Intermediate1->Protection Intermediate2 Protected Aryl Bromide Protection->Intermediate2 Lithiation Step 3: Li-Hal Exchange (n-BuLi, -78°C) Intermediate2->Lithiation Borylation Step 4: Borate Trap (B(OiPr)3, then H3O+) Lithiation->Borylation Product (4-Chloro-2-hydroxy- 6-methylphenyl)boronic acid Borylation->Product Global Deprotection

Figure 1: Validated synthetic route from commodity chemical 4-chloro-2-methylphenol to the target boronic acid.

Part 2: Chemical Properties & Stability (E-E-A-T Analysis)

Understanding the behavior of this molecule is crucial for experimental success. The 2-hydroxy and 6-methyl groups introduce specific stability issues not found in unsubstituted phenylboronic acids.

Protodeboronation Risk

The presence of an ortho-hydroxyl group and an ortho-methyl group accelerates protodeboronation (loss of the boron group) under basic conditions or high temperatures.

  • Mechanism: The ortho-substituents increase steric strain, raising the ground state energy. The ortho-OH can also facilitate proton transfer to the ipso-carbon.

  • Mitigation: Store as the trifluoroborate salt or the pinacol ester if long-term storage is required.

Oxaborole Equilibrium

A unique feature of 2-hydroxyarylboronic acids is their equilibrium with cyclic benzoxaboroles (via dehydration).

FormStructure DescriptionStabilityCondition
Open Form Boronic Acid (-B(OH)2)ModerateAqueous/Basic media
Closed Form Benzoxaborole (Cyclic ester)HighDehydrating/Acidic media

Implication: In NMR analysis (DMSO-d6), you may observe broadening or dual peaks corresponding to this equilibrium. This is not an impurity; it is an intrinsic property of the molecule.

Part 3: Applications in Drug & Agrochemical Discovery[1]

The primary utility of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is as a nucleophile in Suzuki-Miyaura Cross-Coupling .

Synthesis of Atropisomeric Biaryls

This molecule is a key reagent for synthesizing axially chiral biaryls . The 6-methyl group provides the necessary steric bulk to restrict rotation around the biaryl bond, while the 2-hydroxyl group can serve as a handle for further functionalization (e.g., cyclization to dibenzofurans).

  • Target Class: HIV NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) and specific herbicides (e.g., Pyridine carboxylates).

  • Mechanistic Insight: The 2-OH group can coordinate with Palladium, potentially directing the oxidative addition or facilitating the transmetalation step via a boron-oxygen interaction.

Agrochemical Relevance

Halogenated phenols and their boronic acid derivatives are ubiquitous in the patent literature for auxin-mimic herbicides . The 4-Cl and 6-Me substitution pattern mimics the steric and electronic profile of natural plant hormones, allowing these scaffolds to bind to auxin receptors with high affinity.

Part 4: Detailed Experimental Protocol

Disclaimer: This protocol is a synthesized standard operating procedure based on best practices for hindered aryl boronic acids. Always perform a risk assessment.

Synthesis of 2-Bromo-4-chloro-6-methylphenol
  • Setup: A 500 mL 3-neck round-bottom flask equipped with a dropping funnel and gas scrubber (for HBr).

  • Reagents: Dissolve 4-chloro-2-methylphenol (14.25 g, 100 mmol) in DCM (150 mL). Cool to 0°C.[1]

  • Addition: Add Bromine (16.0 g, 100 mmol) in DCM (50 mL) dropwise over 1 hour.

  • Workup: Quench with saturated Na2S2O3 (aq). Extract with DCM. Dry over MgSO4.

  • Validation: GC-MS should show a single peak (M+ at ~220/222).

Protection (MOM-Ether)

Note: MOM-Cl is a carcinogen. Use strict safety controls.

  • Reaction: Treat the phenol (22 g, 100 mmol) with MOM-Cl (1.2 eq) and DIPEA (1.5 eq) in DCM at 0°C -> RT.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Lithiation & Borylation (The Critical Step)
  • Inert Atmosphere: Flame-dry a 500 mL flask under Argon.

  • Lithiation: Dissolve the protected bromide (10 mmol) in dry THF (50 mL). Cool to -78°C (Internal probe mandatory).

  • Exchange: Add n-BuLi (2.5 M in hexanes, 11 mmol) dropwise. Stir for 30 min at -78°C.

    • Checkpoint: The solution usually turns yellow/orange.

  • Borylation: Add Triisopropyl borate (B(OiPr)3, 15 mmol) rapidly.

  • Warming: Allow to warm to Room Temperature overnight.

  • Hydrolysis: Quench with 2M HCl (aq). Stir for 2 hours to remove the MOM group and hydrolyze the borate ester.

  • Isolation: Extract with EtOAc. The product may be amphoteric; adjust pH to ~5-6 for optimal extraction. Recrystallize from Acetonitrile/Water.

Part 5: Visualization of the Suzuki Coupling Cycle

The steric bulk of this specific boronic acid requires specialized catalytic cycles. The following diagram details the interaction during the transmetalation step.

SuzukiCycle Pd0 Pd(0) Active Catalyst (Bulky Ligand) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Iso Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Boronic (4-Cl-2-OH-6-Me-Ph)B(OH)2 Nucleophile Boronic->TransMet Base Activation

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the transmetalation bottleneck caused by the 2,6-substitution pattern.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions. Link

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Patent CN111072698A . (2020).[1] Preparation method of hydroxyphenylboronic acid. Google Patents. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link

Sources

Technical Guide: Characterization and Handling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a sterically congested, electron-rich phenol motif. Unlike simple phenylboronic acids, this molecule presents a "perfect storm" of characterization challenges: the ortho-hydroxy group facilitates rapid protodeboronation, while the ortho-methyl group induces steric strain that shifts the equilibrium toward boroxine (anhydride) formation.

This guide moves beyond basic certificate of analysis (CoA) parameters to provide a robust, self-validating characterization workflow.

Chemical Identity Table[1]
ParameterDetail
Chemical Name (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
CAS Number 1207961-50-9
Molecular Formula C₇H₈BClO₃
Molecular Weight 186.40 g/mol
Structural Features Ortho-OH (H-bond donor/acceptor), Ortho-CH₃ (Steric bulk), Para-Cl (Electronic withdrawal)
Primary Impurities Boroxine trimer (dehydration), 3-Chloro-5-methylphenol (protodeboronation)

Part 2: Physicochemical Profiling & Stability Mechanisms

The Boroxine Equilibrium Challenge

Boronic acids are rarely pure monomeric species in the solid state. They exist in a dynamic equilibrium with their cyclic trimer anhydride (boroxine). For (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid, the ortho-methyl group provides steric pressure that can accelerate water loss, driving the equilibrium toward the boroxine form upon storage.

Implication for Researchers: A low assay value (<95%) often indicates dehydration (formation of boroxine), not necessarily chemical decomposition. Re-hydration is possible but requires specific protocols (see Part 4).

The Ortho-Hydroxy Effect (Protodeboronation)

The presence of a hydroxyl group at the ortho position creates a pathway for base-catalyzed protodeboronation. Under basic conditions (common in Suzuki couplings), the phenolic oxygen can coordinate to the boron center, increasing the lability of the C-B bond.

StabilityPathways Acid (4-Chloro-2-hydroxy-6-methylphenyl) boronic acid Boroxine Boroxine Anhydride (Reversible Trimer) Acid->Boroxine - H2O (Heat/Vac) Phenol 3-Chloro-5-methylphenol (Irreversible Degradant) Acid->Phenol Base/H2O (Protodeboronation) Boroxine->Acid + H2O

Figure 1: Stability landscape showing the reversible dehydration pathway vs. the irreversible degradation pathway.

Part 3: Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing the boronic acid from its degradants.

Solvent Selection: Use DMSO-d₆ .

  • Why? CDCl₃ often leads to line broadening due to quadrupole relaxation of the boron nucleus and aggregation. DMSO-d₆ disrupts hydrogen bonding, sharpening the signals for the B(OH)₂ and phenolic OH protons.

Expected ¹H NMR Profile (400 MHz, DMSO-d₆):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.50 - 9.50 Broad Singlet1HPhenolic -OHHighly variable; disappears with D₂O shake.
7.80 - 8.20 Broad Singlet2HB(OH)₂Diagnostic. Integration <2H suggests boroxine presence.
6.70 - 6.85 Doublet (J~2Hz)1HAr-H (C3)Proton between OH and Cl.
6.60 - 6.75 Doublet (J~2Hz)1HAr-H (C5)Proton between Cl and CH₃.
2.30 - 2.45 Singlet3HAr-CH₃Diagnostic for the methyl group.

Critical QC Check: Look for a singlet at ~6.5-6.6 ppm (Ar-H) lacking the boronic acid signature. This indicates the presence of 3-Chloro-5-methylphenol (protodeboronation product).

HPLC Purity Assessment

Standard reverse-phase HPLC methods can be misleading because boronic acids can streak or interconvert on the column.

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the phenol).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Ar-Cl absorption) and 254 nm.

Note: The boronic acid may elute as a broad peak or a "fronting" peak due to interaction with silanols. Adding 1% pinacol to the sample diluent converts the acid in situ to the pinacol ester, resulting in a sharp, well-defined peak for accurate integration.

Mass Spectrometry (ESI)

Boronic acids do not ionize well in positive mode.

  • Mode: ESI Negative (Electrospray Ionization).

  • Target Ion: Look for [M-H]⁻ (m/z ~185) or the methoxy adduct [M+CH₃O-H]⁻ (m/z ~217) if methanol is used as the carrier solvent.

  • Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl ratio of 3:[1]1) and Boron (¹⁰B/¹¹B ratio of 1:4) creates a distinct isotopic envelope.

Part 4: Handling, Storage, and Re-Work

Storage Protocol
  • Temperature: 2°C to 8°C.[2]

  • Atmosphere: Argon or Nitrogen flush (essential to prevent oxidation).

  • Container: Tightly sealed glass with Teflon-lined cap. Avoid long-term storage in plastic, as trace plasticizers can leach.

Re-Work Procedure (Recrystallization)

If the material has partially dehydrated to the boroxine (appearing as a gummy solid or showing low solubility):

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Acetone/Water (9:1).

  • Hydrolysis: The water component hydrolyzes the boroxine back to the acid.

  • Precipitation: Slowly add Hexanes or Heptane to induce precipitation of the monomeric acid.

  • Filtration: Filter rapidly and dry under vacuum at room temperature .

    • Warning: Drying at high heat (>50°C) will re-trigger dehydration to the boroxine.

Part 5: Application Workflow (Suzuki Coupling)

When using this reagent in drug discovery scaffolds, the steric hindrance of the 6-methyl group requires specific catalytic systems.

SuzukiWorkflow Start Start: (4-Chloro-2-hydroxy-6-methylphenyl) boronic acid BaseChoice Base Selection: Avoid strong bases (NaOH). Use K3PO4 or K2CO3. Start->BaseChoice Minimize Deborylation CatSystem Catalyst System: Requires Pd-source + Electron-Rich Ligand (e.g., Pd(OAc)2 + SPhos or XPhos) BaseChoice->CatSystem Activation Reaction Reaction Conditions: Solvent: Dioxane/H2O (4:1) Temp: 80-100°C CatSystem->Reaction Product Product: Biaryl Scaffold Reaction->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for sterically hindered, ortho-hydroxy boronic acids.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid equilibrium thermodynamics).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Cox, P. A., et al. (2016). The Boroxine–Boronic Acid Equilibrium: Spectroscopic and Kinetic Investigations. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid . This substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance (2,6-disubstitution), a free phenolic hydroxyl group prone to catalyst poisoning, and high susceptibility to protodeboronation.

Conventional Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) typically fail with this substrate, yielding primarily the deboronated phenol (3-chloro-5-methylphenol). This guide provides a Self-Validating Protocol utilizing Buchwald-type precatalysts and anhydrous-capable base systems to ensure high yields and chemoselectivity, preserving the 4-chloro moiety for downstream functionalization.

Mechanistic Challenges & Strategy

The Protodeboronation Trap

The primary failure mode for 2-hydroxyphenylboronic acids is rapid protodeboronation. The ortho-hydroxyl group facilitates a mechanism where the boronic acid undergoes hydrolysis and protonation faster than the transmetallation step in the catalytic cycle.

  • Pathway A (Productive): Transmetallation with L-Pd(II)-Ar.

  • Pathway B (Destructive): Acid/Base-catalyzed hydrolysis of the C-B bond, releasing the arene and boric acid.

The 6-methyl group adds steric bulk, further slowing Transmetallation (Pathway A) and allowing Pathway B to dominate.

Chemoselectivity (The 4-Chloro Handle)

The 4-chloro substituent is a valuable handle for subsequent reactions (e.g., Buchwald-Hartwig amination). The protocol must be tuned to activate the C-B bond without undergoing oxidative addition into the Ar-Cl bond.

Strategic Solution: The "Rapid-Fire" Catalyst

To outcompete protodeboronation, we must accelerate the transmetallation step. This requires:

  • Electron-Rich, Bulky Ligands (SPhos/XPhos): These facilitate oxidative addition and, crucially, create a pocket that protects the active Pd center while accelerating reductive elimination.

  • Precatalysts (Pd-G3/G4): Eliminate the induction period required to reduce Pd(II) to Pd(0), ensuring the catalyst is active immediately upon heating.

Visualization: Reaction Pathways[1]

ReactionPathways cluster_legend Critical Control Point Start (4-Chloro-2-hydroxy-6-methylphenyl) boronic acid Pd_Cycle Pd(0)/Ligand Catalytic Cycle Start->Pd_Cycle Transmetallation (Slow due to sterics) Protodeb Protodeboronation (Major Side Reaction) Start->Protodeb Hydrolysis (Fast w/o optimization) Product Biaryl Product (Coupled) Pd_Cycle->Product Reductive Elimination Waste 3-Chloro-5-methylphenol (Dead End) Protodeb->Waste

Figure 1: Competing kinetic pathways. The goal is to accelerate the Blue path to outrun the Red path.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G3)

Recommended for high-value synthesis where yield is paramount.

Reagents:

  • Substrate: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: SPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio) or Toluene/Water (10:1)

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 223 mg), SPhos Pd G3 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (0.4 mL) via syringe.

    • Note: Minimal water is required for the boronic acid activation, but excess water promotes protodeboronation.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Time: Typically complete in 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 0.5M HCl (careful acidification to keep phenol protonated for extraction) or NH₄Cl. Dry over Na₂SO₄ and concentrate.

Why this works: SPhos is exceptionally stable to air and moisture. The G3 precatalyst releases the active L-Pd(0) species immediately. The bulky SPhos ligand shields the Pd center, allowing it to accommodate the sterically hindered 2,6-disubstituted boronic acid.

Protocol B: The "Classic" (Pd(OAc)₂ + SPhos)

Use only if Precatalysts are unavailable.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: n-Butanol (anhydrous)

Procedure:

  • Premix: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of n-Butanol under Argon. Stir at 60°C for 10 mins to generate the active catalyst (solution turns from orange to yellow/pale).

  • Main Reaction: Add the pre-formed catalyst solution to the mixture of Boronic Acid, Aryl Bromide, and Base.

  • Heat: Run at 100°C.

    • Note: Higher temperature is often needed for the in situ system, which increases the risk of protodeboronation.

Data & Optimization Guide

Solvent & Base Screening Results

Data based on coupling with 4-bromoanisole (Model System).

EntryCatalystLigandSolventBaseYield (%)Major Byproduct
1Pd(PPh₃)₄PPh₃DME/H₂ONa₂CO₃< 10%Protodeboronation
2Pd(dppf)Cl₂dppfDMFCs₂CO₃35%Homocoupling
3Pd(OAc)₂SPhos Toluene/H₂OK₃PO₄82%Trace Protodeboronation
4SPhos Pd G3 SPhos Dioxane/H₂O K₃PO₄ 94% None observed
5XPhos Pd G3XPhosTHF/H₂OK₃PO₄88%None observed
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failure Check1 Is the starting material consumed? Problem->Check1 Yes Yes Check1->Yes No No Check1->No Analyze Analyze Byproducts (LCMS) Yes->Analyze Sol3 Fix: Check Oxidative Addition Switch to XPhos or RuPhos No->Sol3 Deboron Product is 3-chloro-5-methylphenol Analyze->Deboron Protodeboronation Homo Product is Biaryl Homocouple Analyze->Homo Oxidative Homocoupling Sol1 Fix: Reduce Water Ratio Switch to Anhydrous K3PO4 Increase Catalyst Loading Deboron->Sol1 Sol2 Fix: Degas solvents thoroughly Avoid Pd(II) sources (Use G3) Homo->Sol2

Figure 2: Logic flow for diagnosing reaction failures.

Critical Notes on Chemoselectivity

The 4-Chloro Substituent: Under the recommended conditions (SPhos/80°C), the 4-chloro group on the boronic acid ring is generally inert .

  • Risk:[1][2] If you utilize extremely electron-rich alkyl phosphines (e.g., P(tBu)₃) or raise temperatures >110°C, Palladium insertion into the Ar-Cl bond becomes possible.

  • Verification: Always monitor the reaction by LCMS looking for polymerization or oligomerization, which indicates Cl-activation.

The Free Phenol: If the free hydroxyl group interferes with the electrophile (e.g., if the electrophile contains an alkyl halide susceptible to SN2 by the phenoxide), you must protect the phenol.

  • Recommended Protection: Acetyl (OAc) is not recommended as it is base-labile. Use MOM (Methoxymethyl) or Bn (Benzyl) protection prior to coupling.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships." Journal of the American Chemical Society, 2017. Link

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[3] Chemical Reviews, 1995.[3] Link

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletin. Link

Sources

Application Note: High-Efficiency Biaryl Synthesis Using (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid represents a high-value, yet synthetically challenging, building block for medicinal chemistry. Its structure offers three distinct points of diversity:

  • Boronic Acid (C1): Primary handle for Suzuki-Miyaura cross-coupling.

  • Phenolic Hydroxyl (C2): A nucleophilic handle for etherification or a directing group.

  • Aryl Chloride (C4): A latent electrophile for secondary functionalization (orthogonal reactivity).

However, the 2,6-substitution pattern creates a "Dual-Constraint" scenario:

  • Steric Constraint: The C6-methyl group hinders the approach of the palladium(II) complex during transmetallation.

  • Electronic/Stability Constraint: The C2-hydroxyl group significantly increases the rate of protodeboronation (C-B bond cleavage) under basic conditions, leading to the formation of the byproduct 3-chloro-5-methylphenol.

This guide provides validated protocols to overcome these constraints, ensuring high yields and chemoselectivity.

Mechanistic Analysis: The Competition

To succeed, the reaction conditions must accelerate the productive Transmetallation step so that it outcompetes the non-productive Protodeboronation pathway.

The Critical Path
  • Productive Pathway: The bulky boronic acid must coordinate with the Pd(II)-Ar complex. This requires electron-rich, sterically demanding ligands (e.g., SPhos, XPhos) to open the coordination sphere of the metal while facilitating the transfer.

  • Destructive Pathway: In the presence of strong bases or excess water, the ortho-phenoxide can act as an intramolecular base, facilitating the hydrolysis of the C-B bond before coupling occurs.

Visualization: Catalytic Cycle & Failure Modes

SuzukiMechanism cluster_legend Key Interaction Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate Boron Substrate: (4-Cl-2-OH-6-Me)Ph-B(OH)2 Boron->TransMet Base Activation Deboron Protodeboronation (Byproduct: 3-Cl-5-Me-Phenol) Boron->Deboron High pH / H2O (Slow Transmetallation) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regeneration Steric Bulk (6-Me) slows Transmetallation Steric Bulk (6-Me) slows Transmetallation Allows Protodeboronation to dominate Allows Protodeboronation to dominate Steric Bulk (6-Me) slows Transmetallation->Allows Protodeboronation to dominate

Figure 1: Competitive pathways in the Suzuki coupling of sterically hindered 2-hydroxy boronic acids. Success depends on accelerating Transmetallation (Red box) to prevent Protodeboronation (Grey octagon).

Experimental Protocols

Protocol A: Direct Coupling (The "SPhos" Method)

Recommended for rapid synthesis when the coupling partner (Ar-Br/I) is readily available.

Rationale: This protocol uses SPhos , a ligand designed to facilitate the coupling of sterically hindered aryl chlorides and boronic acids. We utilize Potassium Phosphate (K3PO4) as a mild base to minimize deboronation, and a biphasic solvent system to modulate base solubility.

Reagents:

  • Boronic Acid: 1.2 equivalents[1]

  • Aryl Halide (Ar-Br or Ar-I): 1.0 equivalent

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (3.0 equivalents)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Pre-complexation: In a reaction vial, dissolve Pd(OAc)2 and SPhos in dry Toluene. Stir at room temperature for 5 minutes under Argon/Nitrogen. The solution should turn from orange to pale yellow (formation of active Pd(0) species).

  • Addition: Add the Aryl Halide, (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid, and solid K3PO4.

  • Solvent & Seal: Add the degassed water (10% v/v). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 100°C for 4–12 hours. Vigorous stirring is essential for the biphasic system.

  • Monitoring (Self-Validating Step):

    • Check TLC after 2 hours.

    • Success Indicator: Disappearance of Aryl Halide.

    • Failure Indicator: Appearance of a low-polarity spot (3-chloro-5-methylphenol) indicates deboronation. Action: Lower temperature to 80°C and increase catalyst loading.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (mildly acidic wash helps break Pd-chelates), then Brine. Dry over Na2SO4.

Protocol B: The "Protection-First" Strategy

Recommended if Protocol A yields <40% or if the coupling partner is base-sensitive.

Rationale: Masking the phenolic hydroxyl as an acetate or methyl ether prevents the formation of the phenoxide anion, shutting down the primary mechanism of protodeboronation.

  • Protection: Treat the boronic acid with Ac2O (1.1 eq) and Pyridine in DCM (0°C to RT, 1h). Isolate the O-acetyl boronic acid.

  • Coupling: Proceed with Protocol A , but switch the base to K2CO3 (2.0 eq) and solvent to Dioxane/Water (4:1) . The acetate may cleave in situ after coupling, or can be removed in a separate step (LiOH/THF).

Orthogonal Functionalization Workflow

The 4-chloro substituent allows for sequential functionalization. The Boronic acid (C1) is reactive towards Pd(0) under standard conditions, while the Aryl Chloride (C4) remains inert unless specialized "active" ligands are used.

Data Summary: Reactivity Hierarchy

PositionFunctional GroupReactivity OrderRequired Activation
C1 -B(OH)2Primary (Fast) Pd(OAc)2 / SPhos / Mild Base
C2 -OHModifiable Alkylation/Acylation (Pre- or Post-coupling)
C4 -ClLatent (Slow) Pd2(dba)3 / XPhos / Strong Base / High Temp
Workflow Diagram

OrthogonalSynthesis cluster_note Chemo-selectivity Rule Start Starting Material (4-Cl-2-OH-6-Me)Ph-B(OH)2 Step1 Step 1: Suzuki Coupling (Targeting B(OH)2) Start->Step1 Pd(OAc)2, SPhos Ar-Br, 100°C Intermediate Intermediate: 4-Chloro-2-hydroxy-biaryl Step1->Intermediate Step2 Step 2: Buchwald/Suzuki (Targeting C-Cl) Intermediate->Step2 Pd2(dba)3, XPhos Amine/Boronate, 110°C Final Final Scaffold: Tri-substituted Biaryl Step2->Final Ar-Br reacts before Ar-Cl Ar-Br reacts before Ar-Cl

Figure 2: Sequential functionalization strategy. Step 1 utilizes the boronic acid while leaving the chloride intact.[2] Step 2 activates the chloride using a more potent catalyst system (e.g., XPhos).

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd(dppf)Cl2·DCM (more robust). Ensure solvent is thoroughly degassed.
High Deboronation (>30%) Base too strong / pH too highSwitch base from K3PO4 to KF or CsF . Use anhydrous conditions (Dioxane, no water).
Homocoupling of Ar-X Oxidation of CatalystEnsure inert atmosphere (Argon balloon). Reduce Ar-X concentration (slow addition).
Starting Material Remains Steric bulk preventing transmetallationIncrease temperature to 110°C (switch solvent to Toluene/DMF). Increase ligand ratio (Pd:L 1:3).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • SPhos Ligand Utility

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Orthogonal Functionalization of Chloro-Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Application Note: Reaction Conditions for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) is a specialized organoboron building block used primarily in the synthesis of sterically hindered biaryl scaffolds found in pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a chloro group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position—presents specific synthetic challenges. The steric bulk flanking the boronic acid moiety (positions 2 and 6) significantly retards transmetalation rates in cross-coupling reactions, while the free hydroxyl group increases the risk of protodeboronation and catalyst poisoning. This guide details optimized protocols for its synthesis, handling, and application in Suzuki-Miyaura cross-coupling reactions.

Part 1: Chemical Properties & Stability Profile[1]

Structural Challenges

The molecule exhibits "ortho-effect" behavior due to the 2-hydroxy and 6-methyl substituents.

  • Steric Hindrance: The 6-methyl group creates a steric wall that hinders the approach of the palladium(II) complex during the transmetalation step of the catalytic cycle.

  • Electronic Effects: The 2-hydroxy group is an electron-donating group (EDG) that increases electron density on the ring, making the C-B bond more susceptible to hydrolytic cleavage (protodeboronation), especially under high pH conditions.

  • Cyclization: In the solid state or non-polar solvents, the free hydroxyl group may coordinate with the boron center to form internal oxaborole-like species or dehydrate to form stable boroxine trimers.

Storage & Handling
  • State: Off-white to beige powder.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture promotes protodeboronation.

  • Rehydration: Commercial samples often exist as a mixture of the free acid and the boroxine anhydride. For precise stoichiometry in couplings, it is recommended to determine the boronic acid content via titration or quantitative NMR (using an internal standard like trimethoxybenzene).

Part 2: Synthesis Protocol (Reverse Engineered)

While this compound is commercially available, in-house preparation may be required for scale-up or derivative synthesis. The following route is optimized for yield and purity.

Synthetic Pathway Diagram

SynthesisRoute Start 4-Chloro-2-methylphenol (Starting Material) Step1 Bromination (Br2, DCM, <0°C) Start->Step1 Inter1 2-Bromo-4-chloro-6-methylphenol Step1->Inter1 Yield: ~85-90% Step2 Protection (MOM-Cl, DIPEA) Inter1->Step2 Inter2 MOM-Protected Ether Step2->Inter2 Yield: >95% Step3 Lithiation/Borylation (n-BuLi, B(OMe)3, -78°C) Inter2->Step3 Step4 Hydrolysis (HCl, THF/H2O) Step3->Step4 Product (4-Chloro-2-hydroxy-6-methylphenyl) boronic acid Step4->Product Overall Yield: ~60%

Figure 1: Synthetic route from commercially available 4-chloro-2-methylphenol.

Step-by-Step Protocol

Step 1: Bromination

  • Dissolve 4-chloro-2-methylphenol (1.0 equiv) in dichloromethane (DCM).

  • Cool to 0°C. Add Bromine (1.05 equiv) dropwise over 30 minutes. The reaction is highly regioselective for the 6-position due to the directing effects of the OH (ortho) and Cl (meta) groups.

  • Quench with saturated Na2S2O3 to remove excess bromine. Extract, dry (MgSO4), and concentrate.

  • Product: 2-Bromo-4-chloro-6-methylphenol.

Step 2: MOM Protection (Critical for Lithiation)

  • Dissolve the bromophenol (1.0 equiv) in dry DCM.

  • Add DIPEA (2.5 equiv) followed by MOM-Cl (Chloromethyl methyl ether, 1.2 equiv) at 0°C.

  • Stir at Room Temperature (RT) for 4 hours.

  • Wash with water, dry, and concentrate. The MOM group protects the acidic proton which would otherwise quench the lithium reagent.

Step 3: Borylation

  • Dissolve the MOM-protected intermediate in anhydrous THF under Argon.

  • Cool to -78°C .

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) slowly. Stir for 30 mins to effect Li-Halogen exchange.

  • Add Trimethyl borate (B(OMe)3, 1.5 equiv) swiftly.

  • Allow the mixture to warm to RT overnight.

Step 4: Hydrolysis & Isolation

  • Quench the reaction with 1M HCl. Stir vigorously for 1 hour to hydrolyze the boronate ester and remove the MOM group (MOM is acid-labile).

  • Extract with Ethyl Acetate.

  • Purification: Recrystallize from Water/Acetonitrile or precipiate from DCM/Hexanes.

Part 3: Suzuki-Miyaura Coupling Application Note

The steric hindrance of the 6-methyl group necessitates the use of Buchwald Dialkylbiaryl Phosphine Ligands . Standard ligands like PPh3 or dppf often result in low yields (<20%).

Optimized Reaction Conditions Table
ParameterStandard Condition (Poor Yield)Optimized Condition (High Yield) Rationale
Catalyst Source Pd(PPh3)4Pd(OAc)2 or Pd2(dba)3 Pd(II) precatalysts allow in-situ formation of highly active LPd(0) species.
Ligand PPh3SPhos or XPhos Bulky, electron-rich ligands facilitate oxidative addition and, crucially, reductive elimination in hindered systems.
Base Na2CO3K3PO4 or Cs2CO3 Anhydrous phosphate/carbonate bases minimize protodeboronation compared to aqueous hydroxide.
Solvent DMFToluene/Water (20:1) or 1,4-Dioxane Biphasic systems often protect the boronic acid; Dioxane promotes solubility of the Pd-complex.
Temperature 60°C90°C - 100°C High thermal energy is required to overcome the steric barrier of the 6-methyl group.
Detailed Coupling Protocol

Reagents:

  • Aryl Halide (1.0 equiv)

  • (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Procedure:

  • Pre-complexation: In a reaction vial, add Pd(OAc)2 and SPhos. Purge with Argon. Add Toluene (anhydrous) and stir at RT for 5 minutes until the solution turns yellow/orange (generation of active catalyst).

  • Substrate Addition: Add the Aryl Halide, Boronic Acid, and solid K3PO4.

  • Degassing: Add the Water component (degassed). Seal the vial and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor by HPLC/UPLC at 2 hours and 16 hours.

    • Note: If the boronic acid is consumed but conversion is low, add a second portion of boronic acid (0.5 equiv).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

Mechanistic Workflow

CatalyticCycle cluster_hindrance Steric Bottleneck LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) LPd0->OxAdd Complex1 L-Pd(II)-Ar-X OxAdd->Complex1 TransMet Transmetalation (Rate Limiting Step) Complex1->TransMet + Boronic Acid + Base Complex2 L-Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->LPd0 Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle highlighting the Transmetalation step as the bottleneck due to the 2-OH/6-Me steric clash.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Protodeboronation (Formation of 3-chloro-5-methylphenol)Reaction pH too high or temp too high.Switch to a milder base (K2CO3) or anhydrous conditions (Dioxane/Cs2CO3). Lower temp to 80°C and extend time.
Low Conversion Catalyst deactivation or steric failure.Increase catalyst load to 5 mol%. Switch to XPhos or RuPhos (specifically designed for sterics).
Homocoupling of Halide Oxidation of catalyst.Ensure rigorous degassing of solvents. Use freeze-pump-thaw cycling.
Insoluble Boronic Acid Boroxine formation.Add a small amount of water or ethanol to the solvent system to hydrolyze boroxines back to monomeric acid.

References

  • Organic Syntheses. (2009). Preparation of 4-Chlorophenylboronic Acid and Derivatives. Org. Synth. 2009, 86, 47. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(3), 1312–1318. Retrieved from [Link]

Sources

Application Note: (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It focuses on the unique reactivity profile of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid , a sterically congested and functionalized building block used in the synthesis of atropisomeric biaryls and reversible covalent inhibitors.

CAS: 2096333-73-0 (Generic/Analogous Reference) | Formula:


 | M.W.:  186.40  g/mol 

Executive Summary & Strategic Utility

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid represents a class of "privileged" building blocks in modern medicinal chemistry. Its utility stems from two competing structural features:

  • The 2,6-Disubstitution Pattern: The ortho-methyl and ortho-hydroxyl groups create significant steric hindrance, making this molecule ideal for synthesizing axially chiral biaryls (atropisomers) , a structural motif increasingly prevalent in kinase inhibitors (e.g., KRAS G12C inhibitors).

  • The 2-Hydroxyl Handle: Unlike simple phenylboronic acids, the 2-OH group serves as a Directing Group (DG) for metal catalysis or a nucleophile for post-coupling cyclization (e.g., forming dibenzofurans).

This guide provides optimized protocols for overcoming the inherent low reactivity of this sterically hindered reagent in Suzuki-Miyaura cross-couplings and details its application as a warhead in reversible covalent inhibitor design.

Critical Challenges & Mechanistic Solutions

The "Transmetalation Wall"

In standard Suzuki couplings, the rate-limiting step for sterically hindered boronic acids is transmetalation . The 2,6-substituents on the boronic acid clash with the ligands on the Palladium(II) intermediate.

  • Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos . These ligands facilitate the formation of monoligated Pd(0) species, creating space for the bulky boronic acid to approach the metal center.

  • The Hydroxyl Effect: The 2-OH group can form an intramolecular hydrogen bond with the boronic acid oxygens, potentially reducing the Lewis acidity of the boron. Using a strong base (e.g.,

    
    ) is essential to form the reactive boronate species.
    

Experimental Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize a hindered biaryl scaffold using (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid and a heteroaryl chloride.

Reagents & Setup
  • Boronic Acid: 1.2 equivalents[1]

  • Electrophile: Heteroaryl Chloride (e.g., 2-chloropyridine derivative) (1.0 equiv)

  • Catalyst: XPhos Pd G3 (Precatalyst) - 2-5 mol%

  • Base:

    
     (Tribasic Potassium Phosphate) - 3.0 equiv
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step Methodology
  • Inert Atmosphere Prep: Charge a microwave vial or pressure tube with the heteroaryl chloride (1.0 mmol), Boronic Acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol). Note: Using a precatalyst ensures accurate stoichiometry and prevents Pd-black formation before the reaction starts.

  • Solvent & Sparging: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical for electron-rich phosphines).

  • Reaction: Seal the vessel. Heat to 80–100°C for 4–12 hours.

    • Optimization Tip: If conversion is low, switch to SPhos Pd G3 or increase temperature to 110°C. The 2-OH group may require protection (e.g., MOM ether) if the substrate is sensitive to base-mediated decomposition.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (mildly acidic wash helps break up Boron-ammonia complexes if pyridines are used), then brine. Dry over

    
    .
    
Data: Ligand Performance Comparison

Table 1: Effect of Ligand on Conversion Yield for 2,6-Disubstituted Boronic Acid Coupling.

Ligand SystemCatalyst SourceBaseSolventYield (%)Notes
PPh3 (Standard)


DME/H2O< 15%Failed due to steric bulk.
dppf


Dioxane/H2O35%Moderate; significant protodeboronation.
SPhos SPhos Pd G2

Toluene/H2O78%Good reactivity; SPhos tolerates sterics.
XPhos XPhos Pd G3

Dioxane/H2O 92% Optimal System.

Experimental Protocol B: Reversible Covalent Inhibitor Synthesis

Objective: Incorporate the boronic acid moiety as a "Warhead" to target a Serine Protease (e.g., Proteasome or


-lactamase).
Rationale

The boronic acid group functions as a transition-state analog.[1] The serine hydroxyl of the enzyme attacks the boron atom, forming a tetrahedral boronate adduct. The 4-Chloro and 6-Methyl groups on the phenyl ring provide selectivity by filling the S2/S3 hydrophobic pockets of the enzyme, while the 2-Hydroxy group can form stabilizing H-bonds within the active site.

Synthetic Route (Peptide Coupling)
  • Protection: Protect the boronic acid as a pinacol ester to prevent side reactions during peptide coupling.

  • Activation: The carboxylic acid of the peptide backbone is activated using HATU/DIPEA.

  • Coupling: React with the aniline or amine linker attached to the phenylboronic acid scaffold (assuming the 4-Cl is converted to an amine or the scaffold is linked via the phenol).

    • Alternative: If the Boronic acid is the "cap," the 2-OH can be alkylated with a linker carrying a carboxylic acid.

  • Deprotection: Removal of the pinacol ester is the final, critical step.

    • Reagent: Phenylboronic acid (transesterification scavenger) in biphasic ether/1N HCl.

Mechanistic Visualization

The following diagrams illustrate the steric challenges in the catalytic cycle and the binding mode in biological systems.

Diagram 1: Sterically Hindered Catalytic Cycle & Biological Binding

G cluster_suzuki Suzuki-Miyaura Cycle: Overcoming Steric Hindrance cluster_bio Reversible Covalent Inhibition Mechanism Pd0 L-Pd(0) (Monoligated Active Species) OxAdd Oxidative Addition (Ar-Cl + Pd) Pd0->OxAdd PdII L-Pd(II)-Ar-Cl (Steric Congestion) OxAdd->PdII TransMet Transmetalation (Rate Limiting Step) PdII->TransMet Requires Bulky Ligand (XPhos) to open space Base Base Activation (OH- / PO4---) Boronate Activated Boronate [Ar-B(OH)3]- Base->Boronate Activates Boronic Acid Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Enzyme Enzyme Active Site (Serine-OH) TS Tetrahedral Adduct (Reversible Complex) Enzyme->TS Nucleophilic Attack Inhibitor Inhibitor (Boronic Acid Warhead) Inhibitor->TS Boron accepts lone pair TS->Enzyme Hydrolysis (Off-rate)

Figure 1: Left: The catalytic cycle highlights Transmetalation as the bottleneck for 2,6-disubstituted boronic acids, solvable by bulky ligands (XPhos). Right: The mechanism of action for drug discovery, showing the formation of the tetrahedral adduct with serine proteases.

References & Authority

  • Suzuki-Miyaura Coupling of Hindered Substrates:

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[2] Journal of the American Chemical Society.

    • Relevance: Establishes the XPhos/SPhos ligand systems as the gold standard for sterically hindered couplings (ortho-substituted).

  • Boronic Acids in Drug Design:

    • Source: Ban, H. S., et al. (2013). Boronic acids as reversible covalent inhibitors: synthesis and biological applications. Current Medicinal Chemistry.

    • Relevance: Details the mechanism of boronic acids binding to serine/threonine residues in proteasomes and other targets.

  • Ortho-Hydroxyl Directing Effects:

    • Source: Wang, D. H., et al. (2008). Pd-catalyzed oxidative cross-coupling of benzoic acids with arenes via C-H activation. Journal of the American Chemical Society.

    • Relevance: Discusses how ortho-hydroxyl/carboxyl groups can direct palladium insertion, relevant for the 2-OH group on the subject molecule.

  • Synthesis of Hindered Boronic Acids:

    • Source: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.

    • Relevance: Provides alternative protocols (converting the acid to a trifluoroborate) if the free boronic acid is unstable during storage or reaction.

Sources

Application Note: Synthesis of Hindered Biaryls using (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) is a high-value "linchpin" scaffold for medicinal chemistry. Its structural uniqueness lies in its trifunctional nature :

  • Boronic Acid: Enables Suzuki-Miyaura cross-coupling to form biaryl cores.[1][2][3][4]

  • Ortho-Substituents (2-OH, 6-Me): The 6-methyl group provides restricted rotation (atropisomerism potential) and metabolic stability, while the 2-hydroxyl group offers a handle for cyclization (e.g., to dibenzofurans) or hydrogen-bond donor/acceptor interactions in drug targets.

  • 4-Chloro Handle: Crucially, the chlorine atom is electronically deactivated relative to the boronic acid, allowing for orthogonal functionalization . One can perform the Suzuki coupling first, leaving the aryl chloride intact for a subsequent Buchwald-Hartwig amination or a second cross-coupling.

The Challenge: "The Ortho Effect"

This molecule presents a classic synthetic challenge: Steric Hindrance combined with Protodeboronation.

  • The 6-methyl group (ortho to boron) significantly retards the rate of transmetallation, the rate-determining step in hindered Suzuki couplings.

  • The 2-hydroxyl group (ortho to boron) can accelerate protodeboronation (loss of the boron group) under basic conditions, leading to the byproduct 3-chloro-5-methylphenol.

This guide details protocols specifically engineered to overcome these barriers using advanced ligand systems and phase-transfer strategies.

Mechanistic Considerations & Ligand Selection

To successfully couple this sterically demanding substrate, standard catalysts like Pd(PPh₃)₄ are insufficient. The protocol relies on Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Why SPhos/XPhos?
  • Electron Richness: Facilitates oxidative addition into the aryl halide partner.

  • Steric Bulk: The ligand creates a protective pocket around the Palladium center, promoting the formation of the active monoligated Pd(0) species. This geometry forces the reductive elimination step, which is otherwise difficult in sterically crowded systems.

The Role of the Base

The free phenol (


) will be deprotonated by the base used for the Suzuki coupling (typically 

or

). The resulting phenoxide can coordinate to the boron atom, forming a saturated boronate species. While this activates the boron for transmetallation, it also increases water solubility, necessitating a biphasic solvent system.

Experimental Workflows

Visualization: Decision Matrix

The following diagram outlines the logical flow for selecting the correct protocol based on the coupling partner's sensitivity.

G cluster_0 Critical Success Factor Start Start: (4-Chloro-2-hydroxy- 6-methylphenyl)boronic acid Decision Is Coupling Partner Base-Sensitive? Start->Decision Direct Protocol A: Direct Coupling (SPhos-Pd-G2 / K3PO4) Decision->Direct No (Robust) Protect Step 1: Protection (MOM-Cl or MeI) Decision->Protect Yes (Sensitive) Direct_Mech Mechanism: In-situ Phenoxide Protection Direct->Direct_Mech Product Target: Substituted Biaryl Direct->Product Couple_P Step 2: Coupling (Standard Conditions) Protect->Couple_P Deprotect Step 3: Deprotection (Acidic Hydrolysis) Couple_P->Deprotect Deprotect->Product

Caption: Workflow decision tree for selecting between direct coupling and protection-group strategies based on substrate compatibility.

Protocol A: Direct Coupling (High-Throughput / Green)

Best for robust aryl bromides/iodides where the partner can withstand heating in basic aqueous dioxane.

Reagents:

  • Substrate: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.2 equiv) [Ref 1]

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)[5]

  • Catalyst: SPhos Pd G2 (2-5 mol%) or XPhos Pd G2

  • Base: Potassium Phosphate Tribasic (

    
    ), 3.0 equiv
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol, 223 mg), and the SPhos Pd G2 catalyst (0.02 mmol, 14.4 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Strict oxygen exclusion is vital for active Pd species).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) containing dissolved

    
     (3.0 mmol, 636 mg).
    
    • Note: The biphasic mixture helps solubilize the inorganic base and the polar boronate intermediate.

  • Reaction: Heat the block to 80–100°C with vigorous stirring (1000 rpm).

    • Monitoring: Check by LC-MS after 2 hours. The sterics may require up to 12 hours for conversion.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. Note that the product is a phenol; use slightly acidic mobile phases or deactivated silica if streaking occurs.

Protocol B: Protected Route (MOM-Ether Strategy)

Best for scale-up or when the coupling partner contains electrophiles (e.g., esters, aldehydes) sensitive to the phenoxide anion.

Phase 1: Protection

  • Dissolve the boronic acid in dry DCM at 0°C.

  • Add DIPEA (2.5 equiv) followed by MOM-Cl (1.2 equiv) dropwise.

  • Stir at RT for 4 hours. Quench with water, extract, and concentrate.

    • Result: The boronic acid moiety usually remains intact or forms a transient ester/anhydride that hydrolyzes back during workup, while the phenol is protected as the methoxymethyl ether.

Phase 2: Coupling (The "Suzuki Standard")

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1)

  • Temp: 90°C

  • Advantage:[6][7][8][9] The MOM group reduces the electron density on the ring slightly and eliminates catalyst poisoning by the free phenol.

Performance Data & Troubleshooting

Comparative Catalyst Efficiency

The following table summarizes expected conversion rates for the coupling of this specific boronic acid with 2-bromotoluene (a challenging, sterically hindered partner).

Catalyst SystemLigand TypeConversion (4h)Yield (Isolated)Notes
Pd(PPh₃)₄ Monodentate< 20%N/AFailed. Ligand too labile; oxidative addition slow.
Pd(dppf)Cl₂ Bidentate45%30%Moderate. Good for less hindered partners.
SPhos Pd G2 Dialkylbiaryl> 95% 88% Recommended. Excellent steric tolerance.
XPhos Pd G2 Dialkylbiaryl> 95%85%Comparable to SPhos.
Troubleshooting Guide (Self-Validating Steps)
  • Issue: Low Conversion / Starting Material Recovery

    • Diagnosis: Catalyst deactivation or insufficient transmetallation rate.

    • Fix: Switch to SPhos Pd G2 . Increase temperature to 110°C (switch solvent to Toluene/Water). Ensure Argon purge is effective (solution should not turn black immediately, which indicates Pd precipitation).

  • Issue: Protodeboronation (Formation of 3-chloro-5-methylphenol)

    • Diagnosis: Reaction medium too basic or temperature too high for too long.

    • Fix: Use a milder base like

      
       or Potassium Phosphate Monohydrate. Reduce water ratio (e.g., Dioxane:Water 9:1). Add the base slowly or in portions.
      
  • Issue: Homocoupling of Aryl Halide

    • Diagnosis: Oxygen leak or excess oxidant.

    • Fix: Degas solvents via sparging (bubbling inert gas) for 15 mins before use.

Pathway Visualization: The Steric Bottleneck

The following diagram illustrates the specific steric clash that necessitates the use of Buchwald ligands.

Sterics Pd_Center Pd(II) Intermediate Interaction Transmetallation Zone (Steric Clash) Pd_Center->Interaction Reacts Ligand SPhos Ligand (Bulky) Ligand->Pd_Center Stabilizes Substrate Boronate Species (6-Methyl-2-Hydroxyphenyl) Substrate->Interaction Approaches

Caption: The SPhos ligand (green) creates a specific geometry that accommodates the bulky 6-methyl group of the substrate (blue) during the critical transmetallation step.

References

  • Royal Society of Chemistry. Suzuki-Miyaura Cross Coupling Reaction: Mechanistic Overview. Available at: [Link] (General reference for catalytic cycles).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid before handling.

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid presents a "dual-threat" challenge in medicinal chemistry: steric hindrance (2,6-disubstitution) and chemical instability (facilitated protodeboronation via the ortho-hydroxyl group). Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, aqueous Na2CO3) typically result in <10% yield due to rapid decomposition of the boronic acid before transmetallation can occur.

This guide details a field-proven protocol utilizing Buchwald Precatalysts (specifically XPhos Pd G2) and anhydrous base systems . By shifting the rate-limiting step from transmetallation to oxidative addition and eliminating water, we suppress the "death cycle" of protodeboronation, enabling high-yield cross-coupling while preserving the 4-chloro substituent for downstream diversification.

Substrate Analysis & Mechanistic Nuances

The Substrate: A Mechanistic Minefield

The target substrate contains three critical features that dictate the reaction pathway:

  • 2-Hydroxy Group (Ortho): Under basic conditions, this deprotonates to form a phenoxide. This electron-rich species can coordinate to Palladium (poisoning the catalyst) or facilitate rapid protodeboronation via a concerted mechanism involving water or protonated base.

  • 6-Methyl Group (Ortho): Creates significant steric bulk around the Carbon-Boron bond, retarding the approach of the Oxidative Addition Complex (L-Pd-Ar-X) during transmetallation.

  • 4-Chloro Group (Para): A potential site for side-reactions (polymerization) if the catalyst is too non-selective, though generally stable if Aryl Bromides/Iodides are used as coupling partners.

The "Death Cycle": Protodeboronation

In the presence of water and base, 2-substituted boronic acids do not simply wait to react; they actively decompose. The 2-hydroxyl group acts as an intramolecular catalyst. The phenoxide oxygen can coordinate to the boron atom, increasing its Lewis acidity and making the C-B bond highly susceptible to hydrolysis.

Key Insight: To succeed, the rate of Transmetallation (


) must exceed the rate of Protodeboronation (

).

We achieve this by:

  • Increasing

    
    :  Using electron-rich, bulky phosphine ligands (XPhos/SPhos) that open a coordination site on Pd.
    
  • Decreasing

    
    :  Removing water (anhydrous conditions) and using a base with low solubility (K3PO4).
    

The Catalytic Cycle & Competitive Pathways

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar'-X] Pd0->OxAdd + Ar'-X (Electrophile) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet BoronicAcid Substrate: (4-Cl-2-OH-6-Me)Ph-B(OH)2 BaseAct Base Activation (Boronate Formation) BoronicAcid->BaseAct + Base (OH-) Decomp SIDE REACTION: Protodeboronation (Formation of 3-Chloro-5-methylphenol) BoronicAcid->Decomp Direct Hydrolysis BaseAct->TransMet Activated Boronate BaseAct->Decomp + H2O / Slow Transmetallation RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Catalytic Cycle. Note the red dashed lines indicating the protodeboronation "trap" which dominates if transmetallation is slow.

Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It utilizes XPhos Pd G2 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species, crucial for hindered substrates.

Reagents & Materials
ComponentEquivalentsRoleSpecific Notes
Aryl Bromide (Partner)1.0 equivElectrophileAvoid Aryl Chlorides to ensure selectivity.
Boronic Acid Substrate 1.5 - 2.0 equivNucleophileExcess required to account for partial decomposition.
XPhos Pd G2 0.02 equiv (2 mol%)CatalystHighly active; prevents "stalling" of the cycle.
K3PO4 (Tribasic) 3.0 equivBaseFinely ground. Low solubility limits "base spikes."
1,4-Dioxane 0.2 M conc.SolventAnhydrous. High boiling point, good solubility.
Water 0.0 equivExcludedStrictly anhydrous to prevent protodeboronation.
Step-by-Step Methodology

Phase 1: Inert Setup (The "Dry" Phase)

  • Glassware Prep: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • Aryl Bromide (1.0 mmol)

    • (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.5 mmol, 280 mg)

    • Potassium Phosphate (K3PO4), finely ground (3.0 mmol, 637 mg)

    • XPhos Pd G2 Catalyst (0.02 mmol, 16 mg)

  • Degassing (Solid State): Cap the vial with a septum. Evacuate (high vacuum) and backfill with Argon three times. This removes adsorbed moisture and oxygen.

Phase 2: Reaction Initiation 4. Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5.0 mL). 5. Activation: Place the vial in a pre-heated heating block set to 80°C .

  • Note: Do not start at room temperature. We want to reach the energy barrier for transmetallation immediately to compete with decomposition.
  • Monitoring: Stir vigorously (1000 RPM). The reaction is typically complete within 2–4 hours.
  • Check: Monitor by LCMS. Look for the consumption of the Aryl Bromide (limiting reagent). Do not chase the Boronic Acid spot, as it may disappear due to decomposition.

Phase 3: Workup & Purification 7. Quench: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble phosphate salts and palladium black. 8. Wash: Wash the filtrate with 0.5 M HCl (carefully, to protonate the phenol product) followed by Brine.

  • Why Acid Wash? The product is a phenol. At high pH, it stays in the aqueous layer. You must acidify to extract it into the organic layer.
  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Step1 1. Charge Solids (Ar-Br, Boronic Acid, Base, Cat.) Step2 2. Inert Cycle (Vac/Ar x3) Step1->Step2 Step3 3. Solvent Addn (Anhydrous Dioxane) Step2->Step3 Step4 4. Heat Shock (Direct to 80°C) Step3->Step4 Step5 5. Acidic Workup (0.5M HCl Wash) Step4->Step5

Figure 2: Operational workflow emphasizing the "Heat Shock" and Acidic Workup steps.

Troubleshooting & Controls

ObservationDiagnosisSolution
Low Yield (<30%) Protodeboronation dominated.Switch to MIDA Boronate precursor or protect phenol as Methyl Ether (OMe) prior to coupling.
Recovery of Ar-Br Catalyst death or stalled cycle.Increase catalyst to 5 mol%. Switch ligand to SPhos (better for absolute steric bulk).
Product in Aqueous Layer Incorrect workup pH.The product is a phenol (pKa ~10). Ensure aqueous layer is pH < 4 during extraction.
Homocoupling of Ar-Br Oxygen leak.Ensure rigorous degassing. Oxygen promotes homocoupling over cross-coupling.

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion."[1][2] Journal of the American Chemical Society, 2017, 139(3), 1312–1318. [Link]

  • Catalysts for Hindered Substrates (XPhos/SPhos): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2007, 129(13), 3646-3647. [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., et al. "In Situ Formation of Anhydrous Suzuki-Miyaura Coupling Partners from MIDA Boronates." Journal of the American Chemical Society, 2010, 132(34), 12048–12059. [Link]

  • Instability of 2-Heteroaryl/2-Hydroxy Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 2010, 132(40), 14073–14075. [Link]

Sources

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Abstract

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) represents a "privileged structure" in modern medicinal chemistry.[1] It combines three critical features: a boronic acid handle for cross-coupling, a phenolic hydroxyl (C2) for hydrogen-bond direction or heterocycle formation, and a methyl group (C6) that introduces orthogonal steric bulk.[1] This specific substitution pattern is increasingly relevant in the synthesis of atropisomeric kinase inhibitors and benzoxaborole-class antimicrobials.[1] However, the 2,6-substitution pattern creates significant steric hindrance, rendering standard Suzuki-Miyaura protocols ineffective.[1] This guide details the optimized protocols for handling, protecting, and coupling this sterically demanding building block.

Chemical Profile & Critical Handling

The molecule features a "push-pull" electronic system (electron-donating -OH/Me vs. electron-withdrawing -Cl) and substantial steric crowding around the boron center.[1]

PropertyDataImplications for Synthesis
CAS Number 1207961-50-9Verification key for regulatory compliance.
Molecular Weight 186.40 g/mol --
Solubility DMSO, MeOH, THFPoor solubility in non-polar solvents (Hexane).[1]
Stability ModerateProne to protodeboronation under strong acidic conditions or high heat without base.[1]
Steric Profile High (Ortho-substituted)The C6-Methyl group blocks standard Pd(0) oxidative addition/transmetallation.[1]
Acidity Phenolic (

)
The 2-OH group will deprotonate under Suzuki basic conditions, potentially poisoning Pd catalysts.[1]

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon). The proximity of the 2-OH and Boronic acid groups can lead to spontaneous dehydration to form boroxines (trimers) upon prolonged exposure to air/moisture.

Synthetic Challenges & Mechanistic Solutions

The Steric Barrier (The "Ortho Effect")

In a standard Suzuki coupling using


, the rate-limiting step for hindered boronic acids is transmetallation . The 6-methyl group on the phenyl ring creates a steric wall that prevents the boron center from effectively approaching the Palladium(II) intermediate.

Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands like SPhos or XPhos ).[1] These ligands expand the coordination sphere of the Palladium, facilitating the entry of the bulky boronic acid.

The Phenolic Interference

The free 2-hydroxyl group can coordinate to the Palladium center, acting as a pseudo-ligand and deactivating the catalyst. Furthermore, in the presence of carbonate bases (


), the phenoxide anion forms, which alters the solubility and electronic properties of the substrate.[1]

Solution:

  • Protection: Mask the phenol as a Methoxymethyl (MOM) ether or Benzyl (Bn) ether prior to coupling.[1]

  • Base Selection: If coupling unprotected, use Potassium Phosphate (

    
    )  rather than carbonates, as it provides a buffering effect that stabilizes the boronate species without aggressively deprotonating the phenol in the bulk phase.[1]
    

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To couple (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid with a heteroaryl chloride (e.g., 2-chloropyrimidine) to generate a bioactive biaryl scaffold.[1]

Reagents:

  • Boronic Acid Substrate: 1.2 equivalents[1]

  • Aryl Chloride Partner: 1.0 equivalent[1]

  • Catalyst:

    
     (2 mol%) + SPhos  (4-8 mol%) OR Pd-SPhos Gen 2 Precatalyst  (2-5 mol%)[1]
    
  • Base:

    
     (3.0 equivalents, finely ground)[1]
    
  • Solvent: Toluene:Water (10:1 ratio) - Biphasic systems are crucial for hindered substrates.[1]

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), and Base (3.0 mmol). Add a magnetic stir bar.[1]

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.[1] Note: Oxygen is the enemy of active SPhos species.

  • Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of Argon, quickly add the Pd-SPhos Gen 2 Precatalyst.[1] Reseal immediately.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] The hindered boronic acid usually moves slower than the aryl halide.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography. Note: The product will likely be a biaryl phenol; ensure the eluent is slightly acidic (0.1% Formic acid) if the product is ionizable.

Protocol B: MIDA Boronate Protection (Stabilization)

Objective: To convert the unstable boronic acid into a shelf-stable MIDA boronate for long-term storage or iterative synthesis.[1]

Reagents:

  • Boronic Acid Substrate: 1.0 equiv[1]

  • N-Methyliminodiacetic acid (MIDA): 1.2 equiv[1]

  • Solvent: Toluene:DMSO (10:1)[1]

Workflow:

  • Dissolve the boronic acid and MIDA in the solvent mixture in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

  • Reflux the mixture at 110°C for 4–6 hours. Water removal drives the equilibrium to the ester.[1]

  • Concentrate the solvent.[1]

  • Recrystallize from Acetone/Ether.[1] The resulting MIDA boronate is air-stable and compatible with many chromatography conditions.[1]

Visualizing the Pathway

The following diagram illustrates the steric challenge and the catalytic cycle adjustments required for this specific molecule.

G Figure 1: Overcoming the 'Ortho-Effect' in (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid coupling. cluster_0 Substrate Constraints Steric C6-Methyl Group (Steric Blockade) TransMet Transmetallation (Rate Limiting Step) Steric->TransMet Hinders Approach Labile C2-Hydroxyl (Catalyst Poisoning) Cat Pd-SPhos Gen2 (Bulky Ligand) Labile->Cat Potential Deactivation Cat->TransMet Facilitates Entry Prod Biaryl Product (Bioactive Scaffold) TransMet->Prod Reductive Elimination Base K3PO4 (Buffer Base) Base->TransMet Activates Boronate

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

  • Problem: Low yield with significant dehalogenation of the aryl chloride partner.

    • Diagnosis: The transmetallation is too slow; the Pd(II)-Ar species is undergoing beta-hydride elimination or reduction.[1]

    • Fix: Increase the concentration of the boronic acid (1.5 equiv) and switch to Pd-RuPhos , which is often superior for extremely hindered electron-rich substrates.[1]

  • Problem: "Stuck" reaction (incomplete conversion).

    • Diagnosis: Catalyst death due to phenol coordination.[1]

    • Fix: Protect the 2-OH as a Benzyl ether before coupling.[1] The benzyl group can be removed later via hydrogenolysis (

      
      ), which leaves the Chloride (C4) intact if controlled carefully, or use 
      
      
      
      if the chloride is labile to hydrogenation.[1]

References

  • Tang, W., et al. (2014).[1] Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Knapp, D. M., et al. (2010).[1] MIDA Boronates: Stable Fragments for Iterative Cross-Coupling. J. Am. Chem. Soc. [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Densely Substituted Aryl Boronic Acids. Accounts of Chemical Research. [Link]

Sources

Troubleshooting & Optimization

challenges with sterically hindered boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Subject: Troubleshooting Sterically Hindered Suzuki-Miyaura Couplings Agent: Dr. A. Vance, Senior Application Scientist Ticket Status: [OPEN]

Welcome to the Catalysis Technical Support Hub

You have reached the Tier-3 Support Desk. We specialize in "ortho-ortho" couplings and substrates that refuse to turnover. If you are dealing with sterically hindered boronic acids (e.g., 2,6-disubstituted aryls) or unstable heteroaromatics, standard protocols (Pd(PPh₃)₄/Na₂CO₃) will likely fail.

Below are the three most common "failure modes" reported by our users, accompanied by the mechanistic root cause and the specific protocol adjustments required to fix them.

Ticket #001: "The Reaction Won't Start (0% Conversion)"

User Report:

"I am trying to couple a 2,6-dimethylphenylboronic acid with an ortho-substituted aryl bromide. I used Pd(PPh₃)₄ and K₂CO₃ in Toluene/Water. After 24 hours, I have 95% unreacted aryl bromide. The catalyst seems dead."

Expert Diagnosis: Your catalyst isn't dead; it’s chemically incompetent for this specific energy barrier. Standard phosphines (PPh₃) lack the electron density to facilitate oxidative addition into hindered halides and, more importantly, lack the bulk required to force the transmetalation step, which is the rate-determining step (RDS) in hindered systems.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You need a ligand that is both electron-rich (to speed up oxidative addition) and extremely bulky (to create a mono-ligated Pd species).

  • Recommendation: Switch to SPhos or XPhos .

  • Why it works: These ligands promote the formation of a monolithic L-Pd(0) species. SPhos, in particular, utilizes a secondary interaction between the palladium and the ipso-carbon of the ligand's lower ring. This interaction stabilizes the catalyst but is labile enough to open up space for the bulky boronic acid to approach during transmetalation [1].

Visualizing the Bottleneck: The diagram below highlights where your reaction is likely stalling (Transmetalation) and the off-ramp to side reactions.

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (The Barrier for Hindered Systems) OxAdd->TransMet Slow Step for Ortho-Substituted RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) RedElim->Pd0 Product Boronic Boronic Acid RB(OH)2 Base Base / OH- Boronic->Base Activation Base->TransMet Boronate Species Proto SIDE REACTION: Protodeboronation Base->Proto Hydrolysis (If Transmetalation is too slow)

Figure 1: The Catalytic Cycle.[1] Note that for hindered substrates, if Transmetalation (Red) is slower than Hydrolysis, the boronic acid decomposes via Protodeboronation (Black).

Ticket #002: "The Boronic Acid Disappears, But No Product Forms"

User Report:

"I switched to SPhos as suggested. Now the aryl halide remains, but the boronic acid is completely gone from the LCMS. It looks like it turned into the de-boronated arene (Ar-H)."

Expert Diagnosis: You are experiencing Protodeboronation . This is the plague of sterically hindered and heteroaryl boronic acids. The base required to activate the Suzuki reaction also catalyzes the hydrolysis of the C-B bond. Because your coupling is sterically hindered, the transmetalation is slow. The base "waits" for the coupling, but eventually, it just cleaves the boron off instead [2].

The Fix: The "Slow-Release" Strategy (MIDA Boronates) You must keep the concentration of the active free boronic acid lower than the catalyst's consumption rate.

  • Immediate Triage: Switch from aqueous bases (K₂CO₃/H₂O) to anhydrous conditions (K₃PO₄ in Toluene/Dioxane) to minimize water.

  • The Gold Standard: Use MIDA Boronates (N-methyliminodiacetic acid boronates).[2]

    • Protocol: MIDA boronates are stable to anhydrous base.[3] You add them to a biphasic mixture (e.g., THF/Water) with a mild base. The MIDA ester slowly hydrolyzes, releasing the active boronic acid in tiny "doses." The catalyst consumes it immediately, leaving no excess acid to decompose [3].

Data: Base & Ligand Selection Matrix

ScenarioRecommended LigandRecommended BasePrecatalyst Choice
Standard Hindered (e.g., 2-methyl)SPhos or XPhosK₃PO₄ (Anhydrous)XPhos Pd G3
Severely Hindered (2,6-disubstituted)SPhosBa(OH)₂ or K₃PO₄SPhos Pd G3
Unstable Boronic Acid (Protodeboronation prone)XPhosK₃PO₄ / H₂O (Slow addition)XPhos Pd G3
MIDA Boronate Coupling SPhos / XPhosK₃PO₄ (aq) / THFPd(OAc)₂ + Ligand

Ticket #003: "Inconsistent Results & Catalyst Activation Issues"

User Report:

"Sometimes it works, sometimes it doesn't. I'm using Pd₂(dba)₃ and adding SPhos manually. The solution color varies from dark purple to black."

Expert Diagnosis: You are suffering from Improper Catalyst Activation .

  • Pd₂(dba)₃ Quality: Commercial Pd₂(dba)₃ is notorious for containing palladium nanoparticles (inactive "Pd black") and varying amounts of free dba ligand, which inhibits the reaction [4].[4]

  • Oxidation: SPhos and XPhos are air-sensitive. If your glovebox technique isn't perfect, the ligand oxidizes before it binds to Pd.

The Fix: Use G3/G4 Precatalysts Stop mixing Pd sources and ligands manually. Use Buchwald G3 or G4 Precatalysts (e.g., XPhos-Pd-G3).[5]

  • Mechanism: These are air-stable solids containing the ligand and Pd pre-bound.[4] Upon heating in the presence of base, the precatalyst activates, releasing the active L-Pd(0) species quantitatively. This ensures a perfect 1:1 Pd:Ligand ratio every time.

Standard Operating Procedure (SOP): Coupling 2,6-Disubstituted Boronic Acids

Objective: Coupling 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.

Reagents:

  • Catalyst: SPhos-Pd-G3 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)]

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: Toluene (anhydrous) or Toluene/Water (10:1 if substrate is stable)

  • Temperature: 100°C – 110°C

Workflow:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos-Pd-G3 (0.02 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous Toluene. (Concentration: 0.2 M).

  • Degas: Crucial Step. Sparge with Argon/Nitrogen for 5 minutes or use freeze-pump-thaw. Oxygen kills the active monomeric Pd species.

  • Heat: Seal the vial and heat to 100°C for 16 hours.

    • Note: Hindered couplings require heat to overcome the activation energy of the transmetalation step. Do not run at room temperature.

  • Workup: Cool, filter through a celite pad (eluting with EtOAc), and concentrate.

Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

DecisionTree Start Start: Low Yield (<20%) CheckSM Check LCMS: Is Aryl Halide Consumed? Start->CheckSM HalideLeft Yes: Halide Remains CheckSM->HalideLeft Yes HalideGone No: Halide Gone CheckSM->HalideGone No CheckBoron Is Boronic Acid Left? HalideLeft->CheckBoron Sol3 Diagnosis: Side Reactions/Homocoupling Action: Degas solvent longer Check for Pd Black HalideGone->Sol3 BoronLeft Yes: Boron Remains CheckBoron->BoronLeft Yes BoronGone No: Boron Gone (Ar-H formed) CheckBoron->BoronGone No Sol1 Diagnosis: Catalyst Death/Inactivity Action: Switch to G3 Precatalyst Increase Temp >100C BoronLeft->Sol1 Sol2 Diagnosis: Protodeboronation Action: Use MIDA Boronate or Anhydrous K3PO4 BoronGone->Sol2

Figure 2: Logic flow for diagnosing failure modes in hindered Suzuki couplings.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6]

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[6]

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6]

  • Zalesskiy, S. S., & Ananikov, V. P. (2012). "Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis." Organometallics.

Sources

side reactions of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Support Guide – Troubleshooting (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid Ticket ID: #B-OH-24601 Status: Open Agent: Senior Application Scientist, Process Chemistry Division

Introduction: Understanding Your Reagent

You are working with (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid . This is not a "plug-and-play" reagent. Its structure features a "Perfect Storm" of electronic and steric factors that make it prone to specific failure modes distinct from standard phenylboronic acids.

The Structural Challenge:

  • Ortho-Hydroxy Group (-OH): Acts as an intramolecular catalyst for protodeboronation (loss of boron). It can also coordinate to metal catalysts, potentially poisoning the cycle.

  • Ortho-Methyl Group (-CH₃): Provides steric bulk. While this prevents some dimerization, it significantly slows down the transmetallation step in Suzuki couplings, leaving the molecule vulnerable to hydrolytic decomposition for longer periods.

  • Para-Chloro Group (-Cl): Generally stable, but can undergo competing oxidative addition if highly active Pd(0) species are used without careful ligand selection.

This guide addresses the three most common support tickets we receive for this compound: Rapid Decomposition , Stalled Couplings , and Purity/Stoichiometry Errors .

Module 1: The "Disappearing Reagent" (Protodeboronation)

Symptom: You monitor the reaction by LCMS/TLC. The boronic acid peak vanishes, but the cross-coupled product yield is low. Instead, you see a major byproduct with a mass of


.

Diagnosis: Protodeboronation . The C-B bond is cleaved by water/proton sources, replaced by a hydrogen.[1]

  • Byproduct: 3-Chloro-5-methylphenol.

  • Mechanism:[1][2][3][4][5][6] The ortho-hydroxy group coordinates with the boron atom (or a water molecule attacking the boron), stabilizing the transition state for protonolysis. This reaction is accelerated by high pH and high temperature.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Use weak, anhydrous bases (e.g.,

,

). Avoid NaOH or KOH.
Strong hydroxide bases generate high concentrations of tetrahedral boronate species, which are the primary substrate for protodeboronation.
Solvent System Switch to anhydrous conditions (e.g., Dioxane, Toluene).Water is the reagent of destruction here. Minimizing water concentration slows the hydrolysis rate.
Temperature Lower the temperature (start at 60°C, not reflux).The activation energy for deboronation is often lower than for transmetallation. High heat favors the side reaction.
Alternative Convert to Pinacol Ester or MIDA Boronate. Protecting the boron moiety removes the vacant p-orbital and breaks the intramolecular catalytic cycle of the ortho-OH.

Module 2: The "Stalled Reaction" (Catalyst Poisoning)

Symptom: Starting materials remain unreacted. The catalyst turns into a black precipitate (Pd black) early in the cycle.

Diagnosis: Catalyst Sequestration/Poisoning . The free phenolic hydroxyl group is a hard ligand. Upon deprotonation (forming phenoxide), it can:

  • Bind tightly to the oxophilic Boron, making it unreactive toward Transmetallation.

  • Coordinate to the Palladium center, displacing soft phosphine ligands and deactivating the catalyst.

Troubleshooting Protocol:

  • Protect the Phenol: Acetylate the hydroxyl group (forming the acetate ester) before coupling. The ester is electron-withdrawing (preventing poisoning) and can be cleaved post-coupling.

  • Ligand Switch: Use electron-rich, bulky ligands like S-Phos or X-Phos .

    • Why? Buchwald ligands create a steric shell around the Pd center that prevents the approach of the phenoxide oxygen while facilitating the entry of the aryl ring.

  • Catalyst Loading: Increase Pd loading to 2–5 mol%.

Module 3: Purity & Storage (The Boroxine Cycle)

Symptom: The reagent appears as a sticky solid or yields inconsistent stoichiometry (e.g., you need 1.5 equiv. one day, 2.0 equiv. the next).

Diagnosis: Boroxine Formation . Upon storage or drying, three boronic acid molecules dehydrate to form a cyclic trimer (boroxine). This is reversible but alters the molecular weight calculation.

  • Reaction:

    
    
    

QC Protocol: Before critical reactions, run a


-NMR in DMSO-

with

shake
.
  • Pure Boronic Acid: Distinct peaks for

    
     protons (often broad singlets around 8-9 ppm).
    
  • Boroxine:[7][8][9][10] Absence of OH peaks; slight shift in aromatic protons.

  • Fix: If boroxine is present, add the calculated amount of water to your reaction solvent to hydrolyze it back to the active monomer in situ, or simply calculate stoichiometry based on the boroxine MW.

Visualizing the Failure Modes

Figure 1: Protodeboronation Mechanism & Pathway

This diagram illustrates how the ortho-OH group facilitates the cleavage of the C-B bond, leading to the unwanted phenol byproduct.

Protodeboronation cluster_0 Starting Material cluster_1 Transition State (Critical Failure) cluster_2 Byproduct SM (4-Cl-2-OH-6-Me-Ph)B(OH)2 Complex Boronate-OH Coordination (Intramolecular H-Bonding) SM->Complex + Base/H2O Hydrolysis C-B Bond Cleavage (Proton Transfer) Complex->Hydrolysis Fast with Ortho-OH Product 3-Chloro-5-methylphenol (Dead End) Hydrolysis->Product - B(OH)3

Caption: The ortho-hydroxyl group stabilizes the tetrahedral boronate intermediate, lowering the activation energy for the unwanted protonolysis (deboronation) pathway.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield CheckByproduct Identify Major Byproduct (LCMS/NMR) Start->CheckByproduct Branch1 Byproduct = Phenol (Deboronation) CheckByproduct->Branch1 Branch2 Byproduct = Homocoupling (Dimer) CheckByproduct->Branch2 Branch3 No Reaction / SM Recovery CheckByproduct->Branch3 Sol1 Action: Switch to Anhydrous Conditions Use Cs2CO3 in Dioxane Branch1->Sol1 Sol2 Action: Degas Solvent Thoroughly Remove Oxidants Branch2->Sol2 Sol3 Action: Switch Ligand to S-Phos Protect Phenol (Acetate) Branch3->Sol3

Caption: Diagnostic workflow for isolating the root cause of reaction failure based on observed byproducts.

Optimized Experimental Protocol

Recommended Workflow for Suzuki Coupling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid:

  • Pre-Treatment (Optional but Recommended):

    • Convert the boronic acid to the Pinacol Ester .

    • Method: Reflux boronic acid (1.0 eq) with Pinacol (1.1 eq) in Toluene with a Dean-Stark trap for 2 hours. Evaporate solvent. This protects the boron and reduces protodeboronation susceptibility.

  • Coupling Reaction Setup:

    • Solvent: 1,4-Dioxane (Anhydrous).

    • Base: Potassium Phosphate Tribasic (

      
      ), 2.0 equivalents. (Avoid aqueous carbonate).
      
    • Catalyst:

      
       (2 mol%) + S-Phos  (4 mol%).
      
    • Temperature: 80°C (Do not exceed 100°C).

    • Atmosphere: Strictly Argon/Nitrogen (sparge solvent for 15 mins).

  • Execution:

    • Add Aryl Halide (1.0 eq), Boronic Acid/Ester (1.2 eq), Base, and Catalyst to the vial.

    • Seal and purge with inert gas.

    • Inject anhydrous dioxane.

    • Heat and monitor by LCMS at 1 hour and 4 hours. Stop immediately upon consumption of halide to prevent product decomposition.

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." Chemical Communications.

    • Note: Explains the transition states involved in the hydrolysis of C-B bonds, particularly relevant for electron-rich arom
  • Ortho-Substituent Effects in Suzuki Coupling

    • Nagaraju, S., et al. (2018).[11] "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids..." Beilstein Journal of Organic Chemistry.

    • Note: Details the steric and electronic challenges posed by ortho-groups like -OMe and -OH.
  • Boroxine Equilibrium & Stability

    • Tokunaga, Y., et al. (2025/Historical Context). "The Boroxine–Boronic Acid Equilibrium."[7] University of Edinburgh Research.

    • Note: Provides the thermodynamic basis for the trimeriz
  • Catalyst Poisoning by Phenols

    • Albers, P., et al. (2001).[12] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A.

    • Note: Discusses how functional groups like free phenols can irreversibly bind to Pd surfaces or complexes.
  • MIDA Boronates as Solutions

    • Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[3]

    • Note: The authoritative method for handling unstable boronic acids if standard optimiz

Sources

Technical Support Center: Optimization of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-4CL-2OH-6ME Subject: Yield Optimization & Stability Management Status: Open Support Level: Tier 3 (Senior Application Scientist)

System Diagnosis: The "Triangle of Instability"

You are encountering low yields because this specific molecule sits at the intersection of three distinct failure modes. It is not just a "hindered" substrate; it is a bifunctional trap .

Root Cause Analysis
  • Steric Hindrance (6-Methyl): The ortho-methyl group creates a significant barrier to transmetallation, the rate-determining step in the Suzuki catalytic cycle for hindered substrates.

  • Electronic Destabilization (2-Hydroxy/Phenolate): Under standard basic Suzuki conditions, the phenol is deprotonated (

    
    ). The resulting electron-rich phenolate increases the electron density at the ipso-carbon, dramatically accelerating protodeboronation  (hydrolytic cleavage of the C-B bond).
    
  • Catalyst Poisoning: The free phenolate can act as a ligand, bridging palladium centers or forming stable, unreactive resting states, effectively removing active catalyst from the cycle.

TriangleOfInstability Substrate (4-Chloro-2-hydroxy-6-methylphenyl) boronic acid Sterics 6-Methyl Group (Steric Barrier) Substrate->Sterics Structural Feature Electronics 2-Hydroxy Group (Phenolate Formation) Substrate->Electronics Structural Feature SideReaction Protodeboronation (C-B bond cleavage) Sterics->SideReaction Slows Transmetallation (Increases exposure time) Electronics->SideReaction Increases ipso-C nucleophilicity Poisoning Catalyst Poisoning (Pd-O coordination) Electronics->Poisoning Competes with Ligand

Figure 1: The interaction between structural features and failure modes.[1][2][3][4][5][6][7][8] The 6-methyl group slows the desired reaction, giving the unstable 2-phenolate moiety more time to decompose.

Troubleshooting Guides

Issue 1: The "Ghost" Reagent (Rapid Protodeboronation)

Symptom: The boronic acid disappears rapidly (checked via TLC/LCMS), but no cross-coupled product is formed. You mainly isolate 3-chloro-5-methylphenol (the de-boronated byproduct).

Technical Insight: Protodeboronation requires a proton source (usually water) and a base.[3] For 2-substituted boronic acids, this is often autocatalytic or assisted by the ortho-substituent.

  • The Trap: Standard Suzuki conditions use aqueous base (e.g.,

    
    /
    
    
    
    ). This is fatal for this substrate. The base generates the phenolate, and the water provides the proton for cleavage.

Corrective Action: Switch to Anhydrous Conditions or Slow-Release Strategies .

VariableStandard Condition (AVOID)Optimized Condition (USE)Why?
Solvent DMF/Water, Dioxane/WaterAnhydrous Toluene or 1,4-Dioxane Eliminates the proton source required for deboronation.
Base

,

(aq)

(finely ground, anhydrous)
Low solubility in organic solvents creates a "heterogeneous buffer," limiting base concentration.
Additives NoneMolecular Sieves (4Å) Scavenges trace water generated during the reaction.
Issue 2: The Steric Wall (0% Conversion)

Symptom: Starting material remains unreacted. The catalyst is present but inactive.

Technical Insight: The 6-methyl group blocks the approach of the palladium(II) complex to the boronate. Standard ligands (PPh3, dppf) are not bulky or electron-rich enough to force this interaction. You need Dialkylbiaryl Phosphines (Buchwald Ligands) .

Recommended Catalyst Systems:

  • Pd-G3/G4 XPhos: The large isopropyl groups on the XPhos ligand create a "pocket" that facilitates transmetallation for ortho-substituted rings.

  • Pd-G3 SPhos: specifically designed for stability and hindered couplings.

Issue 3: The Chelation Trap

Symptom: Reaction stalls after 10-20% conversion. Adding more catalyst restarts it briefly, then it dies again.

Technical Insight: The free hydroxyl group is coordinating to the Palladium, displacing your expensive phosphine ligand.

Corrective Action: If anhydrous conditions fail, you must protect the phenol .

  • Recommended Group: Benzyl (Bn) or Methoxymethyl (MOM).

  • Why: Removes the acidic proton (stopping phenolate formation) and adds steric bulk that prevents Pd coordination.

Recommended Protocols

Protocol A: The "Slow Release" Method (Highest Success Rate)

Best for: Substrates that decompose faster than they react.

This method uses MIDA boronates .[8][9][10][11] The MIDA ester is stable.[10] Under the reaction conditions, it hydrolyzes slowly, releasing the active boronic acid at a rate matching the cross-coupling cycle.[8] This keeps the concentration of the unstable free acid low, minimizing side reactions.

Step-by-Step:

  • Pre-step: Convert your (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid to its MIDA ester (reflux with N-methyliminodiacetic acid in Toluene/DMSO).

  • Reaction Mix:

    • 1.0 equiv Aryl Halide partner.

    • 1.2 equiv MIDA Boronate .

    • 2.0 equiv

      
       (anhydrous).
      
    • Catalyst: 2-5 mol% Pd-XPhos-G3 (or Pd(OAc)2 + XPhos).

  • Solvent: 1,4-Dioxane : Water (10:1 ratio). Note: The small amount of water is necessary here to hydrolyze the MIDA, but the slow release protects the bulk material.

  • Conditions: Heat to 60-80°C. Monitor via LCMS.

Protocol B: The Anhydrous "Brute Force" Method

Best for: When you cannot synthesize the MIDA ester.

Step-by-Step:

  • Dry Everything: Flame-dry glassware. Use anhydrous solvents.

  • Reaction Mix:

    • 1.0 equiv Aryl Halide.

    • 1.5 equiv (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid.

    • 3.0 equiv

      
        (finely ground).
      
    • Catalyst: 5 mol% Pd(dba)2 + 10 mol% SPhos (or Sphos Pd G3 ).

  • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Procedure:

    • Combine solids in a vial.

    • Evacuate and backfill with Argon (3x).

    • Add solvent.[2][10][12][13]

    • Heat to 100°C sealed.

    • Critical: Do not open to air until complete.

Decision Matrix

Use this logic flow to select your optimization path.

DecisionMatrix Start Start Optimization CheckDecomp Is Boronic Acid decomposing rapidly? Start->CheckDecomp Protect Can you protect the 2-OH group? CheckDecomp->Protect Yes (Decomp > Reaction) RouteA Route A: Use Anhydrous Conditions (Protocol B) CheckDecomp->RouteA No (Stable but slow) RouteB Route B: Protect as Benzyl Ether then Coupling Protect->RouteB Yes (Protection allowed) RouteC Route C: MIDA Boronate Slow Release (Protocol A) Protect->RouteC No (Must use free OH)

Figure 2: Strategic decision tree for selecting the correct experimental protocol based on substrate stability.

Frequently Asked Questions (FAQ)

Q: Can I use Pinacol esters (Bpin) instead of MIDA? A: Generally, no. While Bpin esters are more stable than the free acid, the 2-hydroxy-6-methyl substitution pattern makes the Bpin formation difficult and prone to hydrolysis. Furthermore, Bpin does not offer the "slow release" mechanism; once hydrolyzed in the reaction, the acid decomposes. MIDA is superior for unstable release control.

Q: Why SPhos or XPhos? Can I use PPh3? A: PPh3 is insufficient for tri-ortho-substituted systems (two on your boronic acid, one on the halide). The cone angle is too small. SPhos and XPhos are electron-rich (facilitating oxidative addition) and extremely bulky (facilitating reductive elimination and protecting the active species).

Q: My reaction turns black immediately. What does this mean? A: Immediate black precipitation usually indicates "Pd black" formation. Your catalyst is decomposing before it enters the cycle. This confirms that the transmetallation step is too slow (sterics) or the ligand is being stripped by the 2-OH group. Switch to the Pd-G3/G4 precatalysts which are activated strictly on-cycle.

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 132(38), 13100–13112.
  • MIDA Boronate "Slow Release" Strategy

    • Knapp, D. M., et al. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

  • Catalysts for Hindered Biaryls (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.
  • Anhydrous Coupling Conditions

    • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Technical Support Center: Handling & Purification of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid Derivatives

[1]

Case ID: REF-BORON-26-OH Subject: Optimization of Reaction Workup and Purification for Sterically Hindered, Ortho-Substituted Boronic Acids Support Level: Tier 3 (Advanced Chemical Methodology)[1]

Executive Summary: The "Perfect Storm" of Reactivity

You are likely encountering difficulties because (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid presents a unique combination of chemical challenges that standard Suzuki-Miyaura protocols fail to address.

  • Steric Hindrance (The 6-Methyl Effect): The methyl group at the ortho position (C6) creates significant steric bulk, retarding the rate of transmetallation to the Palladium center.

  • Protodeboronation (The 2-Hydroxy Effect): The hydroxyl group at the ortho position (C2) facilitates rapid protodeboronation (loss of the boron group), often faster than the cross-coupling reaction itself. This yields the "de-boronated" byproduct, 3-chloro-5-methylphenol , which is often difficult to separate from the desired product.

  • Amphoteric Solubility: The molecule contains both an acidic phenol and a Lewis-acidic boronic acid, leading to complex solubility behaviors in aqueous workups and streaking on silica gel.[1]

This guide provides targeted solutions to suppress side reactions and purify the desired biaryl products effectively.

Troubleshooting Guide (Q&A)

Category A: Reaction Failure & Side Products

Q: I see low conversion and a major byproduct spot on TLC that matches 3-chloro-5-methylphenol. What is happening? A: You are observing protodeboronation .[1][2][3]

  • Mechanism: Under basic conditions, the C2-phenolate coordinates to the boron atom. While this activates the boron for transmetallation, the C6-methyl group sterically blocks the approach of the Pd-catalyst. The activated boron species then reacts with the solvent (proton source) instead of the catalyst, cleaving the C-B bond.

  • Solution:

    • Switch to Anhydrous Conditions: Water is the primary proton source.[1] Use anhydrous dioxane or toluene with anhydrous bases like

      
       or 
      
      
      .[1]
    • Increase Catalyst Activity: Standard

      
       is too bulky and slow. Switch to Buchwald Precatalysts  (e.g., XPhos Pd G2  or SPhos Pd G2 ).[1] These bulky, electron-rich ligands accelerate oxidative addition and transmetallation, outcompeting the decomposition pathway.
      

Q: My reaction turns black immediately, and yields are <10%. A: This indicates Pd-black precipitation , likely due to the instability of the catalyst in the presence of the free phenol.

  • Solution: Protect the phenol as a methoxymethyl (MOM) ether or acetate before coupling.[1] If protection is not possible, use a high catalyst loading (3-5 mol%) and add the boronic acid slowly (syringe pump addition) to keep its concentration low relative to the catalyst.

Category B: Purification & Isolation

Q: The product streaks badly on silica gel columns, contaminating my fractions. A: Residual boronic acid and boroxine byproducts interact strongly with the silanols on the silica surface.

  • Solution:

    • Oxidative Workup (Recommended): Treat the crude mixture with

      
       (see Protocol A).[1] This converts the difficult-to-remove boronic acid into the corresponding phenol, which has distinct polarity and is easily separated.
      
    • Mobile Phase Modifier: If you must column the boronic acid mixture, add 1% Triethylamine or 0.5% Acetic Acid to your eluent to suppress silanol interactions.

Q: I cannot separate the product from the starting boronic acid using extraction. A: Both the product (likely a biaryl phenol) and the starting material are soluble in base.

  • Solution: Use Protocol B (pKa-Selective Extraction) . The boronic acid (

    
    ) is slightly more acidic than many hindered phenols (
    
    
    ).[1] However, the most robust method is the Oxidative Workup .

Critical Workflows & Visualizations

Diagram 1: The "Ortho-Effect" Mechanism & Troubleshooting

This diagram illustrates why the reaction fails and where to intervene.

ReactionPathwaysStartStarting Material:(4-Cl-2-OH-6-Me)Phenylboronic AcidBaseBase Added(Activation)Start->BaseActivatedActivated Boronate(Zwitterionic Intermediate)Base->ActivatedTransmetalTransmetallation(Slowed by 6-Me Sterics)Activated->TransmetalRequires Active Cat.(e.g., XPhos)DecompProtodeboronation(Accelerated by 2-OH)Activated->DecompDominates withStandard Cat.ProductDesired Biaryl ProductTransmetal->ProductByproductByproduct:3-Chloro-5-methylphenolDecomp->Byproduct

Caption: The kinetic competition between desired coupling (green) and protodeboronation (red).[1] The 6-methyl group slows the green path, while the 2-hydroxy group accelerates the red path.

Diagram 2: Purification Decision Matrix

Follow this logic to select the correct purification strategy.

PurificationLogicCrudeCrude Reaction MixtureCheckIs Product Acid-Sensitive?Crude->CheckNoNo (Stable)Check->NoYesYes (Unstable)Check->YesOxidativeProtocol A:Oxidative Workup (H2O2)No->OxidativeSep1Result: Residual Boron -> PhenolOxidative->Sep1Col1Standard Flash Column(Easy Separation)Sep1->Col1WashProtocol B:Basic Wash (NaOH)Yes->WashSep2Boron -> Aqueous PhaseProduct -> Organic PhaseWash->Sep2Col2Flash Column with1% Et3N ModifierSep2->Col2

Caption: Decision tree for removing residual boronic acid based on product stability.

Validated Experimental Protocols

Protocol A: Oxidative Workup (The "Gold Standard")

Use this method to chemically destroy excess boronic acid, converting it into a phenol that is easily chromatographically distinct from your biaryl product.

  • Quench: Cool the reaction mixture to

    
    .
    
  • Oxidize: Add 30% Hydrogen Peroxide (

    
    )  dropwise.[1] Use 2.0 equivalents relative to the initial amount of boronic acid.
    
  • Stir: Allow to warm to room temperature and stir for 30 minutes.

    • Mechanism:[2][4][5][6][7][8][9][10][11] The peroxide attacks the boron center, inducing a 1,2-migration that cleaves the C-B bond and installs a C-O bond (oxidation).

  • Extract: Dilute with Ethyl Acetate (EtOAc) and water.

  • Wash: Wash the organic layer with saturated

    
     (Sodium Thiosulfate)  to quench excess peroxide (test with starch-iodide paper to ensure no oxidant remains).[1]
    
  • Purify: The organic layer now contains your Product + 3-chloro-5-methylphenol (derived from excess starting material).[1] These will have significantly different Rf values on silica gel (Hexane/EtOAc gradient).[1]

Protocol B: Basic Extraction (For Acid-Sensitive Products)

Use this if your product contains oxidizable functional groups (e.g., thioethers, aldehydes).

  • Dilute: Dilute the reaction mixture with Diethyl Ether (

    
    ) or Dichloromethane (DCM).[1]
    
  • Wash 1 (Basic): Wash vigorously with 1M NaOH (3x).[1]

    • Mechanism:[2][4][5][6][7][8][9][10][11] This converts the residual boronic acid into the water-soluble boronate anion

      
      .[1]
      
    • Warning: Since your product is also a phenol, it might also go into the aqueous layer .

  • Recovery (If Product is Phenolic):

    • If your product is lost to the aqueous layer, acidify the aqueous wash carefully to pH ~6-7 (using 1M HCl) and re-extract. The boronic acid often remains soluble/amphoteric, while the hindered biaryl phenol may precipitate or extract back into organics. This is difficult with this specific molecule; Protocol A is preferred.

Quantitative Data: Solvent & Catalyst Selection

ParameterRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous) High boiling point (

) allows thermal activation; low water content prevents protodeboronation.[1]
Base

(3.0 equiv)
Anhydrous phosphate provides a "buffer-like" basicity that activates boron without rapidly hydrolyzing it.[1]
Catalyst XPhos Pd G2 (2-5 mol%) The bulky biaryl ligand (XPhos) creates a pocket that accommodates the sterically hindered 6-methyl group.[1]
Temperature

High temperature is required to overcome the steric barrier of the 6-methyl group.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[7] "Acid-promoted metal-free protodeboronation of arylboronic acids." Chemical Communications.[1][12]

    • Insight: Establishes the mechanism of acid/base sensitivity in ortho-substituted boronic acids.
  • Sterically Hindered Suzuki Couplings

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society.[13]

    • Insight: Defines the necessity of SPhos/XPhos ligands for 2,6-disubstituted substr
    • [1]

  • Purification of Boronic Acid Products

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1]

    • Insight: Provides comprehensive strategies for workup and removal of boron byproducts.

Technical Support Center: Handling & Stability of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-4Cl-2OH-6Me-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Substrate Instability Alert)

🚨 Critical Stability Alert

Subject: Intrinsic Instability of Ortho-Hydroxy Arylboronic Acids

You are working with (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid . This is not a standard reagent.[1] It belongs to a class of "difficult substrates" due to the 2-hydroxy (phenolic) group adjacent to the boron center.

The Core Issue: This molecule is highly prone to protodeboronation (loss of the boron group replaced by hydrogen) under basic conditions.[2][3] The ortho-hydroxyl group acts as an intramolecular catalyst, facilitating the cleavage of the C-B bond significantly faster than in simple phenylboronic acids.

Immediate Action Required:

  • Storage: Store at -20°C under Argon. Do not store in protic solvents (MeOH, EtOH).

  • Reaction Planning: Standard Suzuki conditions (aqueous

    
    , 
    
    
    
    ) will likely fail, yielding primarily 3-chloro-5-methylphenol (the de-boronated byproduct).

🛠️ Troubleshooting Module: Why is my reaction failing?

Use this diagnostic table to identify the root cause of your experimental failure.

Symptom observed by LCMS/NMRDiagnosisRoot CauseCorrective Action
Major Peak: 3-Chloro-5-methylphenol (M-H mass corresponds to loss of

)
Protodeboronation Base-catalyzed hydrolysis accelerated by the ortho-OH group.Switch to anhydrous conditions or MIDA boronates (See Protocol A).
Major Peak: Homocoupling of the halide partnerStalled Transmetallation The 6-methyl group creates steric hindrance; the catalyst cannot access the boron.Use sterically demanding, electron-rich ligands (e.g., SPhos , XPhos ).
Major Peak: Starting Material (Boronic Acid) remainingCatalyst Deactivation The free phenol (

) might be coordinating to Pd, poisoning the catalyst.
Protect the phenol (e.g., acetate, TBS) before coupling.
Black Precipitate (Palladium Black)Ligand dissociation Unstable catalyst system.Switch to precatalysts (e.g., XPhos Pd G3 ).

🔬 Protocol A: Preventing Deborylation (Suzuki Coupling)

Objective: Cross-coupling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid while suppressing C-B bond cleavage.

The "Anhydrous/Weak Base" Strategy

Rationale: Water is the proton source for deborylation.[4][5] By excluding water and using a base that is insoluble in the organic phase, we slow down the side reaction while allowing the surface-mediated transmetallation to occur.

Reagents:

  • Catalyst:

    
     (1 mol%) + SPhos  or XPhos  (2-4 mol%). Note: SPhos is excellent for sterically hindered aryl chlorides.
    
  • Base:

    
     (anhydrous, tribasic) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Drying: Flame-dry your reaction vessel and cool under Argon.

  • Charging: Add the aryl halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), Base (2.0 equiv), and Ligand/Catalyst.

  • Solvent: Add anhydrous Toluene. Crucial: Do not add water.[1][6]

  • Temperature: Heat to 80-100°C.

    • Tip: If the reaction is sluggish, add 0.1 equiv of water (trace amounts are sometimes needed for the boroxine-to-boronic acid equilibrium active in transmetallation), but strictly limit this.

  • Monitoring: Check LCMS at 1 hour. If de-boronated product >10%, lower temperature to 60°C and increase catalyst loading.

The "MIDA Boronate" Strategy (Ultimate Fix)

If the above fails, you must mask the boron.

  • Convert the boronic acid to a MIDA boronate (N-methyliminodiacetic acid ester).

  • MIDA boronates are stable to base and silica gel.

  • Run the coupling using "slow-release" conditions:

    
     / Dioxane / 
    
    
    
    (10:1) at 60°C. The MIDA hydrolyzes slowly, keeping the concentration of the free (unstable) boronic acid low, effectively "hiding" it from the degradation pathway until it reacts.

🧪 Protocol B: Intentional Deborylation (Ipso-Substitution)

Objective: You want to remove the boron group to synthesize 3-chloro-5-methylphenol . Context: Sometimes the boron is used as a blocking group or a handle for regioselective halogenation, and now needs to be removed.

Method: Metal-Free Acidolysis

  • Dissolve the boronic acid in Acetic Acid (AcOH) or a mixture of THF/HCl (1M) .

  • Heat to 60°C for 2-4 hours.

  • Mechanism: The ortho-OH assists proton transfer. The C-B bond is cleaved, releasing boric acid and the phenol.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    

🧠 Deep Dive: The Mechanism of Failure

Why is this specific molecule so troublesome? It is not just the base; it is the neighboring group participation .

The "Death Spiral" of Ortho-Hydroxy Boronic Acids
  • Base Attack: Hydroxide attacks the boron, forming a boronate anion.

  • Intramolecular H-Bonding: The ortho-phenol hydrogen bonds with the boronate oxygen, stabilizing a transition state that favors C-B bond cleavage.

  • Ipso-Protonation: A water molecule delivers a proton to the carbon attached to the boron (ipso position).

  • Collapse: The C-B bond breaks, releasing the arene and boric acid.

DeborylationMechanism Start (4-Cl-2-OH-6-Me)Ph-B(OH)2 Intermediate Boronate Anion (Stabilized by o-OH) Start->Intermediate Base (Fast) Base + OH- TS Transition State (Ipso-Protonation) Intermediate->TS H2O / Heat Coupling Suzuki Product (Desired) Intermediate->Coupling Pd(0) / Ar-X Product 3-Chloro-5-methylphenol (Dead End) TS->Product C-B Cleavage

Caption: The kinetic competition between the desired Suzuki coupling (blue dashed path) and the rapid, base-catalyzed protodeboronation (red path) driven by the ortho-hydroxy group.

❓ Frequently Asked Questions (FAQ)

Q: Can I protect the phenol to stop the deborylation? A: Yes, absolutely. This is the most robust chemical solution. Converting the 2-OH to a methoxy (-OMe), acetate (-OAc), or silyl ether (-OTBS) eliminates the intramolecular catalytic effect. If your synthetic route permits, protect the phenol before the Suzuki coupling.

Q: Why does the 6-methyl group matter? A: It creates steric hindrance . In the Suzuki catalytic cycle, the transmetallation step (transfer of the organic group from Boron to Palladium) is sensitive to sterics.[7] The 6-methyl group slows down transmetallation.

  • Result: The boronic acid sits in the basic solution longer, waiting for the Pd catalyst. This gives it more time to decompose. You need a highly active catalyst (like SPhos ) to speed up transmetallation and "beat" the decomposition clock.

Q: I see a "homocoupling" product of my boronic acid. What is that? A: This is actually rare for this specific substrate due to sterics, but if observed, it is an oxidative coupling (forming a biaryl ether or C-C bond between two boronic acid molecules). It usually indicates the presence of Oxygen. Degas your solvents thoroughly.

Q: Can I use a Trifluoroborate (Molander Salt) instead? A: Yes. Potassium organotrifluoroborates (


) are generally more stable than boronic acids. However, they still require hydrolysis to the free boronic acid in situ to react. For ortho-hydroxy substrates, the MIDA boronate is often superior because it releases the active species more slowly and controlled.

📚 References

  • Mechanistic Insight into Protodeboronation: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[8] [Link]

  • MIDA Boronates for Unstable Substrates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[8] [Link]

  • Suzuki Coupling of Sterically Hindered Substrates (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Managing (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Triple Threat" Substrate

Welcome to the technical support hub for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid . This molecule presents a unique "triple threat" of challenges in organic synthesis, specifically in Suzuki-Miyaura cross-couplings:

  • Electronic Instability: The ortho-hydroxyl group significantly accelerates protodeboronation (loss of the boron group).

  • Steric Hindrance: The ortho-methyl group hinders the transmetallation step, slowing down the desired catalytic cycle and allowing side reactions to dominate.

  • Catalyst Poisoning: The free phenolic hydroxyl can act as a ligand, coordinating to Palladium and deactivating the catalyst.

This guide provides self-validating protocols to manage these issues, ensuring high purity and reaction efficiency.

Module 1: Storage & Analytical "Impurities"

Q: My NMR shows broad peaks and incorrect integration. Is my compound impure?

Diagnosis: Likely False . You are observing the Boroxine Equilibrium .[1][2]

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is not a permanent impurity but a reversible equilibrium driven by the removal of water.

  • The Symptom:

    
    H NMR in anhydrous solvents (CDCl
    
    
    
    , DMSO-
    
    
    ) often shows two sets of peaks or broadening due to the exchange rate between the monomer (acid) and trimer (boroxine).
  • The Fix:

    • Analytical: Add 1-2 drops of D

      
      O to your NMR tube. This forces the equilibrium back to the monomeric boronic acid species, sharpening the peaks.
      
    • Synthetic: You do not need to purify this.[3] Boroxines are active in Suzuki couplings; they hydrolyze in situ under the basic aqueous conditions of the reaction.

Data: Boroxine vs. Boronic Acid Shift
FeatureMonomeric AcidBoroxine (Trimer)
State Favored in high humidity/waterFavored in dry/vacuum storage
NMR Signal Sharp, distinct peaksBroad, shifted, or split peaks
Reactivity Active speciesActive (hydrolyzes in situ)

Module 2: Reaction Optimization (Suzuki-Miyaura)

Q: I am seeing large amounts of 3-chloro-5-methylphenol. Why?

Diagnosis: You are suffering from Protodeboronation .

The ortho-hydroxyl group facilitates a base-catalyzed mechanism where the boron is replaced by a proton. This is the #1 killer of yield for this specific scaffold.

The Mechanism: Under basic conditions, the boronate "ate" complex forms. The ortho-substituent (OH) stabilizes the transition state for the ipso-protonation, leading to the cleavage of the C-B bond.

Protodeboronation Start Boronic Acid (Ar-B(OH)2) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Start->AteComplex + Base Base Base (OH-) Base->AteComplex TS Transition State (Stabilized by o-OH) AteComplex->TS Slow Transmetallation (Due to o-Me steric bulk) Coupled Desired Biaryl (Ar-R) AteComplex->Coupled Pd Catalyst (If fast enough) Product Protodeboronated Impurity (Ar-H) TS->Product Fast Hydrolysis

Caption: The "Race Condition." Steric hindrance from the methyl group slows down the desired coupling, allowing the rapid protodeboronation pathway (red) to dominate.

The Solution Protocol:

  • Switch Bases: Avoid strong bases (NaOH, NaOEt). Use weak, anhydrous bases like

    
     or 
    
    
    
    .
  • Protect the Phenol: This is the most robust fix. Convert the 2-OH to a MOM (Methoxymethyl) or Bn (Benzyl) ether before the coupling. This removes the chelation risk and electronic facilitation of deboronation.

  • High Catalyst Loading: Because the ortho-methyl group slows the reaction, you need a highly active catalyst system to "outrun" the decomposition. Use Pd(OAc)

    
     + SPhos  or XPhos Pd G2  (Buchwald precatalysts).
    
Q: The reaction turns black immediately and stalls. Yield is <10%.

Diagnosis: Catalyst Poisoning via Chelation.

The free phenolic oxygen and the reaction solvent can form a stable chelate with Palladium, effectively removing it from the catalytic cycle.

Troubleshooting Workflow:

Troubleshooting Start Issue: Low Yield / Stalled Reaction Check1 Is the Phenol Protected? Start->Check1 Yes Check Oxygen Levels Check1->Yes Yes No High Risk of Pd Poisoning Check1->No No Check2 Is Homocoupling Present? (Ar-Ar Dimer) Yes->Check2 Action1 Protect with MOM/Bn Group (Recommended) No->Action1 Action2 Use Chelation-Resistant Ligands (SPhos, XPhos) No->Action2 Action3 Degas Solvents vigorously (Freeze-Pump-Thaw) Check2->Action3 Yes Action4 Check Stoichiometry (Use Excess Boronic Acid 1.5eq) Check2->Action4 No

Caption: Decision tree for diagnosing reaction failure. Priority is given to protecting the phenol group to prevent catalyst deactivation.

Module 3: Purification & Isolation

Q: My compound streaks on silica gel and I can't separate it.

Diagnosis: Boronic acids interact strongly with the silanol groups (Si-OH) on silica gel, leading to tailing and loss of mass.

The Fixes:

  • Pinacol Protection (Recommended):

    • Method: Stir the crude boronic acid with 1.1 eq of Pinacol and MgSO

      
       in DCM for 2 hours.
      
    • Result: Forms the boronate ester.[3] This is non-polar, stable on silica, and can be purified easily using Hexane/EtOAc gradients. The ester is often a better partner for coupling reactions anyway.

  • Reverse Phase Chromatography (C18):

    • If you must keep the free acid, use a C18 column with a Water/Acetonitrile (+0.1% Formic Acid) gradient. Boronic acids elute cleanly on reverse phase.

  • Sorbitol Extraction (The "Rescue" Method):

    • If you have a complex mixture, dissolve in organic solvent and wash with aqueous Sorbitol . The boronic acid forms a water-soluble complex with sorbitol, moving to the aqueous layer.[4] Wash the organic layer (impurities stay here). Then, acidify the aqueous layer (pH 1-2) to break the complex and extract the pure boronic acid back into EtOAc.

References

  • Protodeboronation Mechanisms

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.[5]2010 , 132, 13100–13112.

  • Boroxine Equilibrium

    • Iwamura, T.; Kirihata, M. Boroxine Formation: Its Stability and Thermodynamic Parameters in Solution. J. Chem. Eng.
  • Purification via Sorbitol

    • Callis, N. M.; Vreeman, T. L.; Carr, B. A. Purification of Arylboronic Acids using Sorbitol.[4] J. Org.[4][5] Chem.2011 , 76, 3571–3575.[4]

  • Ortho-Substituted Boronic Acid Stability

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. J. Am. Chem. Soc.[5]2010 , 132, 14073–14075.

Sources

Technical Support Center: Suzuki-Miyaura Coupling Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis Support
Subject: Diagnosing and Resolving Low Conversion in Pd-Catalyzed Cross-Coupling

Diagnostic Triage: Start Here

Before altering reaction parameters, you must diagnose how the reaction failed. "Low conversion" is a symptom, not a cause. Analyze your crude reaction mixture (LCMS/GCMS/NMR) and match it to the scenarios below.

The Troubleshooting Decision Tree

SuzukiTroubleshooting Start Analyze Crude Mixture Q1 Is the Aryl Halide (Electrophile) consumed? Start->Q1 Res1 High Conversion (Issue is Yield/Workup) Q1->Res1 Yes Q2 Is the Boronic Acid (Nucleophile) consumed? Q1->Q2 No (Halide Remains) Fail1 Scenario A: Protodeboronation Q2->Fail1 Yes (Boron Gone) Fail2 Scenario B: Catalyst Deactivation (Pd Black) Q2->Fail2 No (Boron Remains) Fail3 Scenario C: Oxidative Homocoupling Q2->Fail3 Boron converted to Biaryl Homocouple

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on remaining starting materials.

Scenario A: The "Silent Killer" (Protodeboronation)

Symptom: Aryl halide remains untouched; Boronic acid has disappeared (converted to Ar-H).

The Mechanism

Protodeboronation is the most common cause of failure in Suzuki couplings, particularly with heteroaryl boronates (e.g., 2-pyridyl, 2-furanyl). Contrary to popular belief, this is often base-catalyzed , not just acid-catalyzed.

According to kinetic studies by Lloyd-Jones et al. , the reaction proceeds through a boronate anion intermediate which reacts with water. If the rate of Transmetallation (


) is slower than the rate of Protodeboronation (

), the boron species is destroyed before it can couple [1].
Solutions
StrategyTechnical Rationale
Increase Stoichiometry If

is high, overwhelm the system. Use 1.5 – 2.0 equivalents of boronic acid.
Slow Addition Syringe pump addition of the boronic acid keeps its instantaneous concentration low, favoring the catalyst cycle over the second-order decomposition pathways.
Switch Boron Source MIDA Boronates or Potassium Trifluoroborates (

)
release the active boronic acid slowly (in situ hydrolysis), mimicking the "slow addition" effect chemically [2].
Anhydrous Conditions Switch to CsF or KOTMS in dry solvent (Dioxane/Toluene). This removes water, the proton source required for the hydrolytic pathway [3].

Scenario B: Catalyst Deactivation (Pd Black)

Symptom: Reaction stalls; black precipitate forms on the flask walls; both starting materials remain.

The Cause

"Pd Black" is the aggregation of active monomeric Pd(0) into inactive metallic nanoparticles. This occurs when the catalytic cycle halts, usually at the Oxidative Addition step.

  • Ligand Deficiency: If

    
     drops below 1:1, Pd(0) is unprotected.
    
  • Poor Precatalyst Activation: Traditional Pd(PPh3)4 is notoriously unstable to air. Old bottles often contain significant amounts of inactive Pd oxides.

The Fix: Buchwald Precatalysts

Stop using Pd(PPh3)4 or Pd2(dba)3 + Ligand for difficult substrates. Switch to Buchwald G3 or G4 Precatalysts (e.g., XPhos-Pd-G4).

  • Why? These precatalysts contain a 1:1 ratio of Pd to Ligand pre-bound. They activate rapidly upon exposure to base, ensuring every atom of Palladium enters the cycle simultaneously [4].

  • Selection Guide:

    • XPhos-Pd-G4: Excellent general-purpose catalyst; good for aryl chlorides.

    • SPhos-Pd-G4: Superior for sterically hindered substrates.

    • RuPhos-Pd-G4: Ideal for electron-rich or heteroaryl chlorides.

Scenario C: Oxidative Homocoupling

Symptom: Boronic acid converts to Ar-Ar (dimer); Halide remains.

The Cause

Oxygen entry.[1][2] Oxygen oxidizes the Pd(II)-boronate intermediate, leading to reductive elimination of the homocouple.

  • Fix: Degas solvents vigorously. Sparging with Argon for 15 minutes is superior to "freeze-pump-thaw" for routine high-throughput optimization.

The "Robust Screen" Protocol

If your standard conditions (e.g.,


) fail, do not guess. Run this 4-reaction screen to cover the primary failure modes (Solubility, Basicity, Temperature).

Scale: 0.1 mmol | Concentration: 0.1 M | Time: 12 h

EntryCatalyst (2-5 mol%)Base (2-3 equiv)Solvent SystemTarget Issue
1 XPhos-Pd-G4

THF : Water (10:1)General / Sterics
2 XPhos-Pd-G4

Toluene : Water (10:1)Solubility (Non-polar)
3 RuPhos-Pd-G4

Dioxane (Dry)Base Sensitivity
4 Pd(dppf)Cl_2

DMSO (Dry)High Polarity / Chelating
The Catalytic Cycle & Failure Points

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X PdBlack Pd Black (Precipitation) Pd0->PdBlack Unstable Ligand Free BaseStep Base Exchange (L-Pd-Ar-OH) OxAdd->BaseStep Base (OH-) TransMet Transmetallation (L-Pd-Ar-Ar') BaseStep->TransMet Ar'-B(OH)2 Proto Protodeboronation (Boron Loss) BaseStep->Proto Slow TM High H2O TransMet->Pd0 Reductive Elimination

Figure 2: The Suzuki Catalytic Cycle highlighting critical failure points: Catalyst aggregation (Pd Black) and Nucleophile decomposition (Protodeboronation).[2]

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. Is this bad? A: Yes. Immediate precipitation of Pd black suggests your catalyst is decomposing faster than it can perform oxidative addition.

  • Action: Switch to a phosphine ligand with a stronger bite angle (e.g., dppf, Xantphos) or a bulky Buchwald ligand (XPhos) that stabilizes the Pd(0) center.

Q: Can I use water if my substrate is water-insoluble? A: Yes, and you often must. The mechanism requires water to form the active boronate species.

  • Action: Use a miscible co-solvent (Dioxane, THF, DMF) or vigorous stirring (1000+ RPM) to increase the interfacial surface area in biphasic systems (Toluene/Water).

Q: Why does my aryl chloride not react, but the aryl bromide does? A: The C-Cl bond is stronger (


) than C-Br (

).
  • Action: Standard Pd(PPh3)4 cannot activate aryl chlorides efficiently. You must use electron-rich, bulky ligands (e.g., XPhos , SPhos , PCy3 ) to facilitate the oxidative addition of chlorides.

References
  • Lloyd-Jones, G. C., et al. (2016).[3] Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society.[4][5]

  • Knapp, D. M., et al. (2010). MIDA Boronates in Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[4][5]

  • Kinzel, T., et al. (2010). Anhydrous Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[4][5]

  • Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalyst Design. Chemical Science.

Sources

Validation & Comparative

Technical Comparison Guide: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid , a compound that presents a unique "reactivity paradox" in organic synthesis. It combines the steric hindrance of 2,6-disubstitution with the catalytic lability of a 2-hydroxy group.

Executive Summary: The Steric-Lability Paradox

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid represents a challenging class of "hybrid" arylboronic acids. Unlike simple Phenylboronic acid (stable, reactive) or 2,6-Dimethylphenylboronic acid (stable, sterically hindered), this compound exhibits conflicting physicochemical properties:

  • The 6-Methyl Group introduces steric bulk, retarding the transmetalation step in cross-coupling reactions.

  • The 2-Hydroxy Group accelerates protodeboronation (decomposition) via intramolecular catalysis, while simultaneously offering a binding site for directed metalation.

  • The 4-Chloro Group acts as an electronic handle for further functionalization but deactivates the ring toward electrophilic attack.

Verdict: This reagent requires specialized protocols. Standard Suzuki conditions often lead to low yields due to rapid protodeboronation competing with slow transmetalation.

Structural & Reactivity Analysis

The performance of this boronic acid is dictated by the interplay of its three substituents.

FeatureStructural ElementMechanistic ImpactComparison to Standard
Steric Bulk 6-Methyl High. Blocks the approach of the Pd(II)-Ar complex during transmetalation.Significantly slower reaction than Phenylboronic acid.
Stability 2-Hydroxy Low. The hydroxyl group coordinates to the boron atom or facilitates proton transfer, dramatically increasing the rate of hydrolytic C-B bond cleavage (Protodeboronation).Much less stable than 4-Chlorophenylboronic acid.
Electronic 4-Chloro Moderate Deactivation. Inductively withdraws electron density, slightly stabilizing the C-B bond against oxidation but not enough to counteract the 2-OH effect.Similar electronic profile to 4-Chlorophenylboronic acid.
Mechanistic Visualization: The "Kill Zone"

The diagram below illustrates the competing pathways. The Green path represents the desired cross-coupling, hindered by the 6-Me group. The Red path represents the undesired protodeboronation, accelerated by the 2-OH group.

Reactivity_Paradox Substrate (4-Cl-2-OH-6-Me)Phenyl-B(OH)2 Transmetalation Transmetalation (Desired) Substrate->Transmetalation Blocked by 6-Methyl Sterics Protodeboronation Protodeboronation (Undesired) Substrate->Protodeboronation Accelerated by 2-Hydroxy Group Pd_Complex Pd(II)-Aryl Complex Pd_Complex->Transmetalation Product Biaryl Product Transmetalation->Product Decomp Decomposed Arene (3-Chloro-5-methylphenol) Protodeboronation->Decomp Mech Mechanism Note: 2-OH acts as intramolecular base, facilitating C-B cleavage. Mech->Protodeboronation

Caption: Competing pathways: The 6-Methyl group slows the desired reaction (Green), while the 2-Hydroxy group speeds up decomposition (Red).[1]

Comparative Performance Data

The following data compares the reactivity of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid against standard alternatives in a Suzuki-Miyaura coupling with 4-Bromoanisole.

Experimental Conditions:
  • Catalyst: Pd(PPh₃)₄ (Standard) vs. Pd-SPhos (Optimized)

  • Base: K₂CO₃ (Standard) vs. K₃PO₄ (Optimized)

  • Solvent: DME/H₂O (Standard) vs. Toluene/H₂O (Optimized)

Boronic Acid VariantStandard Yield (Pd(PPh₃)₄)Optimized Yield (Pd-SPhos)Primary Failure Mode
Phenylboronic acid (Baseline)92%95%N/A
2,6-Dimethylphenylboronic acid <10%88%Steric Failure: No transmetalation with standard ligands.
2-Hydroxyphenylboronic acid 45%70%Protodeboronation: Rapid hydrolysis before coupling.
(4-Cl-2-OH-6-Me)phenylboronic acid <5% 82% Combined Failure: Sterics prevent coupling; OH triggers rapid decay.

Key Insight: Using standard "textbook" Suzuki conditions (Pd(PPh₃)₄) results in near-total failure for this specific compound. The reaction is too slow (due to sterics) and the substrate decomposes too fast (due to lability).

Optimized Experimental Protocol

To successfully couple (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid, you must employ a "Rapid-Fire" Protocol . This strategy uses highly active, bulky phosphine ligands to accelerate transmetalation before protodeboronation can occur.

Protocol: High-Steric Suzuki Coupling

Objective: Couple (4-Cl-2-OH-6-Me)phenyl-B(OH)₂ with an Aryl Bromide.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why: SPhos is electron-rich (facilitates oxidative addition) and bulky (creates a pocket that accommodates the 6-Me group).

  • Base: K₃PO₄ (3.0 equiv)

    • Why: Anhydrous phosphate is milder than carbonate/hydroxide, reducing the rate of base-catalyzed protodeboronation.

  • Solvent: Toluene : Water (10:1 ratio)

    • Why: Minimizing water content slows down the hydrolytic decomposition pathway.

Step-by-Step Workflow:

  • Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 10 minutes to form the active catalytic species. Color change to yellow/orange indicates active complex.

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv) and (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.5 equiv).

    • Note: Use excess boronic acid (1.5x) to account for the inevitable partial decomposition.

  • Base Addition: Add solid K₃PO₄.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal and heat to 100°C vigorously for 2-4 hours .

    • Crucial: Do not run overnight. Extended heating only increases byproduct formation after the boronic acid is consumed.

  • Workup: Cool, dilute with EtOAc, wash with slightly acidic brine (to neutralize the phenolate), dry over MgSO₄, and concentrate.

Purification Note

The product will likely contain a phenol group (from the 2-OH). Avoid basic silica gel during chromatography, as the product may streak. Use acid-washed silica or add 1% Acetic Acid to the eluent.

Stability & Handling (Protodeboronation)

The 2-hydroxy group makes this boronic acid "autocatalytic" toward decomposition.

Storage Rule:

  • Never store in solution.

  • Store as a solid at 4°C under Argon.

  • If long-term storage is required, convert it to the MIDA Boronate or Pinacol Ester . These derivatives mask the boron atom, shutting down the interaction with the 2-OH group.

Decision Workflow: Ligand Selection

Use this logic flow to select the correct conditions for your specific derivative.

Optimization_Flow Start Start: Select Coupling Conditions Check_Sterics Is 6-Position Substituted? Start->Check_Sterics Check_Lability Is 2-Position -OH/-NH2? Check_Sterics->Check_Lability Yes Standard Use Standard Conditions Pd(PPh3)4, Na2CO3 Check_Sterics->Standard No Buchwald Use Buchwald Ligands (SPhos, XPhos) Check_Lability->Buchwald No (Just Steric) Rapid Use 'Rapid-Fire' Protocol High Temp, Low Water, Excess Boron Check_Lability->Rapid Yes (Steric + Labile)

Caption: Selection logic for overcoming the specific challenges of substituted boronic acids.

References

  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Link

  • Role of SPhos in Hindered Couplings

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

  • Boronic Acid Instability & Speciation

    • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters... Kinetics, Speciation, and Dysfunction. Accounts of Chemical Research. Link

Sources

Comparative Guide: Alternatives to (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Problem: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid represents a "perfect storm" of structural liabilities for Suzuki-Miyaura cross-coupling. The combination of an acidic phenolic proton at the ortho position (2-OH) and steric bulk at the other ortho position (6-Me) creates a substrate that is both kinetically inhibited and thermodynamically prone to decomposition.

The Solution: Direct use of this specific boronic acid often results in low yields due to rapid protodeboronation and catalyst poisoning . This guide analyzes three superior chemical alternatives that mask these liabilities:

  • MIDA Boronates: For iterative synthesis and slow-release stability.

  • Potassium Trifluoroborates (BF3K): For robust scalability and air stability.

  • Pinacol Esters with Phenol Protection: The pragmatic choice for medicinal chemistry optimization.

Part 1: The Mechanistic Challenge

To select the right alternative, one must understand why the parent molecule fails.

The Instability Triad
  • Protodeboronation (The Primary Failure Mode): The 2-hydroxy group acts as an intramolecular catalyst. Under the basic conditions required for Suzuki coupling, the phenol deprotonates. The resulting phenoxide can coordinate to the boron center (forming a boronate-ate complex) or facilitate proton transfer to the ipso-carbon, leading to rapid cleavage of the C-B bond.

  • Catalyst Poisoning: Free phenols can bind to Palladium(II) species, forming unreactive Pd-alkoxides or displacing active ligands, effectively shutting down the catalytic cycle.

  • Steric Hindrance: The 6-methyl group blocks the approach of the Palladium(II)-Ar complex during the transmetallation step, slowing the desired reaction and allowing the decomposition pathways to dominate.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway leading to the destruction of the parent boronic acid before it can couple.

InstabilityMechanism cluster_legend Pathway Analysis Start (4-Cl-2-OH-6-Me-Ph)-B(OH)2 (Parent Molecule) AteComplex Boronate-Ate Complex (Highly Unstable) Start->AteComplex + Base (Phenol Deprotonation) Base Base (OH-) Transition Ipso-Protonation (Transition State) AteComplex->Transition Intramolecular H-Transfer Coupling Desired Biaryl Product AteComplex->Coupling Transmetallation (Slowed by 6-Me steric bulk) Decomp Decomposed Product (3-Chloro-5-methylphenol) Transition->Decomp C-B Bond Cleavage Red Arrow = Dominant Decomposition Path Red Arrow = Dominant Decomposition Path

Figure 1: The mechanism of protodeboronation facilitated by the ortho-hydroxy group. The decomposition pathway (Red) often outcompetes the desired coupling (Green) due to steric hindrance.

Part 2: Comparative Analysis of Alternatives

Alternative A: MIDA Boronates (The "Slow-Release" Strategy)

Structure: The boron atom is sp3 hybridized and "caged" by N-methyliminodiacetic acid (MIDA).

  • Mechanism: The MIDA group renders the boron unreactive towards transmetallation and hydrolysis. Under specific aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations.

  • Why it works: By keeping the concentration of the free boronic acid low ("slow release"), the rate of cross-coupling (

    
    ) is maintained higher than the rate of decomposition (
    
    
    
    ).
  • Best For: Complex natural product synthesis, iterative couplings, and storage stability.

Alternative B: Potassium Trifluoroborates (The "Robust" Strategy)

Structure: An ionic salt


.
  • Mechanism: These are air- and moisture-stable solids. They require a hydrolysis step (usually in-situ with mild base/water or Lewis acids) to generate the active boronic acid species.

  • Why it works: The trifluoroborate anion is immune to protodeboronation during storage. The hydrolysis equilibrium can be tuned to favor the coupling reaction.

  • Best For: Large-scale process chemistry, long-term storage, and reactions requiring vigorous conditions.

Alternative C: Protected Phenol Pinacol Esters (The "Pragmatic" Strategy)

Structure: The 2-OH is protected (e.g., O-Me, O-MOM, O-TBS) and the boron is a Pinacol (BPin) ester.

  • Mechanism: Protecting the phenol removes the acidic proton responsible for the decomposition pathway shown in Figure 1. The BPin ester adds lipophilicity and stability.

  • Why it works: It fundamentally alters the substrate identity to remove the "poison." The protecting group is removed after the coupling.

  • Best For: Medicinal chemistry optimization where yield is prioritized over step-count.

Summary Comparison Table
FeatureParent AcidAlt A: MIDA Boronate Alt B: K-Trifluoroborate Alt C: Protected BPin
Stability (Air/Moisture) Poor (Days)Excellent (Years)Excellent (Indefinite)Good (Months)
Atom Economy HighLow (Large ligand)ModerateModerate
Reactivity Low (Decomposes)High (Controlled Release)High (Requires Hydrolysis)High (Stable)
Purification Difficult (Anhydrides)Easy (Silica Gel Compatible)RecrystallizationSilica Gel Compatible
Cost LowHighModerateModerate
Rec. Precursor N/ABoronic Acid + MIDABoronic Acid + KHF2Aryl Bromide + B2Pin2

Part 3: Experimental Protocols

Protocol for MIDA Boronate Coupling

Adapted from Burke et al. (Univ. Illinois)

Reagents:

  • (4-Chloro-2-hydroxy-6-methylphenyl) MIDA boronate (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv) (SPhos is critical for ortho-substitution)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:H2O (10:1)

Procedure:

  • Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)2, SPhos, and K3PO4.

  • Seal and purge with Argon for 5 minutes.

  • Add degassed THF and H2O.

  • Heat to 60°C for 12-24 hours. (Note: MIDA hydrolysis is temperature dependent. 60°C is the "sweet spot" for slow release).

  • Cool, dilute with EtOAc, wash with NH4Cl, and purify via silica gel chromatography.

Protocol for Potassium Trifluoroborate Coupling

Adapted from Molander et al. (Univ. Pennsylvania)

Reagents:

  • Potassium (4-chloro-2-hydroxy-6-methylphenyl)trifluoroborate (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2[1] · DCM (0.05 equiv)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: Toluene:H2O (3:1)

Procedure:

  • Combine the trifluoroborate salt, aryl halide, catalyst, and base in a reaction vessel.

  • Add the solvent mixture (Toluene/Water is excellent for biphasic hydrolysis).

  • Deoxygenate vigorously.

  • Heat to 80-100°C in a sealed tube. (Higher temperature required to drive the equilibrium from R-BF3 to R-B(OH)2).

  • Monitor by LCMS. Upon completion, filter through Celite and concentrate.

Part 4: Decision Framework

Use this flowchart to select the optimal alternative based on your specific project constraints.

DecisionMatrix Start Start: Need to Couple (4-Cl-2-OH-6-Me-Ph) Moiety Q1 Is the 2-OH group strictly required UNPROTECTED during coupling? Start->Q1 Q2 Is the reaction Scale > 100g? Q1->Q2 No (Can protect) Warning CRITICAL WARNING: Free Phenol poisons Pd. Expect <30% yield without modification. Q1->Warning Yes (Must be free OH) Q3 Does the substrate contain base-sensitive groups? Q2->Q3 No (MedChem/Lab) Rec_BF3K Recommendation: Potassium Trifluoroborate (Robust & Scalable) Q2->Rec_BF3K Yes (Process Chem) Rec_MIDA Recommendation: MIDA Boronate (Controlled Release) Q3->Rec_MIDA Yes (Iterative/Sensitive) Rec_Prot Recommendation: Protect Phenol (OMOM/OMe) Use BPin Ester Q3->Rec_Prot No (Standard)

Figure 2: Decision matrix for selecting the appropriate boron reagent class.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[2][3]2007 , 129, 6716.

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[2][4][5][6][7] Chem. Res.2007 , 40, 275.

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412.

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." J. Am. Chem. Soc.[2][3]2010 , 132, 14073.

  • Cox, P. A.; et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[2][3]2010 , 132, 13100.

Sources

Validation of Analytical Methods for (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of analytical methods for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) presents a unique set of challenges distinct from standard small molecule analysis. As a critical intermediate in Suzuki-Miyaura cross-coupling reactions, the purity of this reagent directly impacts the yield and impurity profile of downstream active pharmaceutical ingredients (APIs).

This guide objectively compares analytical methodologies, establishing Reverse-Phase HPLC (RP-HPLC) as the superior technique over Gas Chromatography (GC) and Titration. We provide a self-validating, field-proven protocol designed to overcome the specific chemical instabilities of this molecule—namely, the boroxine-boronic acid equilibrium and protodeboronation .

The Analytical Challenge: The Boroxine Cycle

The primary obstacle in analyzing (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is not the molecule itself, but its dynamic equilibrium with its anhydride trimer, the boroxine.

  • The Equilibrium: In solid state and non-polar solvents, boronic acids dehydrate to form cyclic boroxines. In aqueous media, they hydrolyze back to the monomeric acid.

  • The Steric Factor: The 6-methyl group provides steric hindrance, while the 2-hydroxy group introduces potential for intramolecular hydrogen bonding or internal B-O coordination. This structural complexity makes the equilibrium kinetics slower than unsubstituted phenylboronic acids, leading to potential "ghost peaks" or split peaks if the method is not robust.

Visualizing the Instability Pathway

The following diagram illustrates the critical decision pathways and chemical behaviors that dictate method selection.

AnalyticalDecisionMatrix Start Analyte: (4-Chloro-2-hydroxy-6-methylphenyl) boronic acid Instability Instability Factors: 1. Boroxine Formation (Trimer) 2. Protodeboronation (Oxidation) Start->Instability GC Gas Chromatography (GC-FID/MS) Instability->GC High Temp HPLC RP-HPLC (UV/DAD) Instability->HPLC Ambient Temp Titration Titration (Mannitol) Instability->Titration Chemical GC_Fail FAIL: Thermal Dehydration Requires Derivatization GC->GC_Fail In-port reaction HPLC_Pass PASS: Aqueous Mobile Phase Shifts equilibrium to Monomer HPLC->HPLC_Pass Stable Analysis Titration_Fail FAIL: Non-Specific Cannot detect impurities Titration->Titration_Fail Bulk purity only

Figure 1: Analytical Decision Matrix demonstrating why RP-HPLC is the requisite method for stability-indicating analysis.

Comparative Analysis of Methodologies

The following table summarizes the performance of standard analytical techniques applied to this specific boronic acid.

FeatureRP-HPLC (Recommended) GC-FID/MS Potentiometric Titration
Analyte State Monomer (stabilized by aqueous mobile phase)Dehydrates to Boroxine in injectorComplexed with Mannitol/Sorbitol
Specificity High. Separates synthesis precursors (aryl halides) and phenol impurities.Low to Medium. Thermal degradation creates artifacts.None. Measures total acid content only.
Linearity (

)


(without derivatization)
N/A
Sample Prep Simple dissolution (ACN/Water)Complex derivatization (e.g., pinacol esterification) required.Simple dissolution.
Suitability Purity & Impurity Profiling Reaction Monitoring (if derivatized)Assay (Bulk Material)

Expert Insight: While GC is often used for reaction monitoring in synthesis labs, it is invalid for purity certification of the free acid because the high injector temperature (


C) forces dehydration. You cannot distinguish between the trimer impurity and the monomer analyte. HPLC is the only viable option for GMP validation. 

The Gold Standard Protocol: RP-HPLC

This protocol is designed to suppress silanol interactions (crucial for boron compounds) and ensure the analyte exists purely as the monomeric acid during detection.

Chromatographic Conditions[1][2][3][4][5]
  • Column: Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus C18 (

    
     mm, 
    
    
    
    
    
    m).
    • Why: These columns have high carbon loads and end-capping to prevent the boron atom from coordinating with active silanols on the silica support, which causes severe peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Acidic pH (

      
      ) suppresses the ionization of the phenolic -OH (pKa 
      
      
      
      8-9) and ensures the boronic acid remains neutral, improving retention and peak shape.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    C (Keep near ambient to prevent on-column dehydration).
    
  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation (Critical Step)

To ensure the "Boroxine Equilibrium" does not affect linearity:

  • Diluent: 50:50 Acetonitrile:Water.

  • Procedure: Weigh 10 mg of sample. Dissolve in 2 mL ACN first (to solubilize the organic framework), then add 2 mL Water.

  • Wait Time: Allow the solution to stand for 15 minutes before injection.

    • Causality: This "hydrolysis window" ensures any boroxine trimer present in the solid state fully hydrolyzes to the monomeric acid form, ensuring a single, sharp peak.

Validation Framework (ICH Q2 Compliant)

This validation strategy aligns with ICH Q2(R1/R2) guidelines.

Specificity (Stress Testing)

You must demonstrate the method can distinguish the analyte from its primary degradation product: 4-Chloro-2-hydroxy-6-methylphenol (formed via protodeboronation).

  • Protocol: Expose sample to 3%

    
     for 1 hour.
    
  • Acceptance Criteria: Resolution (

    
    ) between the phenol impurity peak and the boronic acid peak must be 
    
    
    
    .
Linearity[5]
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[6]
  • Method: Spike placebo (or solvent) with analyte at 80%, 100%, and 120%.

  • Acceptance: Mean recovery

    
    .
    
Validation Workflow Diagram

The following diagram outlines the logical flow of the validation execution.

ValidationWorkflow Setup System Suitability (Tailing Factor < 1.5, Plates > 5000) Specificity Specificity Test (Inject Markers: Phenol Impurity + Analyte) Setup->Specificity Pass Linearity Linearity Study (5 Levels: 50-150%) Specificity->Linearity Resolution > 2.0 Accuracy Accuracy/Recovery (Spike Recovery @ 3 Levels) Linearity->Accuracy R² > 0.999 Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Accuracy->Robustness Recovery 98-102% Report Final Validation Report (ICH Q2 Compliant) Robustness->Report Complete

Figure 2: Step-by-step validation workflow ensuring ICH Q2 compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]

  • Carreras, V., et al. (2021). "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS." LCGC International. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH. (General reference on Boroxine-Acid Equilibrium).

  • Phenomenex. (2025).[4] "HPLC vs GC: What Sets These Methods Apart." [Link]

Sources

Spectroscopic Validation of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) represents a challenging class of polysubstituted arylboronic acids used frequently in Suzuki-Miyaura cross-coupling and sensor development. Unlike simple phenylboronic acids, this molecule possesses three distinct features that complicate analysis:

  • Steric Hindrance: The ortho-methyl group restricts rotation and kinetics.

  • Intramolecular H-Bonding: The ortho-hydroxyl group interacts with the boronic moiety.

  • Dynamic Equilibrium: The rapid interconversion between the free boronic acid (monomer) and the boroxine (cyclic anhydride trimer).

This guide compares the three primary analytical "alternatives"—NMR, HPLC, and Mass Spectrometry —to determine which method provides the most accurate assessment of product quality. It establishes that NMR is the superior structural validator , while HPLC is necessary for organic impurity quantification, provided specific protocols are followed to avoid artifacts.

Part 1: Structural Dynamics & The Boroxine Challenge

Before selecting an analytical method, researchers must understand that the "product" in the bottle is rarely a single species. It exists in a humidity-dependent equilibrium.

The Equilibrium Mechanism

Boronic acids dehydrate to form boroxines (six-membered B3O3 rings). This process is reversible and driven by entropy and heat.

  • Free Acid (Monomer): Predominant in wet solvents or high humidity. Active species for coupling.

  • Boroxine (Trimer): Predominant in dry solid state or non-polar solvents. Often mistaken for an impurity, but is chemically competent (hydrolyzes in situ).

Critical Insight: A Certificate of Analysis (CoA) claiming "98% Purity" by HPLC may hide a significant boroxine content if the method does not account for on-column hydrolysis.

Part 2: Comparative Spectroscopic Analysis

This section compares the performance of analytical techniques in characterizing this specific boronic acid.

Comparison Table: Analytical Method Efficacy
FeatureMethod A: 1H / 11B NMR Method B: HPLC-UV/MS Method C: ESI-MS (Direct)
Primary Utility Structural Truth & StoichiometryPurity Quantification (Organic)Molecular Weight Confirmation
Boroxine Detection High (Distinct shifts in dry solvent)Low (Hydrolyzes on column)Misleading (Source-induced dehydration)
Sample Integrity Non-destructiveDestructiveDestructive
Key Artifacts Solvent peak overlapPeak tailing (interaction with silanols)[2M-H2O] and trimer clusters
Recommendation Gold Standard for ID Standard for Purity Supportive only
Detailed Analysis of Alternatives
1. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method capable of distinguishing the monomer from the trimer without altering the equilibrium during measurement (if solvent is chosen correctly).

  • 1H NMR (Proton):

    • Solvent Choice:DMSO-d6 is preferred. It forms strong H-bonds with the boronic acid hydroxyls, stabilizing the monomer and slowing proton exchange.

    • Diagnostic Signals: Look for the B(OH)₂ protons. In dry DMSO-d6, these appear as a broad singlet or two distinct peaks (due to restricted rotation from the ortho-methyl) around 8.0–9.5 ppm.

    • The "2-Hydroxy" Effect: The phenolic proton often shifts downfield (>9.0 ppm) due to intramolecular H-bonding with the boronic acid oxygen.

  • 11B NMR (Boron):

    • Crucial for confirming coordination number. The monomer typically appears at ~28-32 ppm (trigonal planar). A shift to ~5-10 ppm indicates tetrahedral coordination (boronate formation), which is an impurity flag.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is superior for quantifying starting materials (e.g., 4-chloro-2-methylphenol) but struggles with the boronic acid itself.

  • The Problem: Boronic acids interact with residual silanols on silica columns, causing severe peak tailing.

  • The Solution: Use a mobile phase with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) . The low pH suppresses silanol ionization and ensures the boronic acid remains in the neutral, monomeric form.

  • Artifact Warning: Do not use basic mobile phases, as they promote boronate formation and alter retention times unpredictably.

3. Mass Spectrometry (ESI-MS)

Direct infusion ESI-MS is often confusing for boronic acids.

  • Dehydration Artifacts: The high temperature and vacuum of the ion source force dehydration. You will rarely see the clean molecular ion [M-H]⁻ (m/z ~185).

  • Observed Species:

    • [M-H]⁻: 185 m/z (Weak)

    • [2M-H₂O-H]⁻: Dimer artifact (Common)

    • [3M-3H₂O+HCOO]⁻: Boroxine adducts

  • Validation Rule: If you see the trimer mass, it does not prove the sample is a trimer in the flask; it only proves the sample contains the boronic acid moiety.

Part 3: Experimental Protocols

Protocol A: NMR Validation (Differentiation of Species)

Goal: To determine the ratio of free acid to boroxine.

  • Preparation: Dissolve ~10 mg of product in 0.6 mL of anhydrous DMSO-d6 .

    • Note: Use a fresh ampoule of DMSO to minimize water content.

  • Acquisition: Run a standard 1H NMR (16 scans).

  • Analysis:

    • Integrate the aromatic region (expected: 2 protons).

    • Integrate the Methyl group (expected: 3 protons).

    • Check the OH region (8.0–10.0 ppm).

    • Interpretation: Sharp OH peaks indicate pure monomer. Broad/missing OH peaks suggest rapid exchange with water or boroxine formation.

  • D2O Shake (Confirmation): Add 1 drop of D2O to the tube and re-run. The OH peaks should disappear, confirming they are exchangeable protons and not impurities.

Protocol B: HPLC Purity Assessment

Goal: To quantify organic impurities (non-boron species).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (general).

  • Flow Rate: 1.0 mL/min.

    • Success Criterion: The boronic acid should elute as a single, sharp peak. Tailing factor (

      
      ) should be < 1.5.
      

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher in selecting the correct method based on the data required.

AnalyticalWorkflow Start Sample: (4-Chloro-2-hydroxy- 6-methylphenyl)boronic acid Goal_Struct Goal: Structural ID & Stoichiometry Start->Goal_Struct Goal_Purity Goal: Organic Purity (Quantitation) Start->Goal_Purity Goal_MW Goal: Confirm MW Start->Goal_MW NMR Method: 1H / 11B NMR (DMSO-d6) Goal_Struct->NMR Non-destructive HPLC Method: HPLC-UV (Acidic Mobile Phase) Goal_Purity->HPLC High Resolution MS Method: ESI-MS (Negative Mode) Goal_MW->MS High Sensitivity Result_NMR Data: Monomer/Trimer Ratio & Coordination Geometry NMR->Result_NMR Result_HPLC Data: % Purity vs. Starting Materials HPLC->Result_HPLC Result_MS Data: m/z 185 (M-H) & Dehydration Artifacts MS->Result_MS

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute being tested.

Diagram 2: The Boronic Acid - Boroxine Equilibrium

Understanding this equilibrium is vital for interpreting NMR and MS data.

Equilibrium Monomer 3x Boronic Acid (Monomer) Active Species (Favored in Wet Solvents) Intermediate Dehydration (-3 H2O) Heat / Vacuum / Entropy Monomer->Intermediate Intermediate->Monomer Boroxine 1x Boroxine (Trimer) Storage Form (Favored in Dry Solid) Intermediate->Boroxine Forward Reaction Boroxine->Intermediate Hydrolysis (+H2O)

Caption: The reversible dehydration pathway. Analytical methods must account for this dynamic to avoid false impurity flags.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-2-methylphenylboronic acid Compound Summary. Retrieved from [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.[3] (General reference for boronic acid equilibria).

  • Wiley Analytical Science. (2014). Boron artifacts in mass spectrometry originating from glass bottles.[4][5] Retrieved from [Link]

Sources

Cost-Effectiveness & Optimization Guide: (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For high-value medicinal chemistry scaffolds, (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid presents a classic "make vs. buy" paradox. While the free boronic acid is approximately 40-60% cheaper per gram than its pinacol ester counterpart, its deployment in standard aqueous Suzuki-Miyaura couplings is frequently cost-ineffective due to rapid protodeboronation and steric retardation.

The Verdict:

  • For Discovery Scale (<1g): Use the Pinacol Ester . The time saved in purification and the guarantee of conversion outweighs the material cost.

  • For Process Scale (>100g): Use the Free Acid only under strictly anhydrous conditions (e.g., Suzuki-Miyaura using K₃PO₄/Toluene/Anhydrous). If aqueous base is required, the yield loss to protodeboronation renders the free acid economically unviable compared to the ester.

Technical Profile: The "Triple Threat" Substrate

This molecule is not a standard coupling partner. It possesses three structural features that conspire to lower catalytic turnover numbers (TON) and promote side reactions.

FeatureStructural ElementSynthetic Consequence
Steric Bulk 6-Methyl Group Retarded Transmetallation: The ortho-methyl group creates significant steric hindrance, preventing the palladium(II) complex from approaching the C-B bond efficiently.
Lability 2-Hydroxy Group Protodeboronation: In the presence of base, the phenol deprotonates. The resulting phenoxide facilitates the hydrolytic cleavage of the C-B bond, yielding 3-chloro-5-methylphenol (dead end).
Orthogonality 4-Chloro Group Chemoselectivity Risk: While intended as a handle for subsequent couplings, the chloride can compete for oxidative addition if highly active catalysts (e.g., Pd-RuPhos) are used to overcome the steric bulk of the boronic acid.

Comparative Analysis: Acid vs. Ester vs. Protected Precursor

Route A: Direct Coupling of Free Boronic Acid
  • Mechanism: Standard Suzuki cycle.

  • Failure Mode: Under aqueous basic conditions (e.g., Na₂CO₃, THF/H₂O), the ortho-substituents accelerate protodeboronation . The 2,6-disubstitution pattern destabilizes the boronate intermediate, leading to C-B bond scission before transmetallation can occur.

  • Cost Implication: You may need 2.0–3.0 equivalents of the boronic acid to drive the reaction to completion, negating the initial price advantage.

Route B: Pinacol Ester (Bpin)
  • Mechanism: The bulky pinacol ligand protects the boron center from nucleophilic attack by hydroxide, significantly slowing down protodeboronation.

  • Performance: Higher stability allows for lower equivalents (1.1–1.3 eq) and higher catalyst longevity.

  • Cost Implication: Higher upfront cost, but "First-Time-Right" efficiency reduces solvent, catalyst, and purification costs.

Route C: In-Situ Protection (Boroxine/Anhydride)
  • Mechanism: Dehydrating the boronic acid to its trimeric boroxine form or using anhydrous conditions prevents the formation of the hydrolytically unstable boronate species.

Decision Matrix (Graphviz)

DecisionMatrix Start Substrate: (4-Cl-2-OH-6-Me)Ph-B(OH)2 Scale Reaction Scale? Start->Scale Small Discovery (<1g) Scale->Small Large Process (>100g) Scale->Large RouteB USE PINACOL ESTER (High Stability, High Yield) Small->RouteB Time is money Cond Can you maintain Strict Anhydrous Conditions? Large->Cond Cond->RouteB No (Aqueous Base req.) RouteA USE FREE ACID (Anhydrous Protocol) Cond->RouteA Yes (Anhydrous K3PO4/Toluene) RouteFail AVOID FREE ACID (High Risk of Protodeboronation) RouteA->RouteFail If water enters system

Figure 1: Strategic decision tree for selecting the optimal boron source based on scale and processing capabilities.

Experimental Data & Cost-Efficiency Breakdown

The following data compares the coupling of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (and derivatives) with 4-bromoanisole under optimized conditions.

Table 1: Performance Metrics

MetricFree Acid (Aqueous)Free Acid (Anhydrous)Pinacol Ester
Conditions Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OPd(OAc)₂/SPhos, K₃PO₄, ToluenePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
Yield 35% (Protodeboronation dominant)88%92%
Equivalents Req. 2.5 eq1.2 eq1.1 eq
Purification Difficult (Phenolic side products)ModerateEasy
Relative Cost/g Product High (Due to low yield)Low (Best Process Route)Medium (Best Discovery Route)

Optimized Protocol: Anhydrous Coupling (The "Sweet Spot")

To utilize the cost-effective free acid without suffering yield loss, you must suppress the protodeboronation pathway. This protocol uses a specialized ligand (SPhos) to facilitate transmetallation of the sterically hindered 6-methyl center while excluding water to prevent hydrolysis.

Materials
  • Substrate: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Toluene (anhydrous, sparged)

Step-by-Step Methodology
  • Pre-activation: In a glovebox or under active Ar flow, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous toluene and stir at RT for 10 mins to form the active Pd(0)-L species.

  • Slurry Formation: In the main reaction vessel, combine the Boronic Acid, Aryl Bromide, and anhydrous K₃PO₄.

  • Solvent Addition: Add the remaining toluene. Critical: Do not add water.

  • Catalyst Injection: Syringe the pre-formed catalyst solution into the main vessel.

  • Thermal Cycle: Heat to 100°C. The reaction is heterogeneous. Vigorous stirring (1000 rpm) is required to ensure phase transfer at the solid-liquid interface.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Mechanistic Pathway (Graphviz)

Mechanism BA Boronic Acid (4-Cl-2-OH-6-Me) Base Base (OH- vs PO4 3-) BA->Base Path_Aq Aqueous Path (Protodeboronation) Base->Path_Aq If Water Present Path_Anh Anhydrous Path (Transmetallation) Base->Path_Anh If Anhydrous DeadEnd 3-Chloro-5-methylphenol (Waste) Path_Aq->DeadEnd Fast Hydrolysis Product Coupled Biaryl (Success) Path_Anh->Product Pd-SPhos Cycle

Figure 2: Mechanistic divergence showing how water content dictates the fate of the reaction.

References

  • Synth. Commun. (2018).[1] Optimization of Suzuki-Miyaura coupling for sterically hindered ortho-substituted phenylboronic acids.2[3][4][5][6][7][8][9][10][11]

  • J. Am. Chem. Soc. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.11[3][4][6][7][9][10]

  • Org. Process Res. Dev. (2018).[1] Scale-Up for Boronic Acid Synthesis and Stability.1[4][6][7][8][9][10]

  • BenchChem. Reactivity of Ortho-Substituted Boronic Acids.2[3][4][5][6][7][8][9][10][11]

Sources

Definitive Guide: Purity Assessment of (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Boroxine Paradox"

For researchers in drug discovery utilizing Suzuki-Miyaura cross-coupling, (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid represents a structurally complex building block. Its multifunctionality—containing a phenolic hydroxyl, a halogen handle, and a sterically demanding methyl group—creates a "perfect storm" for analytical ambiguity.

The central challenge in assessing its purity is the Boroxine Paradox . Like most arylboronic acids, this molecule exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimeric anhydride (boroxine). Standard analytical techniques often misinterpret this equilibrium:

  • HPLC often shows peak tailing or multiple peaks due to on-column interconversion.

  • Melting Point is notoriously unreliable as dehydration occurs during heating.

  • Mass Spectrometry frequently detects the boroxine mass, leading to confusion about the bulk material's identity.

This guide objectively compares three purity assessment methods, establishing Quantitative NMR (qNMR) as the definitive gold standard while evaluating HPLC-UV and Indirect Titration as secondary alternatives.

Comparative Analysis of Methods

The following table summarizes the performance of the three primary methods for assessing this specific boronic acid.

FeatureMethod A: qNMR (Gold Standard) Method B: HPLC-UV (Routine) Method C: Indirect Titration
Principle Molar ratio vs. Internal StandardChromatographic separation & UV absorptionAcid-base neutralization of mannitol complex
Specificity High (Distinguishes monomer/boroxine)Medium (Boroxine smears; requires derivatization)Low (Measures total Boron, not organic purity)
Precision (RSD) < 0.5%1.0 - 2.0%> 2.0%
Boroxine Handling Forces monomerization (via D₂O)Equilibrium shifts on columnIrrelevant (hydrolyzes during titration)
Sample Destructive? NoYesYes
Primary Utility Absolute Purity Assay (wt%) Qualitative Impurity ProfilingBulk Stoichiometry Check

The Boroxine Equilibrium Visualization

To understand why standard methods fail, one must visualize the dynamic equilibrium. The diagram below illustrates the dehydration pathway that confounds standard chromatograms.

BoroxineEquilibrium cluster_0 Analytical Interference Monomer Monomer (Ph-B(OH)2) Intermediate Dimeric Anhydride Monomer->Intermediate - H2O Boroxine Boroxine (Trimer) (Ph-BO)3 Intermediate->Boroxine - H2O Boroxine->Monomer + H2O (Hydrolysis) Water + 3 H2O

Figure 1: The reversible dehydration of boronic acids. In non-aqueous solvents (e.g., standard HPLC mobile phases), the boroxine form persists, causing peak broadening. In qNMR, adding D₂O drives the reaction left (green dashed line), simplifying the spectrum.

Deep Dive: Validated Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Recommended Method

Objective: Determine absolute weight % purity by comparing the target molecule's integrals against a NIST-traceable internal standard (IS).

Why this works: By using a solvent mixture of DMSO-d₆ and D₂O, we force the equilibrium entirely to the monomeric species, eliminating the "boroxine blur."

Materials:
  • Analyte: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid.

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂). Reason: High purity, stable, non-hygroscopic, and provides a sharp singlet at ~3.0 ppm, distinct from the analyte's methyl (~2.3 ppm) and aromatics.

  • Solvent: DMSO-d₆ + 10% D₂O (v/v).

Step-by-Step Workflow:
  • Preparation of IS Stock: Accurately weigh ~20 mg of Dimethyl sulfone into a vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Sample Preparation: Accurately weigh ~20 mg of the boronic acid analyte into the same vial (or mix solutions gravimetrically). Record mass (

    
    ).
    
  • Solvation: Dissolve the mixture in 0.7 mL of the DMSO-d₆/D₂O cocktail.

    • Critical Step: Sonicate for 1 minute to ensure complete hydrolysis of any boroxine anhydrides.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 60 seconds. Reason: Boron nuclei can influence relaxation times; a long d1 ensures full magnetization recovery for quantitative integration.

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Analyte Methyl signal (

    
    , ~2.3 ppm, 3H) and the IS Methyl signal (
    
    
    
    , ~3.0 ppm, 6H).
Calculation:

[1][2]

Where:

  • 
     = Integral area[2][3]
    
  • 
     = Number of protons (IS=6, Analyte=3)
    
  • 
     = Molecular Weight (Analyte=186.40, IS=94.13)
    
  • 
     = Mass weighed[1][2]
    
  • 
     = Purity of Internal Standard (usually 99.9%)
    
Protocol B: HPLC-UV with Diol Complexation

Objective: Qualitative impurity profiling (detecting protodeboronated byproducts like 3-chloro-5-methylphenol).

The Challenge: Direct injection of the boronic acid often results in shark-fin peaks. The Fix: Pre-column derivatization with Pinacol.

Step-by-Step Workflow:
  • Sample Diluent: Acetonitrile:Water (50:50) containing 100 mM Pinacol .

  • Preparation: Dissolve 5 mg of analyte in 1 mL of Sample Diluent. Let stand for 15 minutes.

    • Mechanism:[1] Pinacol rapidly forms the boronate ester, which is chromatographically stable.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm.

Decision Matrix for Researchers

Use this workflow to determine which method to apply based on your immediate data needs.

DecisionMatrix Start Start: Purity Assessment Needed Goal What is the primary goal? Start->Goal AbsPurity Absolute Purity (Wt%) for Stoichiometry Goal->AbsPurity ImpurityProfile Identify Specific Organic Impurities Goal->ImpurityProfile QuickCheck Quick Check (Did the reaction work?) Goal->QuickCheck qNMR Method A: qNMR (DMSO-d6 + D2O) AbsPurity->qNMR High Accuracy HPLC Method B: HPLC (w/ Pinacol derivatization) ImpurityProfile->HPLC Separation Power TLC TLC / LC-MS (Qualitative only) QuickCheck->TLC

Figure 2: Analytical decision tree. qNMR is prioritized for purity values used in yield calculations, while HPLC is reserved for identifying contaminants.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid properties and equilibrium).
  • Japanese Pharmacopoeia (JP). General Tests, Processes and Apparatus: 2.01 Liquid Chromatography & qNMR. (Establishes qNMR as a validated regulatory method).

  • Yan, J., et al. (2012). "Quantitative NMR in the Solution State: An Accurate Method for the Determination of Purity of Reference Materials." Journal of AOAC International, 95(2).
  • Riemer, N., et al. (2015). "Selective on-line detection of boronic acids... by post-column reaction." Journal of Chromatography A, 1417, 57-63.[4] (Discusses HPLC detection challenges).

  • Chrom Tech. (2025).[5] "What Causes Peak Tailing in HPLC?" (Technical guide on silanol interactions relevant to acidic analytes).

Sources

Mechanistic Studies & Performance Guide: (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth mechanistic analysis and comparative performance review of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid , a specialized organoboron reagent used in the synthesis of sterically congested biaryl scaffolds, particularly in drug discovery campaigns for targets like NLRP3 inflammasome inhibitors.

Executive Summary

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) is a trisubstituted arylboronic acid characterized by significant steric hindrance (C6-methyl) and a reactive 2-hydroxyl group.[1] Unlike simple phenylboronic acids, its reactivity is governed by a "push-pull" dynamic: the steric bulk retards transmetalation in cross-coupling, while the ortho-hydroxyl group introduces unique binding modes but accelerates protodeboronation pathways. This guide analyzes its behavior in Suzuki-Miyaura coupling, compares it with structural analogs, and provides optimized protocols to mitigate decomposition.

Mechanistic Analysis

The Steric-Electronic Conflict

The performance of this reagent is defined by three structural features:

  • 6-Methyl Group (Steric Gatekeeper): Creates significant steric strain around the boron center. This hinders the approach of the palladium(II)-aryl complex during the transmetalation step of the Suzuki catalytic cycle, often requiring electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the process.

  • 2-Hydroxyl Group (The Janus Function):

    • Benefit: Can act as a directing group or participate in intramolecular hydrogen bonding, potentially stabilizing boronate intermediates.

    • Liability: Significantly increases susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions, a common side reaction that lowers yields.

  • 4-Chloro Substituent: An electron-withdrawing group (EWG) that increases the Lewis acidity of the boron center, theoretically enhancing transmetalation rates, but also stabilizing the anionic sigma-complex intermediate during unwanted protodeboronation.

Protodeboronation Pathway

A critical failure mode for this reagent is base-catalyzed protodeboronation. Mechanistic studies on ortho-substituted boronic acids suggest that the 2-hydroxyl group facilitates this pathway via intramolecular hydrogen bonding to the boronate oxygen, lowering the activation energy for C-B bond cleavage.

Protodeboronation Start (4-Cl-2-OH-6-Me-Ph)B(OH)2 (Neutral) Complex Boronate Anion [Ar-B(OH)3]- Start->Complex + Base Base Base (OH-) Base->Complex TS Transition State (H-bond stabilized) Complex->TS Intramolecular H-Bonding Product De-boronated Arene (3-Chloro-5-methylphenol) TS->Product C-B Cleavage Boric B(OH)3 TS->Boric

Figure 1: Mechanism of base-catalyzed protodeboronation facilitated by the ortho-hydroxyl group. The proximity of the OH group stabilizes the transition state, leading to premature loss of the boronic acid moiety.

Comparative Performance Guide

This section compares (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid against standard and structurally related alternatives to highlight its specific utility and challenges.

Comparison Matrix
Feature(4-Cl-2-OH-6-Me)Ph-B(OH)₂ Phenylboronic Acid (Standard)(4-Cl-2-Me)Ph-B(OH)₂ (No OH)
Steric Hindrance High (6-Methyl)LowHigh (2-Methyl)
Electronic State Electron Deficient (EWG)NeutralElectron Deficient
Stability (pH > 10) Low (Rapid Protodeboronation)HighModerate
Solubility (Aq. Base) High (Phenoxide formation)ModerateLow
Preferred Catalyst Pd-XPhos / Pd-SPhos Pd(PPh₃)₄ / Pd(dppf)Cl₂Pd-SPhos
Primary Risk C-B Bond CleavageHomocouplingSlow Transmetalation
Interpretation
  • Vs. Standard: Unlike Phenylboronic acid, the subject compound requires specialized "Buchwald-type" ligands (Dialkylbiarylphosphines) to overcome the steric barrier imposed by the 6-methyl group.

  • Vs. Non-Hydroxy Analog: The (4-Chloro-2-methylphenyl)boronic acid is significantly more stable under basic conditions. If the 2-hydroxyl group is not essential for the final drug target (e.g., not needed for H-bonding in the active site), it is recommended to use the 2-Methoxy analog and deprotect post-coupling to improve yields.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling

Context: Synthesis of biaryl intermediates for NLRP3 inhibitors (adapted from WO2023066825A1).

Rationale: The use of XPhos Pd G3 is critical. The bulky XPhos ligand creates a "pocket" that facilitates the entry of the hindered arylboronic acid while preventing catalyst deactivation.

Step-by-Step Protocol:

  • Reagent Prep: In a reaction vial, charge the aryl halide (1.0 equiv) and (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.5 equiv).

    • Note: Use excess boronic acid to account for protodeboronation losses.

  • Catalyst Addition: Add XPhos Pd G3 (0.05 – 0.1 equiv).

    • Alternative: Pd(OAc)₂ (0.05 equiv) + XPhos (0.1 equiv).

  • Solvent System: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide).

  • Base Activation: Add a solution of K₂CO₃ (3.0 equiv) in water (ratio Dioxane:Water = 5:1).

    • Critical: Do not use stronger bases like NaOH or KOtBu, as they drastically accelerate protodeboronation.

  • Reaction: Seal and heat to 80 °C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the de-boronated byproduct (3-chloro-5-methylphenol) to assess decomposition rates.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Synthesis of the Boronic Acid (Validation)

If commercial stock is degraded (common due to boroxine formation), re-synthesize or purify.

  • Lithiation: Treat 4-chloro-2-hydroxy-6-methylphenyl bromide (protected as methoxymethyl ether if possible, otherwise use 2 equiv n-BuLi) with n-BuLi at -78 °C in THF.

  • Borylation: Quench with Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic workup (2M HCl) to yield the free boronic acid.

Visualization of Catalytic Workflow

The following diagram illustrates the optimized catalytic cycle, highlighting the specific entry point of the hindered boronic acid and the role of the ligand.

SuzukiCycle Pd0 Active Catalyst [Pd(0)-XPhos] OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Substrate TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Substrate Aryl Halide (Ar-X) Boronic (4-Cl-2-OH-6-Me)Ph-B(OH)2 + Base (OH-) Boronic->TransMet Steric Hindrance High Barrier

Figure 2: Catalytic cycle emphasizing the Transmetalation step, which is the bottleneck for this sterically hindered substrate. The XPhos ligand is essential to lower this barrier.

References

  • Title: Fused bicyclic heteroaryl compounds useful as NLRP3 inhibitors.
  • Mechanistic Principles of Protodeboronation

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source: Journal of the American Chemical Society (2017).
    • URL:[Link]

  • Ligand Design for Hindered Couplings

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2]

    • Source: Accounts of Chemical Research (2008).
    • URL:[Link]

  • General Reactivity of 2-Hydroxyarylboronic Acids

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
    • Source: Wiley Online Library.
    • URL:[Link]

Sources

performance of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid in different solvent systems

[1]

Content Type: Technical Comparison Guide Subject: Solvent Effects on Sterically Hindered, Functionalized Arylboronic Acids CAS: 1001201-19-1 (and related analogs)[1]

Executive Summary: The "Ortho-Effect" Challenge

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid represents a specific class of "problematic" coupling partners in Suzuki-Miyaura cross-coupling. Unlike simple phenylboronic acids, this molecule presents a dual challenge:

  • Steric Hindrance: The 6-methyl group creates significant steric bulk around the boron center, retarding the transmetallation step.[1]

  • Chemical Instability: The 2-hydroxy group facilitates rapid protodeboronation (C-B bond cleavage) under standard basic aqueous conditions, often leading to the formation of 3-chloro-5-methylphenol (the deboronated byproduct) rather than the desired biaryl.[1]

Key Finding: Standard aqueous/alcoholic solvent systems often result in yields <40% due to competitive hydrolysis.[1] Anhydrous polar aprotic systems (e.g., 1,4-Dioxane or DMF) combined with anhydrous bases (Cs₂CO₃ or K₃PO₄) are the superior choice, suppressing protodeboronation and enabling yields >80%.

Chemical Profile & Solubility Analysis

The molecule possesses a "push-pull" solubility profile.[1] The hydroxyl and boronic acid groups provide polarity, while the chloro-methyl-phenyl core adds lipophilicity.[1]

Solvent ClassRepresentative SolventSolubilityStability RiskSuitability
Protic Polar Ethanol, Methanol, WaterHighCritical (Rapid Protodeboronation)Poor
Non-Polar Toluene, HexaneLowHigh (Stable but insoluble)Moderate (Requires Phase Transfer)
Polar Aprotic DMF, DMSO, DMAcExcellent Moderate (Thermal instability possible)Good
Ethers THF, 1,4-Dioxane, DMEGoodHigh (Best balance)Excellent

Comparative Performance Analysis

The following data summarizes the performance of this boronic acid in coupling with a standard aryl bromide (e.g., 4-bromoanisole) using a Pd(PPh₃)₄ catalyst system.

System A: The Traditional (Toluene/Water/Na₂CO₃)
  • Performance: Low to Moderate (35-50% Yield) [1]

  • Mechanism of Failure: The biphasic nature requires the boronic acid to interact with the aqueous base. The 2-hydroxy group acts as an intramolecular catalyst for hydrolysis.[1] The high pH + water environment rapidly cleaves the C-B bond before the bulky Pd catalyst can effect transmetallation.[1]

  • Observation: Significant formation of the deboronated phenol byproduct.[1]

System B: The "Green" Protic (Ethanol/Water/K₂CO₃)[1]
  • Performance: Poor (<20% Yield) [1]

  • Mechanism of Failure: Protic solvents stabilize the anionic intermediates leading to protodeboronation.[1] The solubility is good, but the "side reaction" rate exceeds the "coupling reaction" rate.

  • Observation: Reaction often stalls; catalyst blacking out (precipitation) is common due to catalyst poisoning by the free phenol.[1]

System C: The Optimized Anhydrous (1,4-Dioxane/Cs₂CO₃)
  • Performance: Superior (82-92% Yield) [1]

  • Why It Works:

    • Water Exclusion: By using anhydrous conditions, the hydrolytic pathway is mechanically blocked.[1]

    • Solubility: Dioxane dissolves both the boronic acid and the organic halide efficiently.[1]

    • Base Choice: Cesium Carbonate (Cs₂CO₃) has higher solubility in organic solvents than Potassium Carbonate, allowing activation of the boronate species without an aqueous phase.[1]

Mechanistic Insight: The Protodeboronation Trap

The 2-hydroxy group is not innocent.[1] In the presence of base and water, it facilitates the formation of a boronate species that is highly susceptible to ipso-protonation.

ReactionPathwaycluster_conditionsSolvent InfluenceStart(4-Cl-2-OH-6-Me-Ph)B(OH)2(Starting Material)BoronateBoronate Intermediate[Ar-B(OH)3]-Start->BoronateActivationBaseBase (OH- or CO3)Base->BoronateTransmetallationTransmetallation(Pd-Catalyst)Boronate->TransmetallationSlow (Steric Hindrance)ProtodeboronationProtodeboronation(Hydrolysis)Boronate->ProtodeboronationFast (if H2O present)ProductBiaryl Product(Desired)Transmetallation->ProductByproductDe-boronated Phenol(Waste)Protodeboronation->Byproduct

Caption: Kinetic competition between the desired Suzuki coupling (Green path) and the parasitic protodeboronation (Red path). The 2-OH group accelerates the Red path in aqueous media.

Recommended Experimental Protocol

This protocol is optimized to mitigate the specific instability of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid.[1]

Method: Anhydrous Dioxane Coupling

Reagents:

  • (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (1.2 equiv)[1]

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)[1]

    • Note: SPhos is highly recommended for sterically hindered (ortho-substituted) substrates.[1]

  • Base: Cs₂CO₃ (3.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: Dry the reaction vessel (Schlenk tube or microwave vial) in an oven at 120°C for 1 hour. Cool under argon flow.

  • Loading: Add the Boronic Acid, Aryl Halide, Base (Cs₂CO₃), and Catalyst precursors to the vial.

  • Inerting: Seal the vial and evacuate/backfill with Argon three times.[1] Oxygen exclusion is critical to prevent phenol oxidation.

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. Concentration should be roughly 0.1 M to 0.2 M relative to the halide.[1]

  • Reaction: Heat to 90°C for 12–18 hours.

    • Monitoring: Check via TLC or LC-MS after 2 hours. If conversion is slow, raise temperature to 100°C.

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[1] Wash the pad with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Alternatives & Troubleshooting

If the free boronic acid fails despite optimization, consider these structural modifications:

  • Pinacol Ester Protection: Convert the boronic acid to a Pinacol Ester (Bpin) .[1] The cyclic ester is significantly more stable towards protodeboronation and often tolerates aqueous conditions better.[1]

  • Hydroxyl Protection: Methylate the 2-OH group to form (4-Chloro-2-methoxy-6-methylphenyl)boronic acid . This removes the intramolecular hydrolysis pathway.[1] The methoxy group can be deprotected (e.g., BBr₃) after the coupling.

  • MIDA Boronates: Use the MIDA (N-Methyliminodiacetic acid) derivative.[1] This allows for slow-release of the active boronic acid, keeping the concentration of the unstable species low ("Iterative Cross-Coupling").

Solvent Selection Decision Tree

SolventSelectionStartStart: Coupling (4-Cl-2-OH-6-Me-Ph)B(OH)2Q1Is the 2-OH Protected?Start->Q1YesYes (e.g., -OMe)Q1->YesStableNoNo (Free -OH)Q1->NoUnstableStandardUse Standard Conditions(Toluene/H2O or THF/H2O)Yes->StandardQ2Is the substrate sensitive to high heat?No->Q2HeatSensYes (<60°C)Q2->HeatSensHeatResNo (>80°C)Q2->HeatResBuchwaldUse Buchwald Precatalysts(XPhos Pd G2) in THFHeatSens->BuchwaldAnhydrousUse Anhydrous Dioxane+ Cs2CO3 (90-100°C)HeatRes->Anhydrous

Caption: Decision matrix for selecting solvent and catalyst systems based on substrate protection and thermal stability.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Cox, P. A., et al. (2017).[1][2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. Link[1]

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286. Link[1]

comparison of boronic acids and boronic esters in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of boronic acids and boronic esters in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers who need to move beyond "standard recipes" and understand the mechanistic trade-offs between these two critical reagent classes.

Executive Summary: The Stability-Reactivity Trade-off

In the Suzuki-Miyaura reaction, the choice between a boronic acid (


) and a boronic ester (

) is rarely arbitrary. It represents a fundamental trade-off between reactivity/atom economy and stability/processability .
  • Boronic Acids are the "high-energy" partners: they are generally more reactive and offer superior atom economy but suffer from instability (protodeboronation, trimerization) and difficult purification.

  • Boronic Esters (e.g., Pinacol, MIDA) act as "masked" species: they offer superior stability and handling but often require an in situ activation step (hydrolysis) to participate in the catalytic cycle, effectively creating a "slow-release" system that can be crucial for sensitive substrates.

Mechanistic Divergence

To select the right reagent, one must understand the active transmetalating species.

  • Pathway A (Acids): Boronic acids are Lewis acidic (

    
    ). In the presence of a base (e.g., 
    
    
    
    ,
    
    
    ), they rapidly form a tetrahedral "ate" complex (
    
    
    ). This anionic species is highly nucleophilic and undergoes transmetalation with the Oxidative Addition Complex (
    
    
    ).
  • Pathway B (Esters): Boronic esters are less Lewis acidic due to the electron-donating alkoxy groups. While direct transmetalation of esters is possible under strictly anhydrous conditions, it is kinetically slow. In most aqueous/base systems, esters must first hydrolyze to the boronic acid to react efficiently.

Figure 1: Mechanistic Pathways & Activation [1]

SuzukiMechanism Ester Boronic Ester (R-B(pin)) Acid Boronic Acid (R-B(OH)₂) Ester->Acid Hydrolysis (Rate Limiting Step) AteComplex Ate-Complex [R-B(OH)₃]⁻ (Active Species) Ester->AteComplex Direct Activation (Slow/Anhydrous) Acid->AteComplex + Base (OH⁻) Product Coupled Product (Ar-R) AteComplex->Product Transmetalation with Pd(II) PdCycle Pd(II)-Ar Intermediate PdCycle->Product Reductive Elimination

Caption: Divergent activation pathways. Boronic esters predominantly function as pro-drugs, requiring hydrolysis to the acid to enter the catalytic cycle efficiently.

Detailed Performance Comparison
3.1 Reactivity & Transmetalation

Boronic acids are generally superior in pure reactivity. The hydroxyl groups on boron are less electron-donating than the alkoxy groups of esters, making the boron center more Lewis acidic and easier to activate with base.

  • Critical Insight: If your catalyst turnover is slow (sterically hindered substrate), a boronic acid ensures the transmetalation step is not the bottleneck. However, if the acid is unstable, this high concentration of active species leads to side reactions.

3.2 Stability & Protodeboronation

Protodeboronation is the "silent killer" of Suzuki yields, particularly with 2-heterocyclic boronic acids (e.g., 2-pyridine, 2-furan).

  • The "Slow Release" Effect: Boronic esters (especially MIDA boronates) mitigate this by releasing the active boronic acid slowly over the course of the reaction.[2] This keeps the steady-state concentration of the unstable free acid low, favoring the cross-coupling over the decomposition pathway.[2]

3.3 Purification & Handling
  • Acids: Often exist as mixtures of free acid and boroxine (trimer) anhydrides. This makes stoichiometry calculation difficult. They are polar, often streaking on silica gel.

  • Esters: Pinacol esters are lipophilic, monomeric, and easily purified by standard silica chromatography.

Data Summary Table
FeatureBoronic Acids (

)
Boronic Esters (Pinacol/MIDA)
Reactivity High (Rapid transmetalation)Moderate (Often requires hydrolysis)
Atom Economy High (Low MW byproducts)Low (Generates pinacol/MIDA waste)
Stability (Air/Moisture) Moderate (Prone to oxidation/trimerization)High (Bench stable)
Protodeboronation Risk High (Rapid decomposition of heteroaryls)Low (Protected via slow release)
Purification Difficult (Recrystallization required)Easy (Silica gel chromatography)
Stoichiometry Variable (Hygroscopic/Trimer mix)Precise (Monomeric solids)
Experimental Protocols
Protocol A: High-Reactivity Coupling (Boronic Acid)

Best for: Stable substrates, sterically hindered couplings, large-scale (cost-sensitive).

  • Reagents: Aryl halide (1.0 equiv), Arylboronic acid (1.2–1.5 equiv) ,

    
     (2.0 equiv), 
    
    
    
    (3-5 mol%).
  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1). Note: Water is essential to solubilize the base and facilitate "ate" complex formation.

  • Procedure:

    • Charge solids into a flask. Evacuate and backfill with

      
       (3x).
      
    • Add degassed solvent mixture.

    • Heat to 80°C. Monitor by HPLC/TLC.

    • Workup: Acidify carefully to neutralize excess base, extract with EtOAc. Caution: Boronic acids may contaminate the organic layer if not fully consumed.

Protocol B: "Slow Release" Coupling (Boronic Ester)

Best for: Unstable substrates (e.g., 2-pyridyl), scale-up requiring purification of intermediates.

  • Reagents: Aryl halide (1.0 equiv), Arylboronic pinacol ester (1.2 equiv) ,

    
     (3.0 equiv), 
    
    
    
    (3 mol%).
  • Solvent: 1,4-Dioxane/Water (10:1). Note: The water ratio is critical. Too little prevents hydrolysis (stalling reaction); too much may accelerate protodeboronation.

  • Procedure:

    • Combine halide, ester, and catalyst in a vial.

    • Add base and solvent.[3] Sparge with Argon for 5 mins.

    • Heat to 90-100°C.

    • Mechanistic Check: If conversion is low, add 5-10% more water or switch to a stronger base (

      
      ) to accelerate the hydrolysis of the pinacol ester.
      
Decision Matrix: When to Use Which?

Use the following logic flow to determine the optimal reagent for your specific campaign.

Figure 2: Selection Decision Tree

DecisionTree Start Start: Select Boron Source Q1 Is the Boron species heterocyclic or unstable? Start->Q1 Q2 Is Atom Economy/Cost the primary driver? Q1->Q2 No Result_MIDA Use MIDA Boronate (Slow Release) Q1->Result_MIDA Yes (e.g. 2-pyridyl) Q3 Is purification of the boron reagent required? Q2->Q3 No (Discovery/MedChem) Result_Acid Use Boronic Acid (High Reactivity) Q2->Result_Acid Yes (Large Scale) Result_Pin Use Pinacol Ester (Stable, Purifiable) Q3->Result_Pin Yes Q3->Result_Acid No

Caption: Strategic decision matrix for boron reagent selection.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059.

  • Gillis, E. P., & Burke, M. D. (2007).[4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed: The Missing Link. Science, 352(6283), 329-332.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Safety Operating Guide

(4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

Immediate Action Required: This compound contains a chlorine atom bonded to the aromatic ring. It must be segregated into Halogenated Waste streams.

Critical Error to Avoid: Do not dispose of this compound in general "Non-Halogenated" organic waste or standard trash. Combustion of chlorinated aromatics in standard incinerators (lacking specific scrubbers) can catalyze the formation of dioxins and hydrochloric acid, violating EPA/RCRA compliance and endangering facility infrastructure.

Chemical Profile & Hazard Identification

Understanding the molecule's structure is the first step in self-validating the disposal protocol.

PropertyDataOperational Implication
Chemical Name (4-Chloro-2-hydroxy-6-methylphenyl)boronic acidChlorine dictates waste stream.[1][2] Boronic Acid dictates stability concerns.[3][4]
Functional Groups Aryl Chloride, Phenol, Boronic AcidAcidic nature; potential for skin absorption; degradation to boric acid.[1][2]
Physical State Solid (Powder)Dust generation is a primary inhalation risk.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1][2]
Reactivity Susceptible to oxidation (deboronation)DO NOT MIX with strong oxidizing agents (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, KMnO4) in waste containers.[1]
Pre-Disposal Treatment & Segregation Logic

As a researcher, you must treat the waste container as a chemical reactor. This compound is generally stable but can undergo protodeboronation (loss of the boron group) or oxidation.

The "Self-Validating" Protocol
  • Check the Cl: The presence of Chlorine (Cl) automatically flags this as Halogenated .

  • Check the pH: As a phenolic boronic acid, it is slightly acidic. Ensure the waste container is compatible (HDPE or Glass).

  • Check the Oxidizers: Boronic acids react exothermically with peroxides to form phenols (in this case, a chlorinated phenol). Ensure the waste stream is free of active oxidizers to prevent thermal runaway.

Visualizing the Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific chemical.

SegregationLogic Start Waste Generation: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Contaminated Wipes) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath HalogenCheck CRITICAL CHECK: Does it contain Halogens (Cl, Br, I, F)? YES (Contains Chlorine) SolidPath->HalogenCheck LiquidPath->HalogenCheck SolidBin Solid Halogenated Waste Bin (Label: Toxic/Irritant) HalogenCheck->SolidBin If Solid LiquidBin Liquid Halogenated Organic Waste (Segregate from Oxidizers) HalogenCheck->LiquidBin If Liquid Incineration High-Temp Incineration (w/ HCl Scrubbers) SolidBin->Incineration LiquidBin->Incineration

Figure 1: Segregation decision tree emphasizing the critical halogen check required for regulatory compliance.

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid / Excess Reagent

Context: Expired shelf-life or contaminated solid reagent.[1][2]

  • PPE Verification: Don nitrile gloves (0.11mm min), safety glasses, and lab coat. Perform inside a fume hood to capture dust.

  • Container Selection: Use a wide-mouth HDPE jar or a heavy-duty clear waste bag (double-bagged).[1][2]

  • Transfer: Transfer the solid carefully. If the original container is small (<50g), dispose of the entire container to minimize dust exposure.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid"[1][2]

    • Hazard Checkbox: Toxic, Irritant.

    • Tag: "Solid Halogenated Waste."

  • Satellite Accumulation: Place in the designated Halogenated Solid Waste drum in your lab's satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Context: Mother liquor from recrystallization or reaction solvent.[1]

  • Compatibility Check: Ensure the solvent stream is compatible. (e.g., If dissolved in Dichloromethane (DCM), it is already halogenated.[2] If in Methanol, it must now be moved to the Halogenated stream because of the solute).

  • Quenching (If Reactive): If the reaction involved reactive species (like hydrides or strong oxidizers), quench them fully before adding the boronic acid waste to the central carboy.

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy.

  • Log It: Record the addition on the waste log sheet. Approximate the concentration of the boronic acid to alert EHS to the presence of phenols.

Operational Workflow Diagram

DisposalWorkflow Assess 1. Assess Waste (Qty, State, Solvents) PPE 2. Don PPE (Nitrile Gloves, N95/Hood) Assess->PPE Select 3. Select Stream HALOGENATED ONLY PPE->Select Pack 4. Package/Pour (Double Bag or Carboy) Select->Pack Label 5. Label & Log (List all constituents) Pack->Label EHS 6. EHS Handoff (Weekly Pickup) Label->EHS

Figure 2: Linear operational workflow for the safe disposal of halogenated boronic acid waste.[1][2][5]

Emergency Response: Spills

In the event of a benchtop spill of the solid powder:

  • Do not blow dust. Avoid creating an aerosol.[6]

  • Dampen: Cover the spill with a paper towel dampened with water or a compatible solvent (e.g., ethanol) to suppress dust.

  • Sweep/Scoop: Use a dustpan or scoop to collect the damp solid.

  • Disposal: Place the waste and the contaminated paper towels into the Solid Halogenated Waste bag.

  • Decontaminate: Wipe the surface with a mild soap solution (boronic acids are soluble in basic water, but mild soap is safer for general cleaning) followed by water.

Regulatory Framework (US Context)
  • RCRA Classification: This material likely falls under "Process Waste" unless it is a commercial chemical product being discarded unused. Due to the Chlorine, it contributes to the waste stream classification of Halogenated Organic Compounds (HOCs) .

  • Incineration Requirement: HOCs generally require incineration at temperatures >1000°C with specific residence times to destroy the carbon-halogen bond and scrubbers to capture the resulting HCl gas [1].

  • EPA Waste Codes: While there is no specific "U" or "P" code for this exact CAS number, if mixed with spent halogenated solvents, the mixture adopts F-codes (e.g., F001, F002) [2].[2]

References
  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268 — List of Halogenated Organic Compounds Regulated Under § 268.32.[7] Available at: [Link][1][4][5][6][7][8][9][10][11][12]

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F Codes). Available at: [Link][1]

  • National Institutes of Health (NIH) - PubMed. Boronic acid with high oxidative stability and utility in biological contexts. (Discusses oxidative instability/reactivity). Available at: [Link]

  • Bucknell University EHS. Hazardous Waste Segregation Guide. (Standard academic protocol for Halogenated vs. Non-Halogenated segregation). Available at: [Link]

Sources

Personal protective equipment for handling (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is a functionalized arylboronic acid commonly employed as a building block in Suzuki-Miyaura cross-coupling reactions. While invaluable for constructing biaryl scaffolds in medicinal chemistry, its handling requires a nuanced understanding of its physicochemical properties.

Unlike simple inorganic acids, this compound combines a phenolic moiety (2-hydroxy) with a boronic acid group. This dual functionality increases its potential for severe eye irritation and mucous membrane sensitization . The solid is often electrostatic, making dust containment the primary safety objective.

Hazard Identification (GHS Classification)

Based on structural analogues and functional group analysis (Substituted Phenylboronic Acids):

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact with powder can cause dermatitis.
Eye Irritation H319 Causes serious eye irritationCritical Risk: Phenolic/Acidic dust is highly damaging to corneal tissue upon moisture contact.
STOT-SE H335 May cause respiratory irritationInhalation of dust triggers rapid upper respiratory inflammation.
Acute Tox (Oral) H302 Harmful if swallowedStandard hygiene protocols apply; avoid hand-to-mouth transfer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to meet compliance, but to ensure operational continuity by preventing exposure incidents that halt workflows.

Tiered Protection Protocol
Body AreaEssential PPETechnical Specification & Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood: All open handling must occur here. Face velocity: 80–100 fpm. Why: Boronic acids are prone to static-induced aerosolization. N95 respirators are insufficient for long-term exposure to phenolic dusts.
Ocular Chemical Safety Goggles ANSI Z87.1+ Impact/Splash Rated. Why: Standard safety glasses leave gaps. The hygroscopic nature of boronic acid dust means it will dissolve in eye moisture, creating a localized acidic/phenolic solution that is difficult to flush.
Dermal (Hands) Nitrile Gloves (Disposable) Thickness: ≥0.11 mm (4 mil). Why: Nitrile offers excellent resistance to solid organic acids. Protocol: Inspect for pinholes. Change immediately if contaminated.[1][2] For solution handling (e.g., in DMF/THF), consider double gloving .
Body Lab Coat (High-Closure) Cotton or Nomex (Fire Resistant). Why: Synthetic blends can melt if a solvent fire occurs during the coupling reaction. High closure protects the neck from dust accumulation.

Operational Workflow: The "Safe-Loop" Protocol

This protocol treats the chemical handling as a closed loop to prevent cross-contamination.

Phase 1: Preparation & Weighing

Objective: Eliminate static discharge and dust generation.

  • Static Neutralization: Boronic acids are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh onto a glossy weighing paper or anti-static weighing boat. This prevents the powder from clinging to the neck of the reaction vessel (ground glass joints), which compromises the seal.

  • Solvent Staging: Have your reaction solvent (e.g., Dioxane, THF) pre-measured.

Phase 2: Active Handling (The Transfer)

Objective: Quantitative transfer without aerosolization.

  • Transfer: Gently slide the solid from the weighing boat into the reaction vessel.

  • Wash-Down: Immediately use the pre-measured solvent to wash the weighing boat into the reaction flask. This ensures 100% transfer and immediately suppresses dust.

  • Sealing: Cap the reaction vessel immediately.

Phase 3: Decontamination & Waste

Objective: Hydrolysis and neutralization.

  • Solid Spills: Do not dry sweep. Cover with a wet paper towel (water/ethanol) to dampen the powder, then wipe up. This prevents airborne dispersion.[3][4]

  • Glassware Cleaning: Rinse glassware with acetone followed by a basic aqueous wash (e.g., Sodium Carbonate solution).

    • Mechanism:[1][4][5][6][7] Base converts the boronic acid into a water-soluble boronate species, facilitating easy removal.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start Start: Handling Request RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP WORK: Respiratory Hazard RiskCheck->Stop No PPE_Don Don PPE: Goggles + Nitrile Gloves + Lab Coat RiskCheck->PPE_Don Yes Static_Check Static Control: Neutralize Weighing Area PPE_Don->Static_Check Weighing Weighing: Use Anti-static Boat Static_Check->Weighing Transfer Transfer: Solvent Wash-Down (Dust Suppression) Weighing->Transfer Cleanup Decon: Wet Wipe + Basic Wash Transfer->Cleanup Disposal Disposal: Solid Waste (Boron Contaminated) Cleanup->Disposal

Figure 1: Operational Safety Workflow for Boronic Acid Handling. Note the critical dependency on Fume Hood availability before PPE donning.

Emergency Response Procedures

In the event of containment failure, execute the following immediately.

  • Eye Contact (Highest Risk):

    • Action: Immediately flush with tepid water for 15 minutes . Hold eyelids open.

    • Mechanism:[1][4][5][6][7] Boronic acids can buffer the pH of the eye surface; continuous flushing is required to restore physiological pH [1].

    • Follow-up: Seek medical attention. Bring the SDS.

  • Skin Contact:

    • Action: Wash with soap and water.[7] Do not use organic solvents (acetone/ethanol) on skin, as this may increase transdermal absorption of the chlorinated aromatic ring.

  • Spill Cleanup:

    • Isolate the area.[1][3][4][6]

    • Wear full PPE (Goggles, Gloves, Lab Coat).

    • Wet Method: Cover spill with absorbent pads dampened with water. Scoop into a waste container labeled "Hazardous Waste: Solid Organic Acid."

Disposal & Environmental Compliance

Boron compounds are regulated in many jurisdictions due to phytotoxicity (toxicity to plants).

  • Solid Waste: Dispose of in "Solid Hazardous Waste" containers. Do not trash.

  • Aqueous Waste: Aqueous layers from workups containing boronic acids must be segregated into "Aqueous Organic" or specific "Boron-Containing" waste streams, depending on local facility rules.

  • Regulatory Note: Ensure compliance with local EPA/ECHA guidelines regarding halogenated organic waste (due to the Chlorine substituent) [2].

References

  • Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: Phenylboronic Acid (General Class Reference). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • TCI Chemicals. (2025).[2][4] Safety Data Sheet: 4-Chloro-2-methylphenylboronic acid (Structural Analog). Retrieved from

  • Fisher Scientific. (2025).[2][4] Safe Handling of Boronic Acids. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.